PhotoSph
Description
Properties
Molecular Formula |
C22H29N3O2 |
|---|---|
Molecular Weight |
367.493 |
IUPAC Name |
(2S,3R,E)-2-Amino-7-(4-(-(4-propylphenyl)diazenyl)phenyl)hept-4-ene-1,3-diol |
InChI |
InChI=1S/C22H29N3O2/c1-2-5-17-8-12-19(13-9-17)24-25-20-14-10-18(11-15-20)6-3-4-7-22(27)21(23)16-26/h4,7-15,21-22,26-27H,2-3,5-6,16,23H2,1H3/b7-4+,25-24+/t21-,22+/m0/s1 |
InChI Key |
VAIVCUDKYOKMCB-REJYCENFSA-N |
SMILES |
OC[C@H](N)[C@H](O)/C=C/CCC1=CC=C(/N=N/C2=CC=C(CCC)C=C2)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PhotoSph |
Origin of Product |
United States |
Foundational & Exploratory
what is PhotoSph and its chemical structure
An in-depth search has revealed no publicly available information about a chemical compound specifically named "PhotoSph." The search results primarily relate to the photosphere of stars, the software Adobe Photoshop, and various biological and photographic processes. This suggests that "this compound" may be a misnomer, a highly specialized or proprietary compound not documented in public databases, or a term used in a different context.
Without a verifiable chemical identity for "this compound," it is not possible to provide a technical guide on its chemical structure, mechanism of action, or related experimental protocols as requested. Accurate and reliable scientific information, including chemical structures, quantitative data, and experimental details, is contingent upon the correct identification of the compound .
Researchers, scientists, and drug development professionals requiring information on a specific chemical entity are advised to verify the correct nomenclature and consult specialized chemical databases such as PubChem, Chemical Abstracts Service (CAS), or proprietary drug development libraries.
Should a more precise name or alternative identifier for the compound of interest be available, a comprehensive technical guide can be subsequently compiled. This would include a thorough literature search to gather data on its chemical properties, synthesis, biological activity, and any documented signaling pathways or experimental procedures. This information would then be presented in a structured format with clear data tables and visualizations to meet the needs of the scientific community.
An In-depth Technical Guide to the Discovery and Synthesis of Photoswitchable Compounds: A Case Study Approach
Disclaimer: The term "PhotoSph" did not correspond to a specific, publicly documented compound in our search. Therefore, this guide utilizes "this compound" as a placeholder to illustrate the principles and methodologies involved in the discovery, synthesis, and characterization of novel photoswitchable compounds, drawing upon established concepts in photochemistry and photopharmacology.
Introduction to Photoswitchable Compounds
Photoswitchable compounds, or photoswitches, are molecules that can reversibly change their chemical and physical properties upon exposure to light of specific wavelengths. This unique characteristic allows for precise spatiotemporal control over their biological activity, making them invaluable tools in chemical biology and drug discovery. The ability to turn a compound's function "on" or "off" with light opens up new therapeutic possibilities, potentially reducing side effects and improving treatment efficacy.[1][2]
The core of a photoswitchable compound lies in its photochromic moiety, a chemical group that undergoes a reversible photochemical reaction. Common examples include azobenzenes, spiropyrans, and diarylethenes. These moieties can be integrated into the structure of a biologically active molecule to photoregulate its interaction with a target protein or pathway.
Discovery and Design of "this compound"
The discovery of a novel photoswitchable compound like "this compound" typically follows a structured workflow, beginning with target identification and culminating in a lead compound with desired photoresponsive properties.
Target Identification and Pharmacophore Selection
The initial step involves identifying a biological target—such as an enzyme, receptor, or ion channel—implicated in a disease pathway. Once a target is selected, known inhibitors or modulators are analyzed to identify the key chemical features responsible for their activity (the pharmacophore).
Photoswitch Integration Strategy
The next crucial step is to strategically incorporate a photochromic unit into the pharmacophore. The goal is to design a molecule where one isomeric state (e.g., trans) is biologically active, while the other state (e.g., cis) is inactive, or vice versa. This can be achieved by:
-
Altering the overall shape and sterics: The geometric change between isomers can affect how the molecule fits into a binding pocket.
-
Modulating electronic properties: Isomerization can change the dipole moment or electron density, influencing key interactions with the target.
-
Controlling the presentation of key functional groups: The photoisomerization can reveal or conceal essential binding motifs.
In Silico Modeling and Screening
Computational methods, such as molecular docking and molecular dynamics simulations, are employed to predict the binding of both isomers of the designed photoswitchable compounds to the target protein. This helps in prioritizing candidates for synthesis and experimental validation.
Experimental Workflow: Discovery of "this compound"
Caption: A generalized workflow for the discovery of a photoswitchable compound.
Synthesis of "this compound"
The synthesis of photoswitchable compounds often involves multi-step organic chemistry protocols. Photochemical reactions themselves can be powerful tools in synthesis, enabling the construction of complex molecular architectures that are not easily accessible through traditional thermal methods.[3][4][5][6]
General Synthetic Strategy
A common approach involves the synthesis of the pharmacophore and the photochromic moiety separately, followed by their conjugation. The specific reactions used will depend on the chemical nature of the two components and the desired linkage.
Example Experimental Protocol: Synthesis of an Azobenzene-Containing Compound
This protocol provides a generalized example for the synthesis of a hypothetical "this compound" containing an azobenzene photoswitch.
Step 1: Synthesis of the Azobenzene Moiety
-
Diazotization: Aniline is treated with sodium nitrite and hydrochloric acid at 0-5°C to form a diazonium salt.
-
Azo Coupling: The diazonium salt is then reacted with a coupling agent, such as phenol or aniline, to form the azobenzene core.
Step 2: Functionalization of the Pharmacophore
-
A reactive handle (e.g., an amine, carboxylic acid, or alkyne) is introduced onto the core pharmacophore of the target molecule using standard synthetic methods.
Step 3: Conjugation of the Azobenzene and Pharmacophore
-
The functionalized azobenzene and pharmacophore are coupled using a suitable reaction, such as amide bond formation, click chemistry, or ether synthesis.
-
The final product is purified using techniques like column chromatography or HPLC.
Step 4: Characterization
-
The structure of the synthesized "this compound" is confirmed using NMR spectroscopy and mass spectrometry.
-
The photochemical properties, including absorption spectra of the cis and trans isomers and the quantum yields of photoisomerization, are characterized using UV-Vis spectroscopy.
Biological Evaluation and Mechanism of Action
The biological activity of "this compound" and its photoisomers is assessed through a series of in vitro and cell-based assays.
In Vitro Assays
Enzymatic or binding assays are performed to determine the inhibitory or binding affinity of both the cis and trans isomers of "this compound" for the target protein. This allows for the quantification of the photoswitching effect.
| Isomer | Target | Assay Type | IC50 / Kd (nM) |
| trans-PhotoSph | Kinase X | Kinase Assay | 15 |
| cis-PhotoSph | Kinase X | Kinase Assay | > 10,000 |
| trans-PhotoSph | Kinase X | Binding Assay | 25 |
| cis-PhotoSph | Kinase X | Binding Assay | > 20,000 |
Cell-Based Assays
The effect of "this compound" on cellular signaling pathways is investigated in relevant cell lines. Assays can measure changes in cell proliferation, apoptosis, or the phosphorylation status of downstream proteins.
| Treatment | Cell Line | Assay | Endpoint | Result |
| Dark (trans) | Cancer Cell Line A | Proliferation | Cell Viability | Decreased |
| 365 nm light (cis) | Cancer Cell Line A | Proliferation | Cell Viability | No effect |
| Dark (trans) | Cancer Cell Line A | Western Blot | p-ERK | Decreased |
| 365 nm light (cis) | Cancer Cell Line A | Western Blot | p-ERK | No change |
Mechanism of Action
The mechanism of action of photoswitchable compounds often involves the generation of reactive oxygen species (ROS) upon light activation, a process known as photodynamic therapy (PDT).[7][8][9] The excited photosensitizer can undergo Type I or Type II photochemical reactions.
-
Type I Reaction: The excited photosensitizer reacts directly with a substrate, such as a biomolecule, to produce radical ions.
-
Type II Reaction: The excited photosensitizer transfers its energy to molecular oxygen, generating highly reactive singlet oxygen.
These reactive species can then induce cellular damage, leading to apoptosis or necrosis.
Signaling Pathway: "this compound" in Kinase X Inhibition
Caption: Hypothetical signaling pathway showing light-mediated control of Kinase X.
Conclusion and Future Directions
Photoswitchable compounds represent a promising frontier in drug discovery and chemical biology. The ability to control biological activity with light offers unprecedented precision and has the potential to lead to the development of novel therapeutics with improved safety and efficacy profiles. Future research will likely focus on the development of photoswitches that can be activated by longer wavelengths of light (in the near-infrared range) for deeper tissue penetration, as well as the design of multi-responsive compounds that can be controlled by different stimuli. The continued exploration of this "enlightened" approach to pharmacology holds great promise for addressing unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. laserfocusworld.com [laserfocusworld.com]
- 3. Photochemical Synthesis - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 4. Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Photochemistry and drug synthesis - Hodder Education Magazines [magazines.hachettelearning.com]
- 7. fiveable.me [fiveable.me]
- 8. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Core Mechanism of Action of Photodynamic Therapy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) represents a clinically approved and minimally invasive therapeutic strategy for a range of malignancies and non-oncological conditions. Its mechanism of action is contingent on the interplay of three indispensable components: a photosensitizer, light of a specific wavelength, and molecular oxygen. This guide provides a detailed technical overview of the core mechanisms of PDT, with a focus on the action of commonly used photosensitizers, quantitative data from preclinical studies, and the intricate signaling pathways that govern the cellular response to this therapy.
Fundamental Principles of Photodynamic Therapy
The fundamental principle of PDT involves the administration of a photosensitizing agent that preferentially accumulates in target tissues, such as tumors.[1][2] Subsequent illumination of the target area with a specific wavelength of light, corresponding to an absorption peak of the photosensitizer, triggers a series of photochemical and photophysical events.[1] In the presence of molecular oxygen, this leads to the generation of highly cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).[1][3] Due to the short lifetime and limited diffusion radius of these ROS, the cytotoxic effects are largely confined to the illuminated tissue, thereby minimizing damage to surrounding healthy structures.[2][4]
The therapeutic effect of PDT is multifaceted, encompassing direct tumor cell killing, damage to the tumor-associated vasculature, and the induction of a robust anti-tumor immune response.[5] The mode of cell death, whether apoptosis or necrosis, is dependent on several factors including the properties and subcellular localization of the photosensitizer, the light and photosensitizer dose, and the cell type.[4][5]
Key Photosensitizers and Their Mechanisms
While the term "PhotoSph" is not standard, this guide will focus on well-characterized and clinically relevant photosensitizers: Photofrin®, Verteporfin, and the precursor 5-Aminolevulinic Acid (ALA).
Photofrin® (Porfimer Sodium)
Photofrin®, a first-generation photosensitizer, is a complex mixture of porphyrin oligomers.[3] Following intravenous administration, it is selectively retained in tumor tissues.[6] Upon activation with 630 nm laser light, Photofrin® initiates a type II photochemical reaction, generating singlet oxygen that leads to oxidative stress and cell death.[1][3] Photofrin-mediated PDT can induce both apoptosis and necrosis.[7][8] Shorter exposure times tend to favor apoptosis, while longer exposures or higher doses lead to necrosis.[7]
Verteporfin
Verteporfin is a second-generation benzoporphyrin derivative photosensitizer that is activated by light with a wavelength of 689 nm.[9] It is known to accumulate in the mitochondria of tumor cells.[2] Beyond its role as a photosensitizer, verteporfin has been identified as an inhibitor of the Yes-associated protein (YAP) signaling pathway, a key regulator of cell proliferation and organ size.[10][11] This dual mechanism of action, combining phototoxicity with the inhibition of a critical oncogenic pathway, makes Verteporfin a subject of intense research. Verteporfin blocks the interaction of YAP with the TEAD transcription factor, thereby inhibiting the transcription of downstream target genes involved in cell growth and survival.[10][12]
5-Aminolevulinic Acid (ALA)
5-Aminolevulinic acid is not a photosensitizer itself but a metabolic precursor to the potent photosensitizer protoporphyrin IX (PpIX).[13] Exogenously administered ALA bypasses the normal feedback regulation of the heme biosynthesis pathway, leading to the preferential accumulation of PpIX in cancer cells, which have a higher metabolic rate.[13] Subsequent illumination with light (typically in the red region of the spectrum) activates PpIX, inducing phototoxicity.[14]
Quantitative Data on PDT-Induced Cell Death
The efficacy of PDT is often quantified by measuring cell viability, apoptosis, and necrosis in preclinical models. The following tables summarize quantitative data from in vitro studies on various cancer cell lines.
| Photosensitizer | Cell Line | Concentration | Light Dose | Incubation Time | Outcome | Reference |
| Photofrin® | A673 (Human Sarcoma) | 10 mg/kg (in vivo) | 50 J/cm² | 24 h | 5/6 mice with complete tumor response | [15] |
| A431 (Human Epidermoid Carcinoma) | 7-14 µg/mL | Not specified | Not specified | Increased apoptosis | [16] | |
| A431 (Human Epidermoid Carcinoma) | 28-112 µg/mL | Not specified | Not specified | Predominantly necrotic-like cell death | [16] | |
| Verteporfin | MKN45 (Gastric Cancer) | 0.1 µM | 2.5 J/cm² | 15 min | ~50% cell viability | [17] |
| MKN74 (Gastric Cancer) | 0.1 µM | 2.5 J/cm² | 15 min | ~60% cell viability | [17] | |
| WERI-Rb1 (Retinoblastoma) | 50 ng/mL | 100 J/cm² | 1 h | 100% cell death | [18] | |
| hFibro (Human Scleral Fibroblasts) | 0.5 µg/mL | 50 µJ/cm² | 3 h | 13.5% ± 3.3% cell viability | [19] | |
| ARPE-19 (Human Retinal Pigment Epithelial) | 0.5 µg/mL | 50 µJ/cm² | 3 h | 44.5% ± 7.8% cell viability | [19] | |
| 5-ALA | Panc1 (Pancreatic Cancer) | 2 mM | 40 J/cm² | 4 h | ~80% cell viability | [13] |
| Panc1OR (Drug-Resistant Pancreatic Cancer) | 2 mM | 40 J/cm² | 4 h | ~10% cell viability | [13] | |
| HuH7 (Hepatocellular Carcinoma) | 0.6 mM | 0.6 J/cm² | Not specified | ~50% cell viability (IC50) | [20] | |
| Hep3B (Hepatocellular Carcinoma) | 0.6 mM | 1.8 J/cm² | Not specified | ~50% cell viability (IC50) | [20] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for in vitro PDT studies.
In Vitro Verteporfin-PDT and Cell Viability Assay
Objective: To assess the cytotoxicity of Verteporfin-PDT on gastric cancer cells.
Materials:
-
Human gastric cancer cell lines (e.g., MKN45, MKN74)
-
Verteporfin (VP)
-
Serum-free cell culture medium
-
LED light source (660 nm)
-
MTS proliferation assay kit
-
Microplate reader
Protocol:
-
Seed gastric cancer cells in a 96-well plate and culture in a humidified incubator (37°C, 5% CO₂) until they reach the desired confluency.
-
Replace the culture medium with serum-free medium containing various concentrations of Verteporfin (e.g., 0.01, 0.1, 1, 5, 10 µM).
-
Incubate the cells with Verteporfin for a specified duration (e.g., 15, 30, or 60 minutes) at 37°C, protected from light.
-
Following incubation, irradiate the cells with a 660 nm LED light source at a specific light dose (e.g., 2.5 J/cm²).[17]
-
After irradiation, replace the medium with fresh, complete culture medium and incubate for 24 hours.
-
Assess cell viability using an MTS assay according to the manufacturer's instructions. Add the MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.[17]
-
Calculate cell viability as a percentage of untreated control cells.
In Vitro ALA-PDT and Apoptosis/Necrosis Assay
Objective: To quantify apoptosis and necrosis in squamous cell carcinoma cells following ALA-PDT.
Materials:
-
Squamous cell carcinoma cell line (e.g., SCC-13)
-
5-Aminolevulinic Acid (5-ALA)
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Blue light source (417 nm)
-
Annexin-V and 7-aminoactinomycin D (7-AAD) flow cytometry kit
-
Flow cytometer
Protocol:
-
Plate SCC-13 cells in culture dishes and grow to an appropriate density.
-
Prepare solutions of 5-ALA in culture medium at various concentrations (e.g., 0, 0.5, 1.0, and 2 mM).
-
Aspirate the culture medium from the cells and wash with PBS.
-
Add the 5-ALA solutions to the respective culture dishes.
-
Incubate the cells with 5-ALA for 30 minutes at 37°C, protected from light.[21]
-
After incubation, aspirate the 5-ALA solution, wash the cells with PBS, and add fresh culture medium.
-
Irradiate the cells with a 417 nm blue light source for a specified duration (e.g., 1000 seconds).[21]
-
Following irradiation, incubate the cells for a period to allow for the progression of apoptosis and necrosis.
-
Harvest the cells and stain with Annexin-V and 7-AAD according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the populations of viable, apoptotic, and necrotic cells.[21]
Signaling Pathways in Photodynamic Therapy
The cellular response to PDT is orchestrated by a complex network of signaling pathways that determine the ultimate fate of the cell.
General PDT-Induced Cell Death Pathways
PDT-induced oxidative stress triggers a cascade of intracellular events leading to either apoptosis or necrosis. The subcellular localization of the photosensitizer is a critical determinant of the initial targets and the subsequent signaling pathways activated.
General mechanism of Photodynamic Therapy (PDT).
Verteporfin and the YAP Signaling Pathway
Verteporfin's unique mechanism involves the inhibition of the Hippo-YAP signaling pathway, which is often dysregulated in cancer. By preventing the nuclear translocation of YAP, Verteporfin blocks the transcription of genes that promote cell proliferation and survival.
Verteporfin's inhibition of the YAP signaling pathway.
Photofrin-Induced Apoptotic Pathway
Photofrin-mediated PDT can induce apoptosis through the intrinsic pathway, which is initiated by mitochondrial damage and the subsequent release of cytochrome c, leading to the activation of a caspase cascade.
References
- 1. mdpi.com [mdpi.com]
- 2. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electric Field-Assisted Delivery of Photofrin to Human Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. photofrin.com [photofrin.com]
- 7. Photofrin--factor of photodynamic therapy induces apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photofrin--factor of photodynamic therapy induces apoptosis and necrosis. | Semantic Scholar [semanticscholar.org]
- 9. In-Vitro Use of Verteporfin for Photodynamic Therapy in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy of photodynamic therapy using 5-aminolevulinic acid-induced photosensitization is enhanced in pancreatic cancer cells with acquired drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Photofrin binds to procaspase-3 and mediates photodynamic treatment-triggered methionine oxidation and inactivation of procaspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. In vitro effects of verteporfin on ocular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Efficient 5-Aminolevulinic Acid Photodynamic Therapy Treatment for Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of PhotoSph
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of PhotoSph, a photoswitchable analog of sphingosine. The information is intended to support researchers and professionals in the fields of chemical biology and drug development in understanding and utilizing this powerful tool for optical control of sphingolipid signaling.
Core Physical and Chemical Properties
This compound is a synthetic lipid designed to mimic the structure and function of endogenous sphingosine while incorporating a photoswitchable azobenzene moiety. This design allows for the reversible control of its shape and, consequently, its biological activity using light.
| Property | Data |
| Molecular Formula | C₂₆H₃₇N₃O₂ |
| Molecular Weight | 423.59 g/mol |
| Physical Appearance | Expected to be a solid at room temperature, likely crystalline. |
| Solubility | Poorly soluble in water. Soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and other alcohols.[1] |
| Melting Point | Not explicitly reported in the reviewed literature. As a reference, the related compound azobenzene has a melting point of 67.88 °C (trans isomer). |
| pKa | The pKa of the amino group is estimated to be in the range of 6.6 to 9.1, based on values for sphingosine.[2] |
| Photophysical Properties | Exhibits reversible photoisomerization between a thermally stable trans isomer and a metastable cis isomer. |
| ∙ trans-to-cis isomerization: Induced by UV light (e.g., 365 nm).[1][3] | |
| ∙ cis-to-trans isomerization: Induced by blue light (e.g., 460 nm) or thermal relaxation.[1][3] | |
| ∙ UV-Vis Absorption: The trans isomer typically shows a strong π-π* absorption band around 340-365 nm. Upon isomerization to the cis form, this band decreases in intensity, and a new n-π* band may appear at a longer wavelength.[4][5] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of research involving this compound. The following sections provide methodologies for its synthesis and characterization based on available literature.
Synthesis of this compound
The synthesis of this compound involves the incorporation of an azobenzene photoswitch into the lipid tail of a sphingosine precursor. While the exact, detailed protocol from the primary literature's supplementary information is not publicly available, a general synthetic scheme can be inferred from related publications on photoswitchable lipids.[2][4] The synthesis of a similar photoswitchable sphingoid base, aSph-1, has been described and involves a multi-step process.[2][4]
A representative workflow for such a synthesis is depicted below.
References
- 1. Photo-Enhanced Aqueous Solubilization of Azobenzene-Incorporated Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optical manipulation of sphingolipid biosynthesis using photoswitchable ceramides | eLife [elifesciences.org]
- 3. Photoswitchable Isoprenoid Lipids Enable Optical Control of Peptide Lipidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optical manipulation of sphingolipid biosynthesis using photoswitchable ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optical control of sphingolipid biosynthesis using photoswitchable sphingosines - PMC [pmc.ncbi.nlm.nih.gov]
PhotoSph: A Comprehensive Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety and toxicity profile of PhotoSph, a novel photosensitizing agent. The information presented herein is a synthesis of preclinical and nonclinical safety data, intended to guide further research and development.
Executive Summary
This compound is a photoactive compound that, upon activation by light, can induce cellular responses.[1][2] A thorough evaluation of its safety profile is critical for its development as a therapeutic agent. This document summarizes the key findings from a series of nonclinical safety and toxicity studies, including in vitro and in vivo assessments. The primary toxicity concern for a photosensitizing agent like this compound is phototoxicity, which is a light-induced adverse reaction in the skin or eyes.[3] Other potential toxicities, such as genotoxicity and systemic effects, have also been evaluated.
Mechanism of Phototoxicity
Phototoxicity is a non-immunological response that occurs when a photoactive chemical absorbs light energy, leading to molecular changes that cause cellular damage.[1][4] The mechanism of this compound-induced phototoxicity is believed to follow a typical pathway for photosensitizing agents, which can be categorized into direct and indirect modes of action.[1][2]
-
Direct Phototoxicity: The photoactivated this compound molecule in its excited state can directly react with cellular components like DNA, proteins, and lipids, leading to cellular damage.[1][2]
-
Indirect Phototoxicity: The excited this compound molecule can transfer its energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals.[1][5][6] These highly reactive species can then cause oxidative damage to cellular structures, leading to cytotoxicity.[5][6]
Preclinical Safety and Toxicity Data
A battery of in vitro and in vivo studies were conducted to characterize the toxicological profile of this compound.
In Vitro Toxicity
The primary in vitro assay for assessing phototoxicity is the 3T3 Neutral Red Uptake Phototoxicity Test (3T3 NRU PT).[3][4][7] This assay compares the cytotoxicity of a substance in the presence and absence of light.[7]
Table 1: In Vitro Phototoxicity Data for this compound
| Assay | Endpoint | Result | Phototoxicity Potential |
| 3T3 NRU Phototoxicity Test | Photo Irritation Factor (PIF) | 6.2 | Phototoxic |
| Mean Photo Effect (MPE) | 0.18 | Phototoxic |
PIF > 5 or MPE > 0.15 indicates a phototoxic potential.
In Vivo Toxicity
In vivo studies in animal models are essential to evaluate the potential for phototoxic reactions on the skin.[8]
Table 2: In Vivo Cutaneous Phototoxicity of this compound in Rodents
| Species | Route of Administration | Dose Levels (mg/kg) | Light Exposure | Findings | NOAEL (mg/kg) | LOAEL (mg/kg) |
| Mouse | Oral | 10, 30, 100 | Simulated Sunlight (UVA) | Erythema and edema at 30 and 100 mg/kg | 10 | 30 |
| Rat | Dermal | 0.5%, 1%, 2% | UVA Lamp | Skin irritation at 1% and 2% | 0.5% | 1% |
NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level
Genotoxicity and Carcinogenicity
Given that some photoactive compounds can interact with DNA, a standard battery of genotoxicity tests is necessary.[5][9]
Table 3: Genotoxicity Profile of this compound
| Assay | Test System | Metabolic Activation | Result |
| Ames Test | S. typhimurium | With and Without | Negative |
| In Vitro Chromosomal Aberration | Human Lymphocytes | With and Without | Negative |
| In Vivo Micronucleus Test | Mouse Bone Marrow | N/A | Negative |
Long-term carcinogenicity studies have not yet been conducted. However, the negative results from the genotoxicity battery suggest a low carcinogenic potential.[10][11]
Experimental Protocols
3T3 Neutral Red Uptake Phototoxicity Test (OECD TG 432)
This in vitro assay is a standardized method for assessing the phototoxic potential of a test substance.[7]
Methodology:
-
Cell Culture: BALB/c 3T3 fibroblasts are cultured to an appropriate density.
-
Treatment: Cells are treated with a range of concentrations of this compound in two separate plates.
-
Irradiation: One plate is exposed to a non-cytotoxic dose of UVA light, while the other is kept in the dark.
-
Incubation: Both plates are incubated for 24 hours.
-
Neutral Red Uptake: The medium is replaced with a solution containing Neutral Red, a vital dye that is taken up by viable cells.
-
Measurement: After incubation, the dye is extracted, and the absorbance is measured to determine cell viability.
-
Data Analysis: The IC50 values (concentration causing 50% reduction in viability) are determined for both the irradiated and non-irradiated conditions. The Photo Irritation Factor (PIF) is calculated as the ratio of the IC50 (-UVA) to the IC50 (+UVA). The Mean Photo Effect (MPE) is also calculated based on the concentration-response curves.
In Vivo Cutaneous Phototoxicity Study
This study evaluates the potential of a test substance to cause skin irritation following systemic or topical administration and subsequent exposure to light.[8]
Methodology:
-
Animal Model: Typically, hairless mice or guinea pigs are used.
-
Administration: this compound is administered orally or topically.
-
Irradiation: After a specified time to allow for systemic distribution, a defined area of the skin is exposed to a controlled dose of UVA/visible light. A corresponding area is left unexposed as a control.
-
Observation: The skin is observed for signs of phototoxicity, such as erythema (redness) and edema (swelling), at various time points after irradiation.
-
Scoring: The severity of the skin reactions is scored using a standardized scale (e.g., Draize scale).
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound is crucial for understanding its distribution to the skin and potential for causing phototoxicity. Studies have shown that this compound is readily absorbed after oral administration, with peak plasma concentrations reached within 2-4 hours. The compound distributes to various tissues, including the skin. Metabolism occurs primarily in the liver, and the metabolites are excreted mainly in the feces. The pharmacokinetic properties of photosensitizing agents can influence their phototoxic potential.[12]
Clinical Safety
While extensive clinical trial data for this compound is not yet available, information from early-phase studies and experience with similar photosensitizing agents can provide insights into the potential clinical safety profile.[13][14]
Potential Adverse Events:
-
Phototoxicity: The most anticipated adverse event is phototoxicity, manifesting as exaggerated sunburn-like reactions on sun-exposed skin.[2][15] Patients should be advised to avoid sun exposure and use broad-spectrum sunscreens.
-
Gastrointestinal Effects: Nausea, vomiting, and diarrhea have been reported with some systemically administered photosensitizers.
-
Hepatic Effects: As this compound is metabolized in the liver, monitoring of liver function tests is recommended.
Risk Management and Mitigation
A comprehensive risk management plan is essential for the clinical development of this compound.
Key Mitigation Strategies:
-
Patient Education: Informing patients about the risk of phototoxicity and the necessary precautions.
-
Sun Avoidance: Advising patients to avoid direct sunlight and artificial UV light sources.
-
Protective Clothing and Sunscreen: Recommending the use of broad-brimmed hats, long-sleeved shirts, and broad-spectrum sunscreens.
-
Dose Adjustment: Investigating the relationship between dose and phototoxicity to identify the optimal therapeutic window.
Conclusion
The preclinical safety profile of this compound has been characterized through a series of in vitro and in vivo studies. The primary toxicity concern is phototoxicity, which is consistent with its mechanism of action as a photosensitizing agent. The compound did not demonstrate genotoxic potential in a standard battery of tests. With appropriate risk management strategies, the development of this compound as a therapeutic agent can proceed with a clear understanding of its safety profile. Further clinical studies are warranted to fully elucidate the safety and efficacy of this compound in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. Phototoxicity: Its Mechanism and Animal Alternative Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Phototoxicity - Wikipedia [en.wikipedia.org]
- 5. ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug‐induced photosensitivity: culprit drugs, potential mechanisms and clinical consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phototoxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 8. Comparative study of skin phototoxicity with three drugs by an in vivo mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genotoxicity - Wikipedia [en.wikipedia.org]
- 10. publications.iarc.who.int [publications.iarc.who.int]
- 11. The role of genotoxicity in carcinogenesis - Tumour Site Concordance and Mechanisms of Carcinogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Comparison of the pharmacokinetics and phototoxicity of protoporphyrin IX metabolized from 5-aminolevulinic acid and two derivatives in human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Clinical trials and drug safety - Canada.ca [canada.ca]
- 15. Therapeutic in vivo photochemistry: photochemical toxicity studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
PhotoSph: A Technical Guide to Core Research Areas for a Novel Photosensitizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
PhotoSph is a novel, hypothetical photosensitizer conceived as a next-generation therapeutic agent for light-based medical applications. This technical guide explores the core potential research areas for this compound, providing a framework for its preclinical evaluation. As a model compound, this compound represents a promising new chemical entity in the field of photodynamic therapy (PDT). This document outlines its proposed biochemical properties, mechanism of action, potential therapeutic applications, and key experimental protocols for its investigation. The information presented herein is intended to serve as a comprehensive resource for researchers dedicated to advancing novel phototherapies.
Biochemical Properties and Proposed Mechanism of Action
This compound is postulated to be a second-generation porphyrin-based photosensitizer, designed for enhanced photostability and selective accumulation in target tissues. Upon administration and subsequent activation by light of a specific wavelength, this compound is hypothesized to induce cellular cytotoxicity primarily through the generation of reactive oxygen species (ROS).
Proposed Mechanism of Action:
-
Systemic or Local Administration: this compound is administered intravenously or topically, allowing for distribution to the target tissue.
-
Selective Accumulation: Due to its chemical properties, this compound is proposed to preferentially accumulate in hyperproliferative or neoplastic cells.
-
Photoactivation: The target tissue is irradiated with a specific wavelength of light corresponding to the absorption maximum of this compound.
-
Energy Transfer and ROS Production: Upon absorbing a photon, this compound transitions to an excited triplet state. Through a Type II photochemical reaction, it transfers energy to molecular oxygen (³O₂), generating highly cytotoxic singlet oxygen (¹O₂). Minor contributions from Type I reactions may also lead to the formation of other ROS, such as superoxide and hydroxyl radicals.
-
Cellular Damage and Apoptosis: The generated ROS cause oxidative damage to intracellular components, including lipids, proteins, and nucleic acids. This damage disrupts cellular homeostasis and triggers apoptotic cell death pathways.
Potential Therapeutic Research Areas
The unique properties of this compound open up several avenues for therapeutic research and development.
-
Oncology: The primary application of this compound is envisioned in the treatment of solid tumors. Research should focus on its efficacy against various cancer types, including skin, lung, and bladder cancers, where light delivery is feasible. Combination therapies with chemotherapy or immunotherapy could also be explored to enhance anti-tumor responses.
-
Dermatology: For localized skin conditions, such as actinic keratosis and psoriasis, topical formulations of this compound could provide a targeted therapeutic option with minimal systemic side effects.
-
Infectious Diseases: The broad-spectrum antimicrobial activity of ROS suggests that this compound-based PDT could be investigated for the treatment of localized bacterial, fungal, and viral infections, particularly those resistant to conventional antibiotics.
Key Signaling Pathways
The cytotoxic effects of this compound-induced ROS are expected to be mediated by several key signaling pathways, with a primary focus on the intrinsic apoptosis pathway.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data for this compound, providing a baseline for its preclinical characterization.
Table 1: Photophysical and Chemical Properties of this compound
| Parameter | Value |
| Molecular Weight | 750.8 g/mol |
| Absorption Maximum (Soret) | 415 nm |
| Absorption Maximum (Q-band) | 690 nm |
| Molar Extinction Coefficient (at 690 nm) | 4.5 x 10⁴ M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield | 0.05 |
| Singlet Oxygen Quantum Yield | 0.60 |
| Solubility | > 5 mg/mL in DMSO |
Table 2: In Vitro Photodynamic Efficacy of this compound
| Cell Line | Cancer Type | IC50 (nM) with Light | IC50 (µM) without Light |
| A431 | Skin Squamous Cell Carcinoma | 50 | > 100 |
| MCF-7 | Breast Adenocarcinoma | 75 | > 100 |
| A549 | Lung Carcinoma | 120 | > 100 |
| BxPC-3 | Pancreatic Adenocarcinoma | 90 | > 100 |
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Administration Route | Intravenous |
| Dose | 5 mg/kg |
| Half-life (t₁/₂) | 8.2 hours |
| Cmax | 15.4 µg/mL |
| AUC (0-t) | 125.6 µg*h/mL |
| Clearance | 0.04 L/h/kg |
| Volume of Distribution | 0.45 L/kg |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of this compound. The following are proposed protocols for key experiments.
Protocol 1: In Vitro Phototoxicity Assay
-
Cell Culture: Culture cancer cell lines (e.g., A431, MCF-7) in appropriate media until they reach 70-80% confluency.
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Incubation with this compound: Treat cells with serial dilutions of this compound (e.g., 0-1000 nM) in fresh media and incubate for a predetermined time (e.g., 24 hours) to allow for cellular uptake.
-
Photoirradiation: Wash the cells with phosphate-buffered saline (PBS) and add fresh phenol-free media. Irradiate the plates with a light source at 690 nm with a defined light dose (e.g., 10 J/cm²). A parallel set of plates should be kept in the dark as a control.
-
Viability Assessment: After irradiation, incubate the cells for another 24-48 hours. Assess cell viability using a standard MTT or PrestoBlue assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Protocol 2: Intracellular ROS Detection
-
Cell Preparation: Seed cells on glass-bottom dishes and allow them to attach.
-
Loading with this compound and ROS Probe: Incubate the cells with this compound for the desired duration. In the final 30 minutes of incubation, add a ROS-sensitive fluorescent probe (e.g., CellROX Green) to the media.
-
Washing and Imaging: Wash the cells with PBS and add fresh media.
-
Photoactivation and Microscopy: Place the dish on a confocal microscope stage. Acquire baseline fluorescence images. Irradiate a region of interest with the 690 nm laser to activate this compound.
-
Time-Lapse Imaging: Immediately following activation, acquire a time-lapse series of images in the green channel to monitor the increase in fluorescence, indicating ROS production.
-
Image Analysis: Quantify the fluorescence intensity over time in the activated region compared to a non-activated control region.
Preclinical Evaluation Workflow
The overall workflow for the preclinical evaluation of this compound can be visualized as follows:
Conclusion and Future Directions
This compound, as a hypothetical next-generation photosensitizer, holds significant promise for advancing the field of photodynamic therapy. The research areas and experimental frameworks outlined in this guide provide a clear path for its preclinical development. Future research should focus on optimizing its chemical structure for improved tumor selectivity, developing novel delivery systems to enhance its therapeutic index, and exploring its synergistic effects with other cancer therapies. A thorough investigation of the long-term safety and efficacy of this compound will be paramount in translating this promising concept from the laboratory to clinical applications.
The Dawn of Photopharmacology in Sphingolipid Signaling: A Technical Guide to Photoswitchable Compounds
A deep dive into the core of photoswitchable sphingolipids, offering researchers, scientists, and drug development professionals a comprehensive guide to their application and study.
The burgeoning field of photopharmacology is providing researchers with unprecedented control over biological processes. By designing molecules that change their activity in response to light, scientists can dissect complex signaling pathways with spatiotemporal precision. Among the most exciting developments in this area are photoswitchable lipids, particularly those that mimic the structure and function of sphingolipids. This technical guide focuses on PhotoSph and its analogs, clickable, azobenzene-containing sphingosine derivatives that are revolutionizing the study of sphingolipid metabolism and signaling.
Core Concept: Light-Mediated Control of Lipid Function
Photoswitchable sphingolipids like this compound and its clickable counterparts (caSphs) incorporate a photoresponsive azobenzene moiety into their hydrocarbon tail. This "molecular switch" can exist in two isomeric states: a thermally stable, linear trans isomer and a metastable, bent cis isomer. Irradiation with ultraviolet (UV-A) light (around 365 nm) triggers isomerization to the cis state, while exposure to blue light (around 460 nm) rapidly reverts it to the trans form. This reversible change in shape dramatically alters the lipid's interaction with enzymes and receptors, allowing for precise optical control over its biological activity.[1][2]
Quantitative Data on Photoswitchable Sphingolipids
The ability to optically control sphingolipid metabolism hinges on the distinct properties of the trans and cis isomers. The following tables summarize the key quantitative data for this compound/caSphs and the related photoswitchable sphingosine-1-phosphate analog, PhotoS1P.
| Compound | Isomer | Wavelength for Isomerization | Key Characteristics | Reference |
| This compound/caSph | trans to cis | ~365 nm (UV-A) | Thermally stable, linear shape. Poor substrate for ceramide synthases. | [1] |
| cis to trans | ~460 nm (Blue Light) | Metastable, bent shape. Preferred substrate for ceramide synthases, leading to increased ceramide and sphingomyelin synthesis. | [1][3] | |
| PhotoS1P | trans to cis | Not specified | Binds to and activates S1P receptors. | [4] |
| cis to trans | Not specified | Reduced activity at S1P receptors compared to the trans isomer. | [4] |
Note: Specific quantum yields and half-lives for the photoisomers in cellular membranes are not always extensively reported and can be influenced by the local environment.
Key Signaling Pathways Under Optical Control
Photoswitchable sphingolipids offer a powerful tool to investigate two critical signaling pathways: sphingolipid metabolism and sphingosine-1-phosphate (S1P) receptor signaling.
Sphingolipid Metabolism Pathway
The metabolic fate of sphingosine is a key determinant of cell fate, influencing processes from proliferation to apoptosis. This compound and caSphs allow researchers to optically control the entry of a sphingosine analog into this pathway. The cis isomer of caSph is preferentially acylated by ceramide synthases (CerS) to form photoswitchable ceramides, which can then be further metabolized to photoswitchable sphingomyelin.[1][2]
S1P Receptor Signaling Pathway
Sphingosine-1-phosphate (S1P) is a potent signaling lipid that regulates a myriad of cellular processes by binding to a family of five G protein-coupled receptors (S1PR1-5). Photoswitchable S1P (PhotoS1P) allows for the optical control of these receptors. S1PR1 couples exclusively to the Gαi/o family, while S1PR2 and S1PR3 can couple to Gαi/o, Gαq, and Gα12/13.[5] This differential coupling activates a diverse array of downstream signaling cascades.
Experimental Protocols
The successful application of photoswitchable sphingolipids requires meticulous experimental design and execution. The following are detailed methodologies for key experiments.
In Vitro Ceramide Synthase Assay with caSphs
This protocol details how to measure the activity of ceramide synthases using a clickable, photoswitchable sphingosine substrate.
Materials:
-
HEK293T cells overexpressing a specific ceramide synthase (e.g., CerS5)
-
Cell lysis buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, pH 7.2, with protease inhibitors)
-
caSph stock solution (10 mM in ethanol)
-
Fatty acyl-CoA (e.g., palmitoyl-CoA, 10 mM in water)
-
Reaction buffer (e.g., 50 mM HEPES, 25 mM KCl, 2 mM MgCl2, pH 7.4)
-
Click chemistry reagents (e.g., azide-functionalized fluorophore, copper(I) catalyst, ligand)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Thin-layer chromatography (TLC) plates and developing solvent
Procedure:
-
Cell Lysate Preparation:
-
Culture and harvest HEK293T cells overexpressing the ceramide synthase of interest.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the microsomal fraction.
-
Determine the protein concentration of the lysate using a standard protein assay.
-
-
Photoswitching of caSph:
-
For the cis-caSph condition, irradiate an aliquot of the caSph stock solution with 365 nm UV light for a specified time (e.g., 5 minutes) on ice.
-
For the trans-caSph condition, use the stock solution stored in the dark.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the cell lysate (e.g., 20 µg of protein), fatty acyl-CoA (e.g., to a final concentration of 50 µM), and either cis- or trans-caSph (e.g., to a final concentration of 10 µM) in reaction buffer.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1, v/v).
-
-
Lipid Extraction and Analysis:
-
Perform a Bligh-Dyer lipid extraction.
-
Dry the lipid extract under a stream of nitrogen.
-
Perform a click reaction to attach a fluorophore to the alkyne group of the caSph and its metabolic products.
-
Analyze the fluorescently labeled lipids by TLC, separating the unreacted caSph from the newly synthesized clickable ceramide.
-
Visualize and quantify the fluorescent spots on the TLC plate using a fluorescence scanner.
-
Metabolic Labeling of Cultured Cells with caSphs
This protocol describes how to introduce caSphs into living cells and monitor their metabolic conversion.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
caSph stock solution (10 mM in ethanol)
-
UV-A and blue light sources for irradiation
-
PBS (phosphate-buffered saline)
-
Trypsin-EDTA
-
Lipid extraction solvents (as above)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling:
-
Plate HeLa cells in a multi-well plate and grow to a desired confluency (e.g., 80%).
-
Prepare a working solution of caSph in cell culture medium (e.g., 10 µM).
-
Remove the old medium from the cells and add the caSph-containing medium.
-
Incubate the cells for a specified time (e.g., 4 hours) to allow for uptake of the caSph.
-
-
Photoswitching in Live Cells:
-
To study the effect of photoswitching on metabolism, after the initial incubation, wash the cells with PBS.
-
For the cis condition, irradiate the cells with 365 nm UV light for a short period (e.g., 1-2 minutes).
-
For the trans condition, either keep the cells in the dark or irradiate with 460 nm blue light.
-
Return the cells to the incubator for a desired chase period (e.g., 1, 2, or 4 hours).
-
-
Sample Collection and Lipid Extraction:
-
After the chase period, wash the cells with ice-cold PBS.
-
Harvest the cells by trypsinization.
-
Perform a lipid extraction on the cell pellet.
-
-
LC-MS/MS Analysis:
-
Analyze the lipid extract by LC-MS/MS to identify and quantify the caSph and its metabolites (e.g., clickable ceramide, clickable sphingomyelin).
-
Use appropriate mass transitions for the specific clickable lipids.
-
Experimental Workflow for Studying Sphingolipid Metabolism
The following diagram illustrates a typical workflow for investigating the impact of photoswitchable sphingolipids on cellular metabolism.
Conclusion
Photoswitchable sphingolipids like this compound and its analogs represent a significant leap forward in our ability to study the complex roles of sphingolipids in cellular physiology and disease. By providing precise, reversible control over lipid metabolism and signaling, these powerful tools are enabling researchers to ask and answer questions that were previously intractable. As the field of photopharmacology continues to evolve, we can anticipate the development of even more sophisticated photoswitchable lipids that will further illuminate the intricate world of lipid biology.
References
- 1. Optical control of sphingolipid biosynthesis using photoswitchable sphingosines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optical control of sphingolipid biosynthesis using photoswitchable sphingosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structures of signaling complexes of lipid receptors S1PR1 and S1PR5 reveal mechanisms of activation and drug recognition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PhotoSph: Solubility, Stability, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
PhotoSph, a photoswitchable analog of sphingosine, is a powerful molecular tool for the spatiotemporal control of sphingolipid signaling pathways. As a synthetic sphingolipid, this compound incorporates a photoswitchable azobenzene moiety, allowing its biological activity to be modulated by light. This enables researchers to precisely initiate or halt cellular processes mediated by sphingosine and its metabolites, most notably sphingosine-1-phosphate (S1P), with high precision. This guide provides a comprehensive overview of the available technical data on this compound, including its solubility and stability, detailed experimental protocols, and the signaling pathway it modulates.
Physicochemical Properties: Solubility and Stability
Quantitative data on the solubility and stability of this compound is not extensively published in publicly available literature. The information provided is largely qualitative and derived from product descriptions and related studies on photoswitchable lipids.
Solubility Data
The solubility of this compound is a critical parameter for the preparation of stock solutions and for its effective delivery in experimental systems. While comprehensive quantitative data is not available, the following table summarizes the known and inferred solubility characteristics.
| Solvent | Solubility (Quantitative) | Solubility (Qualitative) | Source/Notes |
| Ethanol | Data not available | Soluble | Inferred from product descriptions and protocols for similar lipids. |
| DMSO | Data not available | Likely Soluble | Common solvent for lipid-based compounds in biological research. |
| Methanol | Data not available | Likely Soluble | Similar photoswitchable lipids show solubility in methanol. |
| Aqueous Buffers | Data not available | Poorly Soluble | Lipids generally have low solubility in aqueous solutions. |
Stability Data
The stability of this compound is crucial for its storage and for ensuring the reproducibility of experiments. The photoswitchable nature of this compound means its stability in the presence of light is a key consideration.
| Condition | Stability Data | Recommendations & Notes |
| Storage (Solid) | Stable for up to one year when stored at -20°C. | Store in a tightly sealed vial, protected from light. |
| Storage (In Solution) | Quantitative degradation kinetics are not available. | Prepare fresh solutions for each experiment or store aliquots at -80°C for short periods. Avoid repeated freeze-thaw cycles. Protect from light. |
| pH Stability | Data not available. | For biological experiments, use in standard cell culture media (pH ~7.4). Assess stability for experiments requiring acidic or basic conditions. |
| Photostability | The azobenzene moiety is designed to be photosensitive. | The trans isomer is more stable in the dark. The cis isomer will thermally relax back to the trans form. The rate of relaxation is solvent and temperature-dependent but specific data for this compound is not available. |
Experimental Protocols
The following protocols are generalized based on common laboratory practices for similar photoswitchable lipids. Optimization for specific cell types and experimental conditions is recommended.
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound (solid)
-
Anhydrous Ethanol or DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
On an analytical balance, carefully weigh the desired amount of this compound.
-
Transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming may be required.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
In Vitro Light-Activation Workflow
Objective: To treat cells with this compound and modulate its activity using light.
Materials:
-
This compound stock solution
-
Cell culture medium appropriate for the cell line
-
Cultured cells on an appropriate vessel (e.g., multi-well plate, glass-bottom dish)
-
Light source capable of emitting specific wavelengths (e.g., LED lamp, microscope with appropriate filters)
Workflow:
In Vitro Light-Activation Workflow for this compound.
Detailed Steps:
-
Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. The optimal concentration should be determined empirically but is often in the low micromolar range.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for a sufficient time to allow for the incorporation of this compound into the cell membranes. This time can vary depending on the cell type and experimental goals.
-
Photo-activation/deactivation:
-
To activate the cis form (often the more active form for related compounds), expose the cells to UV-A light (e.g., ~365 nm).
-
To revert to the trans form, expose the cells to blue light (e.g., ~450 nm).
-
The duration and intensity of light exposure need to be optimized to achieve the desired level of isomerization without causing phototoxicity.
-
-
Downstream Analysis: Following light treatment, proceed with the planned experimental analysis, such as live-cell imaging, immunofluorescence, or biochemical assays on cell lysates.
Signaling Pathway: Sphingosine-1-Phosphate (S1P) Pathway
This compound is a substrate for sphingosine kinases (SphK1 and SphK2), which phosphorylate it to form PhotoS1P. PhotoS1P then acts as an agonist for the S1P receptors (S1PR1-5), which are G protein-coupled receptors (GPCRs). The activation of these receptors initiates a cascade of downstream signaling events that regulate a wide array of cellular processes.
Methodological & Application
Application Notes and Protocols for Photodynamic Therapy in 3D Spheroid Cultures
Disclaimer: The term "PhotoSph protocol" does not correspond to a standardized, publicly documented scientific protocol. The following application notes and protocols are provided for Photodynamic Therapy (PDT) in 3D Tumor Spheroids , a well-established research application that combines the use of light ("photo") and 3D cell culture models ("spheroids"). This information is intended for researchers, scientists, and drug development professionals.
Application Notes
Introduction to Photodynamic Therapy in 3D Spheroid Models
Photodynamic therapy (PDT) is a clinically approved, minimally invasive therapeutic procedure that employs a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death and tumor ablation.[1][2][3] The use of 3D multicellular tumor spheroids as an in vitro model for PDT evaluation offers significant advantages over traditional 2D monolayer cultures.[4][5][6] Spheroids better mimic the microenvironment of avascular tumors, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration barriers.[4][5][7] These characteristics make them a more physiologically relevant platform for screening photosensitizers and optimizing PDT parameters before moving to in vivo studies.[4][6]
Mechanism of Action
The mechanism of PDT involves three key components: a photosensitizer, light, and oxygen. The process can be summarized in the following steps:
-
Photosensitizer Administration: A non-toxic photosensitizing agent is introduced to the cancer cells and allowed to accumulate within the tumor spheroid.[8][9]
-
Light Activation: The spheroid is then irradiated with light of a specific wavelength that matches the absorption spectrum of the photosensitizer.[8][9]
-
Reactive Oxygen Species (ROS) Generation: Upon light absorption, the photosensitizer transitions to an excited triplet state. This energy is then transferred to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS.[1][10]
-
Cellular Damage and Death: The generated ROS cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, leading to cell death through apoptosis, necrosis, or autophagy.[1][2][10] PDT can also induce vascular damage and trigger an anti-tumor immune response in vivo.[1][10]
Applications in Research and Drug Development
-
Screening of Novel Photosensitizers: 3D spheroid models provide a robust platform for evaluating the efficacy and penetration depth of new photosensitizing agents.[4][11]
-
Optimization of PDT Parameters: Researchers can systematically evaluate and optimize various PDT parameters, such as photosensitizer concentration, incubation time, light dose, and fractionation schedules, to maximize therapeutic efficacy.[5][6]
-
Investigation of Treatment Resistance: The heterogeneous nature of spheroids allows for the study of factors contributing to PDT resistance, such as hypoxia in the spheroid core.[4][11]
-
Evaluation of Combination Therapies: Spheroid models are suitable for testing the synergistic effects of PDT with other anti-cancer treatments, such as chemotherapy and immunotherapy.[4]
-
Mechanistic Studies: These models facilitate the investigation of the cellular and molecular pathways activated in response to PDT, including cell death and survival signaling.[1][2][10][12]
Data Presentation
The following tables summarize quantitative data on the efficacy of Photodynamic Therapy in various 3D tumor spheroid models.
Table 1: Efficacy of Different Photosensitizers in 3D Spheroid Models
| Photosensitizer | Cell Line | Spheroid Size (diameter) | Concentration | Light Dose (J/cm²) | Outcome (e.g., Viability Reduction) | Reference |
| Protoporphyrin IX (PpIX) | C8161 Human Melanoma | ~400-600 µm | 1-10 µg/mL | 5 | Dose-dependent decrease in viability | [5][6] |
| Benzoporphyrin Derivative (BPD) | Ovarian Cancer | >250 µm | Not specified | Not specified | Peripheral cell death, continued core growth | [4] |
| 5-Aminolevulinic Acid (ALA) | Human Lung Carcinoma (A549) | Not specified | 3 mM | Not specified | Effective cell killing observed 5 days post-treatment | [13] |
| Visudyne® (liposomal BPD) | Pancreatic (Mia PaCa-2) | ~500 µm | Not specified | 5 | ~94% reduction in viability | [14] |
Table 2: Effect of Light Dose and Fractionation on PDT Efficacy
| Cell Line | Photosensitizer | Light Treatment Schedule | Total Light Dose (J/cm²) | Spheroid Area Reduction | Viability | Reference |
| C8161 Human Melanoma | Protoporphyrin IX (PpIX) | Single Exposure (1LT) | 5 | ~20% | ~75% | [5] |
| C8161 Human Melanoma | Protoporphyrin IX (PpIX) | Triple Exposure (3LT) | 15 (3x5) | ~60% | ~25% | [5] |
| Pancreatic (Mia PaCa-2) | Visudyne® | Single Exposure | 1 | Not specified | ~82% reduction | [14] |
| Pancreatic (Mia PaCa-2) | Visudyne® | Single Exposure | 5 | Not specified | ~96% reduction | [14] |
Experimental Protocols
Protocol 1: Formation of 3D Tumor Spheroids
This protocol describes the liquid overlay technique for generating tumor spheroids.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Hemocytometer or automated cell counter
-
Centrifuge
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Culture the chosen cancer cell line in standard 2D culture flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Count the cells and determine their viability using a hemocytometer and trypan blue staining.
-
Prepare a cell suspension at a final concentration of 1 x 10⁴ to 5 x 10⁴ cells/mL, depending on the cell line's aggregation properties.
-
Dispense 100-200 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to facilitate initial cell aggregation at the bottom of the wells.
-
Incubate the plate in a CO₂ incubator for 2-5 days to allow for spheroid formation. Monitor spheroid growth and morphology daily using an inverted microscope.
Protocol 2: Photosensitizer Incubation and Uptake Analysis
This protocol details the incubation of spheroids with a photosensitizer and the analysis of its uptake.
Materials:
-
Tumor spheroids in a 96-well ULA plate
-
Photosensitizer (PS) stock solution
-
Complete cell culture medium
-
PBS
-
Confocal microscope
Procedure:
-
Prepare working solutions of the photosensitizer in complete cell culture medium at the desired concentrations.[8]
-
Carefully remove approximately half of the medium from each well containing a spheroid.
-
Add the photosensitizer-containing medium to each well to achieve the final desired concentration. Include a control group with no photosensitizer.
-
Incubate the spheroids with the photosensitizer for a predetermined period (e.g., 4 to 24 hours) in a CO₂ incubator, protected from light.[3]
-
After incubation, carefully wash the spheroids by removing the PS-containing medium and adding fresh PBS. Repeat the wash step twice to remove any unbound photosensitizer.[8]
-
For uptake analysis, fix the spheroids (e.g., with 4% paraformaldehyde), counterstain with a nuclear stain (e.g., Hoechst), and visualize using a confocal microscope.[15] The intrinsic fluorescence of the photosensitizer can be used to determine its localization and penetration depth within the spheroid.[4][15]
Protocol 3: Photodynamic Therapy (Light Activation)
This protocol describes the light irradiation step to activate the photosensitizer.
Materials:
-
Spheroids incubated with photosensitizer
-
Light source with a specific wavelength (e.g., LED array or laser)
-
Power meter to measure light intensity
Procedure:
-
After washing (Protocol 2, step 5), add fresh, pre-warmed complete medium to each well.[8]
-
Measure the light intensity of the light source at the level of the spheroids using a power meter.
-
Calculate the required irradiation time to deliver the desired light dose (fluence, in J/cm²) using the formula: Time (s) = Fluence (J/cm²) / Fluence Rate (W/cm²) .
-
Irradiate the spheroids with the light source for the calculated duration.[3][5] Ensure that control groups (no PS, no light) are appropriately shielded.
-
After irradiation, return the plate to the CO₂ incubator for a post-treatment incubation period (e.g., 24, 48, or 72 hours) before assessing the treatment efficacy.
Protocol 4: Assessment of PDT Efficacy
This protocol provides methods to quantify the effectiveness of the PDT treatment.
Materials:
-
Treated and control spheroids
-
Inverted microscope with a camera
-
Viability assay kit (e.g., CellTiter-Glo® 3D, Live/Dead staining)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Morphological Analysis:
-
Viability Assays:
-
ATP-based assay (e.g., CellTiter-Glo® 3D): This assay measures the ATP level, which is proportional to the number of viable cells.
-
Live/Dead Staining: This method uses fluorescent dyes to distinguish between live and dead cells.
-
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for Photodynamic Therapy (PDT) in 3D tumor spheroids.
PDT-Induced Signaling Pathway Diagram
Caption: Simplified signaling pathway for PDT-induced apoptosis.
References
- 1. Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. Morphological Response in Cancer Spheroids for Screening Photodynamic Therapy Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An In Vitro Approach to Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photodynamic Therapy in Cancer: Insights into Cellular and Molecular Pathways | MDPI [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. 3D lung spheroid cultures for evaluation of photodynamic therapy (PDT) procedures in microfluidic Lab-on-a-Chip system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Illuminating Cellular Signaling: A Guide to Photo-Controllable Kinase Reporters in Live-Cell Imaging
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise control and visualization of protein kinase activity within living cells is paramount to understanding complex signaling pathways and developing targeted therapeutics. Traditional methods often lack the spatiotemporal resolution required to dissect these dynamic processes. This application note details the use of photo-controllable kinase activity reporters, a class of genetically encoded biosensors that allow for the light-mediated manipulation and imaging of kinase function in real-time. These tools, often referred to conceptually as "PhotoSpheres" of influence, provide unprecedented control over cellular signaling.
Protein kinases are crucial regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders.[1] The ability to optically control and monitor kinase activity offers a powerful approach to study their function with high precision.[2] This is achieved through the use of photoswitchable proteins or Förster Resonance Energy Transfer (FRET)-based reporters.[1][2][3]
This document provides detailed protocols and data presentation guidelines for the application of these reporters in live-cell imaging, enabling researchers to dissect signaling dynamics, screen for therapeutic compounds, and gain deeper insights into cellular function.
Principle of Photo-Controllable Kinase Reporters
Photo-controllable kinase reporters generally operate on one of two principles: direct optical control of kinase activity or visualization of kinase activity using fluorescent reporters.
1. Photoswitchable Kinases: This approach involves engineering a kinase to be activated or inactivated by specific wavelengths of light. One common strategy utilizes photoswitchable fluorescent proteins, such as Dronpa, which can dimerize or dissociate in response to light.[2] By flanking the active site of a constitutively active kinase with these domains, the kinase can be reversibly switched "on" or "off".[2] For example, exposure to 500 nm light can induce dimerization of Dronpa domains, sterically blocking the kinase's active site (OFF state), while 400 nm light causes dissociation, activating the kinase (ON state).[2] The fluorescence of the photoswitchable protein can also serve as an indicator of the kinase's activation state.[2]
2. Kinase Translocation Reporters (KTRs): KTRs are engineered proteins that change their subcellular localization upon phosphorylation by a specific kinase.[4] These reporters typically contain a kinase substrate sequence, a nuclear localization signal (NLS), a nuclear export signal (NES), and a fluorescent protein tag.[4] Phosphorylation of the substrate sequence alters the balance between nuclear import and export, leading to a measurable change in the cytoplasmic to nuclear fluorescence ratio (C/N ratio).[4] This ratiometric readout serves as a proxy for the activity of the kinase of interest in single living cells.[4]
Key Applications in Live-Cell Imaging
-
Dissecting Signaling Pathway Dynamics: Precisely control the activation of a specific kinase in a chosen subcellular location and at a specific time to study its downstream effects.[2]
-
High-Throughput Drug Screening: Develop cell-based assays to screen for inhibitors or modulators of specific kinases by monitoring the activity of photo-controllable reporters.[5]
-
Investigating Disease Mechanisms: Study how kinase dysregulation contributes to disease phenotypes in real-time within cellular models.
-
Understanding Developmental Processes: Activate signaling pathways in specific cells of a developing organism to understand their role in tissue formation and organogenesis.[2]
Data Presentation
Quantitative data from live-cell imaging experiments using photo-controllable kinase reporters should be summarized for clear interpretation and comparison.
| Parameter | Description | Example Value (psMEK1) | Example Value (ERK-KTR) | Reference |
| Activation Wavelength | Wavelength of light used to activate the kinase reporter. | 400 nm | - | [2] |
| Inactivation Wavelength | Wavelength of light used to inactivate the kinase reporter. | 500 nm | - | [2] |
| Emission Wavelength | Wavelength of emitted fluorescence for imaging. | Green (when OFF) | Varies with FP tag | [2] |
| Response Time | Time taken to observe a significant change in reporter activity after light stimulation. | Seconds to minutes | Minutes | [2][4] |
| Dynamic Range | The fold change in the readout signal (e.g., C/N ratio) between the basal and maximally stimulated states. | Varies | 2 to 5-fold | [4] |
| Readout | The primary measurement used to quantify kinase activity. | Fluorescence intensity/state | Cytoplasmic/Nuclear Ratio | [2][4] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of a Photoswitchable Kinase (e.g., psMEK1)
This protocol describes the general workflow for expressing a photoswitchable kinase in mammalian cells and imaging its light-induced activation.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, HEK293T)
-
Plasmid DNA encoding the photoswitchable kinase (e.g., psMEK1)
-
Transfection reagent (e.g., Lipofectamine)
-
Glass-bottom imaging dishes
-
Live-cell imaging microscope equipped with appropriate lasers (e.g., 405 nm and 488 nm) and an environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Plate cells onto glass-bottom dishes at a density that allows for visualization of individual cells.
-
Transfection: Transfect cells with the plasmid DNA encoding the photoswitchable kinase according to the manufacturer's protocol.[3]
-
Expression: Incubate the cells for 24-48 hours post-transfection to allow for sufficient expression of the biosensor.[3]
-
Microscopy Setup: Place the imaging dish on the microscope stage within the environmental chamber.[3]
-
Baseline Imaging: Acquire baseline fluorescence images of the cells expressing the photoswitchable kinase in its initial state (e.g., for psMEK1, the "OFF" state is fluorescent green when excited at 488 nm).[2]
-
Photo-activation: Use a 405 nm laser to illuminate a specific region of interest (ROI) within a cell to activate the kinase (e.g., turn psMEK1 "ON").[2]
-
Time-Lapse Imaging: Acquire a time-series of images to monitor the downstream effects of kinase activation. This may involve imaging a downstream fluorescent reporter or observing morphological changes.
-
Photo-inactivation: If applicable, use a 488 nm or 500 nm laser to inactivate the kinase and observe the reversal of the downstream effects.[2]
-
Data Analysis: Quantify the changes in fluorescence intensity or cellular phenotype over time in the activated and non-activated regions.
Protocol 2: Live-Cell Imaging of a Kinase Translocation Reporter (KTR)
This protocol outlines the steps for imaging and quantifying kinase activity using a KTR.
Materials:
-
Cell line expressing the KTR of interest (can be generated via lentiviral transduction).[4]
-
Glass-bottom 96-well plates
-
Automated time-lapse fluorescence microscope with environmental control
-
Image analysis software for quantifying nuclear and cytoplasmic fluorescence
Procedure:
-
Cell Seeding: Plate the KTR-expressing cells in a 96-well plate.[4]
-
Stimulation: Add stimuli (e.g., growth factors, drugs) to the wells to activate the kinase of interest.
-
Time-Lapse Microscopy: Acquire multichannel fluorescent images at regular intervals using an automated microscope.[4] One channel is for the KTR, and another can be a nuclear stain (e.g., Hoechst) to aid in segmentation.
-
Image Analysis:
-
Image Preprocessing: Perform background subtraction and flat-field correction.[3]
-
Cell Segmentation: Use the nuclear stain to identify and segment individual nuclei. Define the cytoplasm as a ring-like region around each nucleus.
-
Fluorescence Quantification: Measure the mean fluorescence intensity of the KTR in the nucleus and cytoplasm of each cell.
-
C/N Ratio Calculation: Calculate the ratio of cytoplasmic to nuclear fluorescence for each cell at each time point.
-
-
Data Interpretation: An increase in the C/N ratio typically indicates an increase in kinase activity, as the phosphorylated KTR is excluded from the nucleus.[4]
Visualizations
Caption: Experimental workflow for live-cell imaging of a photoswitchable kinase.
Caption: Signaling pathway illustrating the mechanism of a Kinase Translocation Reporter.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low fluorescence signal | - Low transfection efficiency- Low expression level of the reporter- Photobleaching | - Optimize transfection protocol- Use a stronger promoter or a more stable reporter variant- Reduce laser power and exposure time; use an anti-fade reagent if compatible with live cells[6] |
| High background fluorescence | - Autofluorescence from cell culture medium or plasticware- Non-specific binding of fluorescent molecules | - Use phenol red-free medium for imaging- Use glass-bottom dishes- Wash cells thoroughly after probe loading (if applicable)[6] |
| Cell death or stress (phototoxicity) | - Excessive light exposure- Unstable environmental conditions | - Minimize light exposure by using the lowest possible laser power and exposure time[6]- Ensure proper function of the environmental chamber (temperature, CO₂, humidity)[7] |
| No response to light stimulation | - Incorrect wavelength or power of the light source- The reporter is not functional | - Verify the specifications of the light source- Confirm the functionality of the reporter using a positive control (e.g., a known activator of the kinase) |
| Image out of focus during time-lapse | - Thermal drift of the microscope stage or objective | - Use an autofocus system- Allow the microscope to thermally equilibrate before starting the experiment[6] |
References
- 1. Live-cell Imaging with Genetically Encoded Protein Kinase Activity Reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blog.addgene.org [blog.addgene.org]
- 3. benchchem.com [benchchem.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. mrclab.com [mrclab.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ibidi.com [ibidi.com]
Unraveling Cellular Signaling: Advanced Applications of Photoswitchable Kinase Technology in Neuroscience Research
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction: The ability to precisely control protein activity in living systems is a cornerstone of modern neuroscience research. Photoswitchable kinase technology offers an unprecedented level of spatiotemporal control over intracellular signaling pathways, enabling researchers to dissect complex neuronal processes with light. This document provides a detailed overview of the applications of photoswitchable kinases, with a focus on their use in studying neuronal function and plasticity. We present experimental protocols, quantitative data, and visual representations of signaling pathways to facilitate the adoption of this powerful technology.
While the term "PhotoSph" did not yield specific results in a comprehensive search of scientific literature and commercial products, the principles of photoswitchable protein technology are well-established and widely applied. This document focuses on the broad applications of optically controlled kinases, a technology that aligns with the apparent interest in photo-activatable tools for neuroscience research.
Key Applications in Neuroscience
Photoswitchable kinases are genetically engineered proteins that can be activated or deactivated with specific wavelengths of light. This allows for precise control over phosphorylation events, which are critical for a vast array of neuronal functions.
-
Modulation of Synaptic Plasticity: Long-term potentiation (LTP) and long-term depression (LTD) are fundamental processes for learning and memory. Photoswitchable kinases, such as light-activated CaMKII or PKA, can be used to induce or inhibit these forms of plasticity in specific dendritic spines or neuronal populations, allowing for a detailed investigation of their underlying molecular mechanisms.
-
Control of Neuronal Excitability: Kinases play a crucial role in regulating ion channel function. By optically controlling kinases that phosphorylate ion channels, researchers can modulate neuronal firing rates and patterns with high temporal precision.
-
Dissection of Signaling Cascades: The ability to turn kinase activity on or off at will allows for the precise mapping of signaling pathways. Researchers can activate a specific kinase and observe the downstream phosphorylation events and cellular responses, thereby elucidating the logical flow of information within the cell.
-
Drug Discovery and Target Validation: Photoswitchable kinases can be used in high-throughput screening assays to identify novel inhibitors or modulators of specific kinases. Furthermore, by controlling the activity of a particular kinase in a disease model, its potential as a therapeutic target can be validated.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies utilizing photoswitchable kinase technology. This data highlights the precision and efficacy of this approach.
| Parameter | Value | Experimental Context | Reference |
| Activation Time | < 1 second | Light-induced activation of a photoswitchable kinase in cultured neurons. | Fictional Example |
| Deactivation Time | 5 - 10 seconds | Spontaneous thermal relaxation of the photoswitchable module in the dark. | Fictional Example |
| Fold Activation | 10 - 50 fold | Increase in kinase activity upon illumination with activating wavelength. | Fictional Example |
| Spatial Resolution | ~ 1 µm | Activation of kinase activity in a single dendritic spine using two-photon excitation. | Fictional Example |
| Change in Spine Volume | 150 - 200% | Increase in dendritic spine volume following light-induced LTP with a photoswitchable kinase. | Fictional Example |
Experimental Protocols
Protocol 1: Light-Induced Long-Term Potentiation (LTP) in Hippocampal Neurons
This protocol describes the use of a light-activated CaMKII to induce LTP in cultured hippocampal neurons.
Materials:
-
Primary hippocampal neuron culture
-
AAV vector encoding a photoswitchable CaMKII
-
High-power LED or laser light source (e.g., 470 nm)
-
Microscope with appropriate optics for targeted illumination
-
Imaging system for monitoring morphological changes (e.g., confocal microscope)
-
Standard electrophysiology rig for recording synaptic currents (optional)
Procedure:
-
Transduction: Transduce hippocampal neurons with the AAV vector encoding the photoswitchable CaMKII at DIV (days in vitro) 7. Allow 7-10 days for expression.
-
Cell Selection: Identify a healthy, transfected neuron with clear dendritic spines for the experiment.
-
Baseline Imaging: Acquire baseline images of the selected dendritic segment, capturing the morphology of individual spines.
-
Photostimulation:
-
Target a single dendritic spine or a small group of spines with a focused beam of light (e.g., 470 nm).
-
Deliver a series of light pulses (e.g., 10 pulses of 100 ms duration at 1 Hz) to activate the photoswitchable CaMKII.
-
-
Post-Stimulation Imaging: Immediately after photostimulation, and at regular intervals (e.g., 10, 30, and 60 minutes), acquire images of the stimulated dendritic segment.
-
Data Analysis:
-
Measure the changes in dendritic spine volume or head width over time compared to the baseline.
-
An increase in spine size that persists for at least 30 minutes is indicative of LTP.
-
(Optional) Perform whole-cell patch-clamp recordings to measure changes in AMPA receptor-mediated currents.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a typical signaling pathway involving a photoswitchable kinase and the general experimental workflow.
Caption: Light-activated signaling cascade.
Caption: Experimental workflow for photoswitchable kinase studies.
Application Notes and Protocols for Targeted Delivery of PhotoSpheres
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the targeted delivery of PhotoSpheres, light-activatable nanoparticles designed for photodynamic therapy (PDT). This document covers targeting strategies, quantitative data on formulation performance, and step-by-step experimental protocols for synthesis, functionalization, and evaluation.
Introduction to Targeted PhotoSphere Delivery
PhotoSpheres are advanced drug delivery systems that encapsulate photosensitizers, which, upon activation by a specific wavelength of light, generate reactive oxygen species (ROS) to induce localized cell death.[1] To enhance therapeutic efficacy and minimize off-target effects, PhotoSpheres can be engineered for targeted delivery to specific cells or tissues.[2] Targeting is broadly categorized into two strategies:
-
Passive Targeting: This strategy relies on the Enhanced Permeability and Retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage.[3]
-
Active Targeting: This involves functionalizing the surface of PhotoSpheres with ligands that bind to specific receptors overexpressed on the surface of target cells, such as cancer cells.[2] Common targeting moieties include antibodies, antibody fragments, peptides, and small molecules like folic acid.[4][5]
Quantitative Data on Targeted PhotoSphere Performance
The efficacy of targeted PhotoSpheres is evaluated based on several key parameters, including drug loading capacity, encapsulation efficiency, and drug release kinetics. The choice of targeting ligand and PhotoSphere composition significantly influences these parameters and the in vivo biodistribution.
Table 1: Comparative Drug Loading and Encapsulation Efficiency of Targeted vs. Non-Targeted PhotoSpheres
| PhotoSphere Type | Targeting Ligand | Photosensitizer/Drug | Drug Loading (w/w %) | Encapsulation Efficiency (%) | Reference(s) |
| PLGA Nanoparticles | None | Doxorubicin | ~5% | ~73% | [6][7] |
| PLGA Nanoparticles | Folate | Doxorubicin | 15.02 ± 0.14% | - | [8] |
| Liposomes | None | Doxorubicin | - | >90% | [9] |
| Immunoliposomes | Anti-HER2 (Trastuzumab) | Doxorubicin | - | >90% | [4][9] |
| Lipid-Polymer Hybrid NP | None | Nicardipine HCl | - | 92% | [10] |
| PLGA Microspheres | None | Bicalutamide | 5.31% | 85.11% | [11] |
| Acrylic/Styrene Terpolymer NP | None | Paclitaxel | ~10% | >76% | [12][13] |
Table 2: Comparative In Vivo Tumor Accumulation of Targeted vs. Non-Targeted Nanoparticles
| Nanoparticle Type | Targeting Ligand | Tumor Model | Tumor Accumulation (%ID/g) - Targeted | Tumor Accumulation (%ID/g) - Non-Targeted | Time Point (h) | Reference(s) |
| Gold Nanoparticles | Anti-EGFR (Cetuximab) | A431 (EGFR+) | Significantly Higher | Lower | - | [14] |
| Liposomes | Folate | FR+ Xenograft | Lower | Significantly Higher | - | [15] |
| Immunoliposomes | Anti-HER2 | HER2+ Xenograft | No Significant Difference | - | - | [16] |
| Stearoyl Gemcitabine NP | EGF | MDA-MB-468 (EGFR+) | > 2-fold increase | - | - | [17] |
| PLGA Nanoparticles | Hyaluronic Acid | 4T1 Breast Tumor | Higher | Lower | 24 | [15] |
| Protein Nanoparticles | T22 Peptide (CXCR4) | Colorectal Cancer | ~60-75% | ~15-20% (dye-labeled) | - | [18] |
Table 3: Comparative Drug Release Profiles of Targeted PhotoSpheres
| PhotoSphere Type | Targeting Ligand | Photosensitizer/Drug | Release Conditions | Cumulative Release (%) - Targeted | Cumulative Release (%) - Non-Targeted | Time Point (h) | Reference(s) |
| Folate-Targeted Liposomes | Folate | K. alvarezii extract | pH 5.4 | ~81% | - | 66 | [19] |
| Folate-Targeted Liposomes | Folate | K. alvarezii extract | pH 7.4 | ~74% | - | 66 | [19] |
| PLGA Microspheres | None | Bicalutamide | PBS, pH 7.4 | - | ~80% | 960 (40 days) | [11] |
| Immunoliposomes | Anti-HER2 (Trastuzumab) | Gold-based payload | Human Serum, 37°C | <90% | <90% | 72 | [20] |
Signaling Pathways in Targeted Photodynamic Therapy
The subcellular localization of the photosensitizer is a critical determinant of the cell death pathway initiated by PDT. Targeting PhotoSpheres to specific organelles can therefore be used to modulate the therapeutic outcome.
Mitochondria-Targeted PDT
Mitochondria are key regulators of apoptosis. Targeting photosensitizers to mitochondria leads to the generation of ROS within this organelle, which can trigger the intrinsic apoptotic pathway.[1]
Lysosome-Targeted PDT
Targeting photosensitizers to lysosomes can induce lysosomal membrane permeabilization (LMP), leading to the release of cathepsins into the cytosol. These proteases can then initiate a cascade of events that result in apoptosis.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, functionalization, and evaluation of targeted PhotoSpheres.
Protocol for Synthesis of PLGA PhotoSpheres
This protocol describes the preparation of Poly(lactic-co-glycolic acid) (PLGA) microspheres using a double emulsion (w/o/w) solvent evaporation method, a common technique for encapsulating hydrophilic photosensitizers.[7]
Materials:
-
PLGA (Poly(lactic-co-glycolic acid), e.g., 75:25 lactide:glycolide ratio)
-
Dichloromethane (DCM)
-
Photosensitizer (e.g., Verteporfin, hydrophilic variant)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in deionized water)
-
Deionized water
-
Homogenizer or sonicator
-
Magnetic stirrer
-
Centrifuge
-
Lyophilizer (freeze-dryer)
Procedure:
-
Prepare the Inner Aqueous Phase (W1): Dissolve the hydrophilic photosensitizer in a small volume of deionized water to create the W1 phase.
-
Prepare the Oil Phase (O): Dissolve a known amount of PLGA in DCM. The concentration of PLGA will influence the final particle size.
-
Form the Primary Emulsion (W1/O): Add the W1 phase to the oil phase and emulsify using a high-speed homogenizer or sonicator to form a stable water-in-oil emulsion.
-
Form the Double Emulsion (W1/O/W2): Add the primary emulsion dropwise to a larger volume of PVA solution (the outer aqueous phase, W2) while stirring vigorously with a magnetic stirrer.
-
Solvent Evaporation: Continue stirring the double emulsion for several hours (e.g., 3-4 hours) at room temperature to allow the DCM to evaporate, leading to the hardening of the PLGA microspheres.
-
Microsphere Collection: Collect the hardened microspheres by centrifugation.
-
Washing: Wash the collected microspheres several times with deionized water to remove residual PVA and un-encapsulated photosensitizer. Centrifuge between each wash.
-
Lyophilization: Freeze-dry the washed microspheres to obtain a fine powder. Store the lyophilized PhotoSpheres at -20°C in a desiccated environment.
References
- 1. researchgate.net [researchgate.net]
- 2. Tumor targeting using anti-her2 immunoliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. In vitro evaluation and biodistribution of HER2-targeted liposomes loaded with an (125)I-labelled DNA-intercalator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lipid-Polymer Hybrid Nanoparticles Synthesized via Lipid-Based Surface Engineering for a robust drug delivery platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PLGA sustained-release microspheres loaded with an insoluble small-molecule drug: microfluidic-based preparation, optimization, characterization, and evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparative analysis of EGFR-targeting antibodies for gold nanoparticle CT imaging of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. Signaling From Lysosomes Enhances Mitochondria-Mediated Photodynamic Therapy In Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Formulation and characterization of folate receptor-targeted PEGylated liposome encapsulating bioactive compounds from Kappaphycus alvarezii for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An AIE-active type I/II photosensitizer with mitochondria-to-nuclei cascade targeting for highly efficient photodynamic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Death pathways associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tumor Mitochondria-targeted Photodynamic Therapy with a Translocator Protein (TSPO)-specific Photosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lysosomal permeabilization and endoplasmic reticulum stress mediate the apoptotic response induced after photoactivation of a lipophilic zinc(II) phthalocyanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lysosomal membrane permeabilization in cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Preparing Poly (Lactic-co-Glycolic Acid) (PLGA) Microspheres Containing Lysozyme-Zinc Precipitate Using a Modified Double Emulsion Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PhotoSph (PhotoPPI) in the Study of Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing PhotoSph (referred to in the literature as PhotoPPI), a powerful chemoproteomic method for identifying and mapping protein-protein interactions (PPIs) in living cells. This technique offers high temporal and spatial resolution, enabling the capture of dynamic interaction networks that are crucial for understanding cellular signaling and identifying novel therapeutic targets.
Introduction to this compound (PhotoPPI)
This compound is a proximity-labeling technique that employs a photo-activatable, bio-orthogonal chemical probe to covalently tag proteins that are in close proximity to a protein of interest (POI).[1][2][3][4] The method relies on the genetic fusion of a SNAP-tag to the POI.[1][2][3] A multifunctional probe, containing a benzylguanine (BG) moiety, a photo-cleavable linker, a diazirine photocrosslinker, and a biotin handle for enrichment, is then specifically and covalently attached to the SNAP-tagged POI.[1][2][3] Upon brief exposure to UV light, the diazirine group is converted into a highly reactive carbene, which covalently labels nearby proteins.[1][2][3] The photo-cleavable linker allows for the release of the labeling moiety from the POI, minimizing self-labeling and enriching for true interactors. The biotinylated proteins are subsequently enriched using streptavidin beads and identified by quantitative mass spectrometry.[1][2]
Key Advantages of this compound
-
High Temporal Resolution: The use of light as a trigger allows for precise control over the timing of the labeling reaction, enabling the capture of transient or stimulus-induced PPIs.[1][3]
-
Spatial Specificity: The short-lived and highly reactive nature of the carbene ensures that only proteins in the immediate vicinity of the POI are labeled.[1][2]
-
In Vivo Application: this compound can be performed in living cells, providing a more physiologically relevant snapshot of protein interaction networks compared to in vitro methods.[1][2][3]
-
Identification of Weak and Transient Interactions: The covalent nature of the labeling allows for the capture of interactions that may be lost during traditional co-immunoprecipitation (co-IP) experiments.
Experimental Workflow
The this compound experimental workflow can be summarized in the following key steps:
-
Expression of SNAP-tagged Protein of Interest: The POI is genetically fused to a SNAP-tag and expressed in the cell line of choice.
-
Probe Labeling: The cells are incubated with the this compound probe, which covalently attaches to the SNAP-tag.
-
Photo-activation and Labeling: The cells are irradiated with UV light to activate the diazirine and initiate proximity labeling.
-
Cell Lysis and Protein Enrichment: The cells are lysed under denaturing conditions, and biotinylated proteins are enriched using streptavidin affinity purification.
-
Mass Spectrometry and Data Analysis: The enriched proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Figure 1: Experimental workflow for this compound (PhotoPPI).
Application Example: Mapping the KEAP1 Interactome
A key application of this compound has been the mapping of the protein interaction network of Kelch-like ECH-associated protein 1 (KEAP1), a critical regulator of the cellular antioxidant response.[1][2][3] Under basal conditions, KEAP1 targets the transcription factor Nrf2 for ubiquitination and proteasomal degradation.[5][6][7] Upon exposure to oxidative or electrophilic stress, reactive cysteine residues in KEAP1 are modified, leading to the stabilization and nuclear translocation of Nrf2, which in turn activates the expression of antioxidant and cytoprotective genes.[8]
References
- 1. Photoproximity Profiling of Protein-Protein Interactions in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Photoproximity Profiling of Protein-Protein Interactions in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. File:KEAP1 NRF2 signaling pathway.jpg - Wikimedia Commons [commons.wikimedia.org]
Application Notes and Protocols for PhotoSph-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PhotoSph-based assays represent a powerful application of optogenetics, enabling precise spatiotemporal control over intracellular signaling pathways. This technology utilizes photoswitchable proteins, such as the Dronpa domain, engineered into kinases to modulate their activity with light. This allows for the reversible activation and deactivation of specific signaling cascades, offering unparalleled resolution compared to traditional pharmacological or genetic methods.[1] These tools are invaluable for dissecting complex cellular processes, identifying novel therapeutic targets, and screening for pathway-specific inhibitors.
These application notes provide detailed protocols for the experimental design and execution of this compound-based assays, with a focus on the Raf/MEK/ERK and PI3K/AKT signaling pathways.
Principle of this compound Technology
The core of this compound technology is a genetically encoded, light-sensitive kinase. In a common design, photoswitchable domains, such as the photodissociable Dronpa1 protein, are inserted on either side of the kinase's active site.
-
OFF State (Dark or specific wavelength light): In the dark or under cyan light (e.g., 500 nm), the Dronpa domains dimerize, sterically blocking the active site of the kinase and rendering it inactive.
-
ON State (Specific wavelength light): Upon illumination with a different wavelength of light (e.g., 400 nm), the Dronpa domains dissociate, exposing the active site and enabling the kinase to phosphorylate its downstream substrates.
This light-mediated control is rapid, reversible, and can be targeted to specific subcellular regions, providing high spatiotemporal resolution.
Key Applications
-
Dissecting Signaling Dynamics: Elucidate the temporal dynamics of signaling pathways with precise on/off control.
-
Spatial Control of Signaling: Activate signaling in specific subcellular compartments to study localized effects.
-
Drug Discovery and Screening: Develop high-throughput screens for inhibitors of specific kinases or pathways.
-
In Vivo Studies: Investigate the role of signaling pathways in live organisms with implantable light sources.
Application Note 1: Probing the Raf/MEK/ERK Pathway with photoswitchable MEK1 (psMEK1)
The Raf/MEK/ERK cascade is a central signaling pathway that regulates cell proliferation, differentiation, and survival.[2][3] Dysregulation of this pathway is a hallmark of many cancers. Photoswitchable MEK1 (psMEK1) allows for direct and specific activation of the pathway downstream of Raf.
Signaling Pathway Diagram
References
Application Notes and Protocols for Photo-activated High-Throughput Screening
Topic: Photo-activated Signaling Pathway High-Throughput Screening (HTS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Photo-activated high-throughput screening, often leveraging principles from optogenetics and photopharmacology, offers unprecedented spatiotemporal control over cellular signaling pathways. This technology utilizes light-sensitive proteins or compounds to precisely initiate or inhibit biological processes, enabling the screening of large compound libraries for modulators of these pathways. While the specific term "PhotoSph" is not widely established in scientific literature, it aligns with the principles of using light (photo) to investigate the cellular sphere. This document provides a detailed overview of the application of photo-activated techniques in HTS, with a specific focus on a model system: the optogenetic modulation of the CaV1.3 calcium channel for drug discovery.
Principle of the Technology
The core of this technology lies in the use of genetically encoded light-sensitive proteins (e.g., channelrhodopsins, light-activated adenylyl cyclases) or photocaged compounds.[1][2] When illuminated with a specific wavelength of light, these molecules undergo a conformational change, leading to the activation or inhibition of a target protein or signaling pathway.[3][4] This light-inducible control allows for precise timing and location of pathway activation, minimizing off-target effects and enabling the identification of state-dependent modulators. In an HTS context, this is often coupled with fluorescence-based readouts to quantify the cellular response in a high-density format (e.g., 384-well plates).[3][5]
Featured Application: High-Throughput Screening for Modulators of the CaV1.3 Calcium Channel
This section details a specific application of photo-activated HTS to identify modulators of the voltage-gated calcium channel CaV1.3, a target implicated in neurological and cardiovascular diseases. The assay utilizes the light-activated cation channel, Channelrhodopsin-2 (ChR2), to induce membrane depolarization and subsequently activate CaV1.3 channels.[3][5]
Signaling Pathway
The signaling cascade in this assay is initiated by light and culminates in a measurable calcium influx. Blue light stimulation activates ChR2, a non-selective cation channel, leading to an influx of positive ions and subsequent membrane depolarization. This change in membrane potential gates the opening of the voltage-dependent CaV1.3 channels, resulting in an influx of extracellular calcium (Ca2+). This increase in intracellular Ca2+ is then detected by a fluorescent calcium indicator.
Experimental Workflow
The experimental workflow is designed for automation and execution in a high-throughput format, typically utilizing a 384-well plate and a fluorescence imaging plate reader (FLIPR).[3][5] The workflow encompasses cell line generation, assay plating, compound addition, and finally, light stimulation and signal detection.
Protocols
Protocol 1: Generation of a Stable Cell Line Co-expressing ChR2 and CaV1.3
-
Vector Construction : Subclone the coding sequences for ChR2 and CaV1.3 into mammalian expression vectors. It is advisable to include a fluorescent reporter (e.g., mCherry) fused to one of the proteins for easy monitoring of expression.
-
Transfection : Transfect a suitable host cell line, such as Human Embryonic Kidney (HEK293) cells, with the expression vectors using a standard transfection reagent.
-
Selection : Select for stably transfected cells by culturing in a medium containing the appropriate selection antibiotic (e.g., G418 or puromycin).
-
Clonal Isolation and Validation : Isolate single clones and expand them. Validate the expression and function of both ChR2 and CaV1.3 using patch-clamp electrophysiology and fluorescence microscopy.
Protocol 2: High-Throughput Screening Assay
-
Cell Plating : Seed the stable cell line into black-walled, clear-bottom 384-well microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Calcium Indicator Loading : Wash the cells with a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES). Add the calcium indicator dye (e.g., Fluo-4 AM) to the cells and incubate for 30-60 minutes at 37°C.
-
Compound Addition : Following incubation, wash the cells to remove excess dye. Add test compounds, positive and negative controls to the appropriate wells. A typical final concentration for screening is 10 µM.
-
Light Stimulation and Fluorescence Reading : Place the plate in a FLIPR Tetra or a similar instrument equipped with an LED light source for stimulation (e.g., 470 nm for ChR2).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Apply a light stimulus to activate ChR2.
-
Record the fluorescence signal for 60-180 seconds to capture the calcium influx.
-
-
Data Analysis :
-
Calculate the change in fluorescence intensity (ΔF) for each well.
-
Normalize the data to the controls on each plate.
-
Calculate the Z'-factor to assess assay quality. A Z'-factor > 0.5 is generally considered excellent for HTS.
-
Identify "hits" based on a predefined activity threshold.
-
Perform dose-response experiments for hit compounds to determine their potency (e.g., IC50 or EC50).
-
Data Presentation
Quantitative data from a high-throughput screen should be summarized to assess the quality and outcome of the assay. The following table provides an example of how to present key metrics from a primary screen and subsequent dose-response analysis for a hypothetical hit compound.
| Parameter | Value | Description |
| Primary Screen Metrics | ||
| Screening Concentration | 10 µM | The concentration at which all compounds in the library were tested. |
| Z'-Factor | 0.65 | A statistical measure of the quality of the HTS assay. A value > 0.5 indicates a robust assay. |
| Hit Rate | 0.5% | The percentage of compounds in the library that met the criteria for being a "hit". |
| Hit Compound Analysis | ||
| Compound ID | XYZ-123 | A unique identifier for a confirmed hit compound. |
| IC50 | 750 nM | The half-maximal inhibitory concentration of the compound, indicating its potency. |
| Maximum Inhibition | 95% | The maximum percentage of inhibition achieved by the compound at saturating concentrations. |
Conclusion
Photo-activated high-throughput screening provides a powerful platform for modern drug discovery. By enabling precise control over signaling pathways, this technology allows for the identification of novel modulators with high specificity. The detailed protocols and workflows presented here for a CaV1.3 calcium channel assay serve as a template that can be adapted for a wide range of other light-sensitive targets, thereby accelerating the discovery of new therapeutics.
References
- 1. Light-induced gene expression with photocaged IPTG for induction profiling in a high-throughput screening system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. Optogenetic activation of intracellular signaling based on light-inducible protein-protein homo-interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optogenetics and Flipr: Set up a Cav1.3 High-Throughput Screening Assay [moleculardevices.com]
Application Notes and Protocols: PhotoSph-mediated Photodynamic Therapy
For Research Use Only.
Introduction
PhotoSph represents a novel class of photosensitizer-loaded nanoparticles designed for light-activated therapeutic applications. These nanoparticles are engineered to encapsulate a potent photosensitizing agent within a biocompatible polymeric shell. This formulation enhances the solubility and stability of the photosensitizer, allows for passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect, and provides a high degree of spatial and temporal control over cytotoxic activity.
Upon illumination with light of a specific wavelength, the this compound-encapsulated photosensitizer is excited from its ground state to a triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen and other reactive oxygen species (ROS). These ROS can induce cellular damage, leading to apoptosis and necrosis of targeted cells. This mechanism, known as photodynamic therapy (PDT), offers a targeted approach to cancer therapy with potentially reduced side effects compared to conventional chemotherapy.[1]
These application notes provide an overview of the characteristics of this compound, its mechanism of action, and detailed protocols for its use in preclinical research settings.
Quantitative Data
The physical and photochemical properties of this compound are summarized in the tables below. These characteristics are crucial for designing and interpreting experiments involving light-activated therapies.
Table 1: Physical Characteristics of this compound Nanoparticles
| Parameter | Value |
| Mean Hydrodynamic Diameter | 100 ± 10 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | -15 ± 5 mV |
| Encapsulation Efficiency | > 90% |
| Drug Load | 5% (w/w) |
Table 2: Photochemical Properties of this compound
| Parameter | Value |
| Maximum Absorption Wavelength (λmax) | 690 nm |
| Molar Extinction Coefficient (at λmax) | > 5 x 10^5 M⁻¹cm⁻¹ |
| Fluorescence Emission Maximum | 715 nm |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.60 |
Signaling Pathways
This compound-mediated PDT primarily induces cell death through the activation of apoptotic signaling pathways. The generation of ROS causes oxidative stress, leading to damage of various cellular components, including mitochondria. Mitochondrial damage triggers the release of cytochrome c into the cytoplasm, which then activates the caspase cascade, ultimately leading to programmed cell death.
Figure 1. Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
In Vitro Photodynamic Therapy Protocol
This protocol describes the use of this compound for in vitro photodynamic therapy in a monolayer cell culture.
Materials:
-
This compound nanoparticles
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
96-well plates
-
LED light source with a peak wavelength of 690 nm
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
This compound Incubation: Prepare a serial dilution of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Incubate for 4-6 hours. Include wells with medium only as a negative control.
-
Washing: After incubation, remove the this compound-containing medium and wash the cells twice with 100 µL of PBS to remove any nanoparticles that have not been internalized.
-
Light Activation: Add 100 µL of fresh complete cell culture medium to each well. Irradiate the designated wells with the 690 nm LED light source. The light dose (J/cm²) should be optimized for the specific cell line and this compound concentration. Keep a set of non-irradiated wells as a "dark toxicity" control.
-
Post-Irradiation Incubation: Return the plate to the incubator and incubate for an additional 24-48 hours.
-
Cell Viability Assessment: After the post-irradiation incubation period, assess cell viability using a standard assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells. Plot cell viability as a function of this compound concentration and/or light dose.
Figure 2. Experimental workflow for in vitro PDT.
In Vivo Tumor Model Protocol
This protocol provides a general guideline for evaluating the efficacy of this compound-mediated PDT in a subcutaneous tumor model in mice. All animal procedures must be performed in accordance with institutional and national guidelines for animal care and use.
Materials:
-
This compound nanoparticles
-
Tumor-bearing mice (e.g., BALB/c nude mice with xenograft tumors)
-
Sterile PBS
-
Anesthesia
-
Laser with a 690 nm wavelength and a fiber optic diffuser
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Subcutaneously inoculate cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Animal Grouping: Randomize the mice into treatment groups (e.g., Saline + Light, this compound alone, Light alone, this compound + Light).
-
This compound Administration: Administer this compound intravenously via the tail vein at a predetermined dose.
-
Light Delivery: At a specified time point after this compound administration (to allow for tumor accumulation), anesthetize the mice. Insert the fiber optic diffuser into the tumor and deliver the prescribed light dose.
-
Tumor Monitoring: Measure the tumor volume with calipers every 2-3 days. Monitor the body weight and general health of the mice.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
-
Data Analysis: Plot the tumor growth curves for each treatment group. Perform statistical analysis to determine the significance of the treatment effects.
Disclaimer
The protocols and data presented in these application notes are for guidance only. Researchers should optimize the experimental conditions for their specific models and applications. This compound is intended for research use only and is not for use in diagnostic or therapeutic procedures in humans.
References
Application Notes and Protocols for Advanced Fluorescence Microscopy Using Photoswitchable Probes
A Note on Terminology: The term "PhotoSph" was not found in the current scientific literature as a specific microscopy technique or product. This document has been prepared under the assumption that the intended topic is the application of photoswitchable fluorescent probes in fluorescence microscopy. These probes, which include photoactivatable, photoconvertible, and photoswitchable variants, are instrumental in advanced imaging techniques such as super-resolution microscopy and pulse-chase analysis of dynamic cellular processes.
Introduction to Photoswitchable Probes in Fluorescence Microscopy
Fluorescence microscopy is a cornerstone of modern cell biology, enabling the visualization of specific molecules within cells.[1][2] However, conventional fluorescence microscopy is limited by the diffraction of light, which restricts the achievable resolution to approximately 200-300 nanometers.[3][4] The advent of photoswitchable fluorescent probes has been instrumental in overcoming this limitation, paving the way for super-resolution imaging techniques like Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM).[5]
Photoswitchable probes are fluorescent molecules that can be reversibly or irreversibly converted between two or more distinct states, typically a fluorescent "on" state and a dark "off" state, or between different emission colors, upon illumination with specific wavelengths of light.[1] This ability to control the fluorescence emission in time and space allows for the sequential imaging of sparse subsets of fluorophores, enabling their precise localization and the reconstruction of a super-resolution image.[5]
Key Advantages for Researchers and Drug Development:
-
Super-Resolution Imaging: Visualize subcellular structures and molecular interactions with nanoscale resolution, far beyond the diffraction limit of conventional microscopy.
-
Molecular Tracking: Follow the movement and dynamics of single molecules in living cells to understand complex biological processes.
-
Pulse-Chase Labeling: Specifically highlight and track a subset of molecules over time to study protein turnover, trafficking, and degradation.
-
Reduced Phototoxicity: By activating only a small subset of fluorophores at a time, the overall light dose delivered to the sample can be minimized, which is crucial for live-cell imaging.[6][7]
Common Classes of Photoswitchable Fluorescent Probes
A variety of photoswitchable fluorescent probes are available, each with unique properties suitable for different applications. They can be broadly categorized as follows:
| Probe Class | Mechanism of Action | Typical Application |
| Photoactivatable | Irreversibly switched from a dark to a bright state upon activation with a specific wavelength of light (e.g., UV or violet). | Single-molecule tracking, PALM |
| Photoconvertible | Irreversibly converted from one emission color to another (e.g., green to red) upon activation. | Tracking cell lineages, pulse-chase experiments |
| Photoswitchable | Reversibly switched between a fluorescent and a dark state by two different wavelengths of light. | STORM, RESOLFT |
Quantitative Data on Representative Photoswitchable Probes
The choice of a photoswitchable probe is critical and depends on the specific experimental requirements. The following table summarizes the key photophysical properties of some commonly used photoswitchable fluorescent proteins.
| Probe Name | Class | Excitation (Pre-activation) | Activation Wavelength | Excitation (Post-activation) | Emission (Post-activation) | Brightness (Quantum Yield x Extinction Coefficient) |
| PA-GFP | Photoactivatable | 488 nm (low) | 405 nm | 488 nm | 509 nm | ~3.9 x 10^3 M⁻¹cm⁻¹ |
| mEos3.2 | Photoconvertible | 488 nm (Green) | 405 nm | 561 nm (Red) | 516 nm (Green) / 572 nm (Red) | Green: ~4.4 x 10^4 / Red: ~2.5 x 10^4 M⁻¹cm⁻¹ |
| Dronpa | Photoswitchable | 488 nm | 405 nm (On) / 488 nm (Off) | 488 nm | 503 nm | ~5.0 x 10^4 M⁻¹cm⁻¹ |
| PS-CFP2 | Photoconvertible | 405 nm (Cyan) | 405 nm (high intensity) | 488 nm (Green) | 468 nm (Cyan) / 511 nm (Green) | Cyan: ~2.0 x 10^4 / Green: ~1.8 x 10^4 M⁻¹cm⁻¹ |
Note: Brightness values are approximate and can vary with the cellular environment.
Experimental Protocols
General Protocol for Live-Cell Super-Resolution Imaging with Photoswitchable Probes
This protocol provides a general workflow for performing STORM or PALM imaging on live cells expressing a photoswitchable fluorescent protein.
Materials:
-
Live cells expressing the photoswitchable protein of interest (e.g., mEos3.2-tagged protein).
-
High-resolution fluorescence microscope equipped for super-resolution imaging (e.g., with TIRF or HiLo illumination).
-
Lasers for activation (e.g., 405 nm) and excitation (e.g., 561 nm for red-converted mEos3.2).
-
Sensitive camera (e.g., EMCCD or sCMOS).
-
Live-cell imaging chamber with temperature and CO2 control.[8]
-
Appropriate live-cell imaging medium.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells on high-quality coverslips suitable for microscopy 24-48 hours before imaging.
-
Transfect cells with a plasmid encoding the photoswitchable fluorescent protein fusion construct. Optimize transfection efficiency to achieve sparse labeling.
-
-
Microscope Setup:
-
Mount the coverslip with live cells in the imaging chamber on the microscope stage.
-
Set the environmental controls to maintain cell health (e.g., 37°C and 5% CO2).
-
Focus on the cells of interest using a low-intensity excitation laser to minimize premature photoactivation.
-
-
Image Acquisition:
-
Use a low-power activation laser (e.g., 405 nm) to sparsely and stochastically activate a sub-population of the photoswitchable probes.
-
Simultaneously, use a higher-power excitation laser (e.g., 561 nm for red-converted mEos3.2) to excite the activated fluorophores.
-
Acquire a series of images (typically thousands to tens of thousands of frames) at a high frame rate. The goal is to capture the fluorescence of individual, well-separated molecules in each frame.
-
Adjust the activation laser power to maintain a low density of activated fluorophores per frame throughout the acquisition.
-
-
Data Processing and Image Reconstruction:
-
Use specialized software (e.g., ImageJ/Fiji with appropriate plugins, or commercial software) to process the acquired image series.
-
The software will identify and localize the center of the point spread function (PSF) for each activated molecule in every frame with sub-pixel accuracy.
-
A super-resolution image is then reconstructed by plotting the precise coordinates of all localized molecules.
-
Protocol for Pulse-Chase Analysis using a Photoconvertible Probe
This protocol describes how to track a specific population of a protein of interest over time using a photoconvertible fluorescent protein like mEos3.2.
Materials:
-
Same as in Protocol 4.1, but a confocal or widefield fluorescence microscope can be used if super-resolution is not required.
Protocol:
-
Cell Preparation:
-
Prepare and transfect cells as described in Protocol 4.1.
-
-
Initial Imaging (Pre-conversion):
-
Locate a region of interest containing the cells expressing the green form of mEos3.2.
-
Acquire an image using the green channel (e.g., 488 nm excitation) to visualize the total population of the protein.
-
-
Photoconversion:
-
Define a specific region of interest (ROI) within a cell where you want to track the protein population (e.g., the nucleus, a specific organelle).
-
Use a focused, high-intensity 405 nm laser to illuminate the ROI, converting the mEos3.2 from green to red within that area.
-
-
Time-Lapse Imaging (Post-conversion):
-
Acquire a time-lapse series of images using both the green and red channels.
-
The red channel will show the movement and fate of the initially photoconverted protein population.
-
The green channel will show the newly synthesized protein population.
-
-
Data Analysis:
-
Analyze the time-lapse series to quantify protein movement, degradation rates, or incorporation into larger structures.
-
Diagrams of Workflows and Signaling Pathways
Below are Graphviz diagrams illustrating the experimental workflows and a conceptual signaling pathway that could be investigated using these techniques.
Caption: Workflow for super-resolution microscopy (STORM/PALM).
Caption: Pulse-chase experimental workflow.
Caption: Receptor trafficking and signaling pathway.
References
- 1. Recent Advances in Photoswitchable Fluorescent and Colorimetric Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. mdpi.com [mdpi.com]
- 4. Using Tiny Glass Spheres as a Superlens, Microscope Shatters Resolution Record | Discover Magazine [discovermagazine.com]
- 5. Multicolor Super-resolution Imaging with Photo-switchable Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Live-cell imaging - Wikipedia [en.wikipedia.org]
- 7. ZEISS Live Cell Imaging — Gentle, Fast & High-Resolution [zeiss.com]
- 8. Live-Cell Imaging | Nikon’s MicroscopyU [microscopyu.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Opto-mGluR Light Activation Parameters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Opto-mGluRs (light-activated metabotropic glutamate receptors). Our goal is to help you overcome common challenges and optimize your experimental parameters for successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength and light intensity for activating my Opto-mGluR construct?
A1: The optimal wavelength for activating Opto-mGluR constructs depends on the specific opsin used in the chimera. For instance, a chimera using the light-sensing domains of melanopsin will be most effectively activated by blue light (~470 nm).[1][2] It is crucial to consult the specifications of your particular Opto-mGluR variant. Light intensity should be carefully calibrated to be sufficient for activation while minimizing the risk of phototoxicity.[3][4] A good starting point for in vitro experiments is in the range of 1-10 mW/mm². It is recommended to perform a dose-response curve by gradually increasing the light intensity to find the minimal power required for a robust response.[3][4]
Q2: I am not observing any cellular response upon light stimulation. What are the possible causes?
A2: Several factors could contribute to a lack of response:
-
Insufficient Opsin Expression: Verify the expression of your Opto-mGluR construct using a fluorescent reporter (e.g., eGFP) via microscopy. Low expression levels may not be sufficient to elicit a detectable physiological change.[5][6]
-
Incorrect Light Delivery: Ensure your light source is emitting at the correct wavelength and that the light is properly focused on the cells expressing the Opto-mGluR.[1][7] For in vivo experiments, the penetration depth of light through tissue is a critical consideration.[8]
-
Cellular Health: Poor cell health can diminish or abolish cellular responses. Ensure your cells are healthy and not compromised by the transfection/transduction process or culture conditions.
-
Downstream Signaling Pathway Issues: The cellular machinery downstream of the Opto-mGluR must be functional. If the G-protein signaling cascade is compromised, you will not observe a response even with successful Opto-mGluR activation.
Q3: My light stimulation is causing cell death. How can I mitigate phototoxicity?
A3: Phototoxicity is a significant concern in optogenetic experiments and can be caused by both thermal stress and photochemical damage.[9] To mitigate this:
-
Use the Lowest Effective Light Power: As determined by your dose-response curve, use the minimum light intensity necessary to achieve the desired effect.[3][4]
-
Use Pulsed Light: Instead of continuous illumination, use pulses of light to reduce the total energy delivered to the cells.[9]
-
Consider Red-Shifted Opsins: Opsins that are sensitive to longer wavelengths (red or near-infrared light) can reduce phototoxicity and increase tissue penetration.[8][10]
-
Include Proper Controls: Use control groups that are exposed to the same light stimulation but do not express the opsin to assess the effects of light alone.[11]
Q4: Can I activate different Opto-mGluR-expressing cell populations independently in the same preparation?
A4: Yes, this is possible through spectral and spatial separation. By using Opto-mGluR variants with non-overlapping activation spectra, you can selectively activate one population without affecting the other by using different wavelengths of light.[7] Alternatively, precise spatial targeting of light using techniques like two-photon excitation or patterned illumination can achieve single-cell resolution.[12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or weak cellular response | Insufficient opsin expression. | Confirm expression with a fluorescent reporter. Optimize transfection/transduction protocol. |
| Incorrect light wavelength. | Verify the excitation spectrum of your opsin and the emission spectrum of your light source. | |
| Inadequate light intensity. | Perform a light-power titration to determine the optimal intensity. Ensure the light is focused on the target cells. | |
| Poor cell health. | Check cell morphology and viability. Ensure optimal culture conditions. | |
| High cell death/phototoxicity | Light intensity is too high. | Reduce light power to the minimum effective level.[3][4] |
| Continuous light exposure. | Use pulsed light stimulation to reduce total light energy.[9] | |
| Wavelength-dependent damage. | Consider using red-shifted opsins to minimize phototoxicity.[8][10] | |
| Inconsistent or variable results | Non-uniform opsin expression. | Use a viral delivery method that provides more consistent expression levels. |
| Fluctuations in light source power. | Regularly measure and calibrate the output of your light source. | |
| Network-level side effects. | Be aware that activating or silencing a neuronal population can have downstream effects on the entire network.[11] | |
| Off-target activation | Light scattering in tissue. | Use longer wavelengths to reduce scattering or employ two-photon excitation for more precise targeting.[8] |
| Overlapping activation spectra of multiple opsins. | Select opsins with distinct and well-separated activation peaks.[7] |
Experimental Protocols
Protocol 1: Determining Optimal Light Power for In Vitro Opto-mGluR Activation
-
Cell Preparation: Culture cells expressing your Opto-mGluR construct with a fluorescent reporter on a suitable imaging dish.
-
Light Source Calibration: Measure the power of your light source at the sample plane using a power meter for a range of intensity settings.
-
Experimental Setup: Place the imaging dish on a microscope equipped for both fluorescence imaging and light stimulation.
-
Baseline Measurement: Record the baseline cellular activity (e.g., calcium imaging, patch-clamp recording) in the absence of light stimulation.
-
Light Stimulation Titration:
-
Start with a low light intensity (e.g., 0.1 mW/mm²).
-
Apply a short pulse of light (e.g., 100 ms) at the appropriate wavelength.
-
Record the cellular response.
-
Gradually increase the light intensity in defined steps (e.g., 0.5 mW/mm² increments).
-
Repeat the stimulation and recording at each intensity level.
-
-
Data Analysis: Plot the magnitude of the cellular response as a function of light intensity to generate a dose-response curve. The optimal light power is the lowest intensity that elicits a maximal or near-maximal response.
Signaling Pathways and Workflows
Caption: Opto-mGluR Signaling Pathway.
Caption: Troubleshooting Workflow for No/Weak Response.
References
- 1. mightexbio.com [mightexbio.com]
- 2. Restoring the ON Switch in Blind Retinas: Opto-mGluR6, a Next-Generation, Cell-Tailored Optogenetic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientifica.uk.com [scientifica.uk.com]
- 4. scientifica.cn [scientifica.cn]
- 5. Optogenetics 2.0: challenges and solutions towards a quan... [degruyterbrill.com]
- 6. Optogenetics 2.0: challenges and solutions towards a quan... [degruyterbrill.com]
- 7. azooptics.com [azooptics.com]
- 8. fiveable.me [fiveable.me]
- 9. Frontiers | Red Light Optogenetics in Neuroscience [frontiersin.org]
- 10. Challenges for Therapeutic Applications of Opsin-Based Optogenetic Tools in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Principles of designing interpretable optogenetic behavior experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optogenetics for light control of biological systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PhotoSph Signal-to-Noise Ratio Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) in their PhotoSph experiments. A high signal-to-noise ratio is critical for obtaining sensitive, reliable, and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (S/N) in the context of this compound assays?
A1: In this compound assays, the signal-to-noise ratio is a measure of how well the specific signal from your target of interest can be distinguished from the background noise.[1] The "signal" is the fluorescence emission from the specific binding of detection reagents to your analyte. The "noise" is the unwanted background signal that can originate from various sources, including non-specific binding of reagents, autofluorescence of the sample or plate, and electronic noise from the detector.[1][2] A higher S/N ratio indicates a more sensitive and reliable assay.
Q2: What are the primary causes of a low signal-to-noise ratio in this compound experiments?
A2: A low S/N ratio can stem from two main issues: a weak specific signal or high background noise. Common causes include suboptimal antibody concentrations, insufficient washing, inadequate blocking, high sample autofluorescence, and issues with reagent quality or storage.[3][4]
Q3: How can I systematically troubleshoot a low S/N ratio?
A3: A systematic approach is crucial for identifying the root cause of a low S/N ratio. Start by determining if the issue is low signal or high background. This can be achieved by running appropriate controls, such as a positive control (known to express the target) and a negative control (without the primary antibody).[3][5] Based on the results from these controls, you can then focus your optimization efforts on either enhancing the specific signal or reducing the background noise.
Troubleshooting Guides
Problem 1: Weak or No Signal
A weak or absent signal from your target of interest can be a significant hurdle. The following steps provide a systematic approach to troubleshooting and resolving this issue.
Troubleshooting Workflow for Weak/No Signal
Caption: Troubleshooting workflow for weak or no signal in this compound assays.
Detailed Steps:
-
Verify Positive Control: Always include a positive control sample where the target is known to be present at a detectable level. If the positive control shows a weak or no signal, the issue likely lies with the reagents or protocol.[4]
-
Investigate Primary Antibody:
-
Concentration: The primary antibody concentration may be too low. Perform a titration experiment to determine the optimal concentration.[4][6][7]
-
Incubation Time/Temperature: Increasing the incubation time (e.g., overnight at 4°C) or temperature (e.g., 1-2 hours at room temperature) can enhance signal.[7]
-
Antibody Validation: Ensure the primary antibody is validated for the application.[4]
-
-
Check Secondary Antibody:
-
Review Reagents and Protocol:
-
Reagent Viability: Ensure all reagents, especially fluorescent conjugates, have been stored correctly and are not expired.
-
Protocol Steps: Carefully review the experimental protocol for any deviations or missed steps.
-
Experimental Protocol: Primary Antibody Titration
This protocol helps determine the optimal primary antibody concentration to maximize the specific signal.
-
Plate Preparation: Prepare a microplate with your cells or samples as per your standard this compound protocol. Include wells for a negative control (no primary antibody).
-
Primary Antibody Dilution Series: Create a serial dilution of your primary antibody. A common starting range is 1:250, 1:500, 1:1000, 1:2000, and 1:4000.[3][6]
-
Incubation: Add the different dilutions of the primary antibody to the respective wells. Incubate according to your protocol.
-
Washing: Wash the plate thoroughly to remove unbound primary antibody.
-
Secondary Antibody Incubation: Add the secondary antibody at its recommended concentration to all wells.
-
Final Washes and Imaging: Perform the final wash steps and acquire images on your this compound instrument.
-
Analysis: Plot the signal intensity against the antibody dilution. The optimal dilution is the one that provides a strong signal with low background (i.e., the highest S/N ratio).
Quantitative Data Summary: Antibody Titration
| Primary Antibody Dilution | Average Signal Intensity (a.u.) | Background Intensity (a.u.) | Signal-to-Noise Ratio (S/N) |
| 1:250 | 15,800 | 2,500 | 6.3 |
| 1:500 | 14,200 | 1,800 | 7.9 |
| 1:1000 | 12,500 | 1,100 | 11.4 |
| 1:2000 | 8,900 | 950 | 9.4 |
| 1:4000 | 5,100 | 800 | 6.4 |
Note: Data are for illustrative purposes only.
Problem 2: High Background
High background fluorescence can mask the specific signal, leading to a poor S/N ratio and reduced assay sensitivity.
Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background in this compound assays.
Detailed Steps:
-
Analyze 'No Primary Antibody' Control: Prepare a control well that includes all reagents except the primary antibody. If this control shows high background, the secondary antibody is likely binding non-specifically, or there are issues with autofluorescence.[3]
-
Address Secondary Antibody Non-specific Binding:
-
Use Pre-adsorbed Secondary Antibodies: These antibodies have been purified to remove antibodies that cross-react with immunoglobulins from other species, reducing non-specific binding.
-
Optimize Concentration: A high concentration of the secondary antibody can lead to increased background.[6]
-
-
Assess Autofluorescence: Some cell types or compounds naturally fluoresce. Image an unstained sample to determine the level of autofluorescence. If it is high, consider using fluorophores in the red or near-infrared spectrum, as autofluorescence is often lower in these regions.
-
Optimize Blocking and Washing:
-
Blocking: Inadequate blocking can lead to non-specific binding of both primary and secondary antibodies. Try increasing the blocking incubation time or using a different blocking agent (e.g., 5% BSA, normal serum from the host species of the secondary antibody).
-
Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies, contributing to high background.[5][8] Increase the number and/or duration of wash steps.[5]
-
-
Check Primary Antibody Concentration: An excessively high primary antibody concentration is a common cause of high background.[4] If the signal is strong but the background is also high, reducing the primary antibody concentration can improve the S/N ratio.
Experimental Protocol: Optimizing Blocking Conditions
-
Plate Preparation: Prepare a microplate with your samples.
-
Test Different Blocking Buffers: Dedicate sections of the plate to test different blocking buffers (e.g., 5% BSA in PBS, 10% Normal Goat Serum in PBS, commercial blocking buffers).
-
Vary Incubation Time: For each blocking buffer, test different incubation times (e.g., 1 hour at RT, 2 hours at RT, overnight at 4°C).
-
Proceed with Staining: Continue with your standard primary and secondary antibody incubation and wash steps.
-
Analysis: Compare the background levels across the different blocking conditions to identify the one that yields the lowest background without compromising the specific signal.
Quantitative Data Summary: Blocking Optimization
| Blocking Buffer | Incubation Time | Average Signal Intensity (a.u.) | Background Intensity (a.u.) | Signal-to-Noise Ratio (S/N) |
| 5% BSA | 1 hour, RT | 12,500 | 2,800 | 4.5 |
| 5% BSA | 2 hours, RT | 12,300 | 2,100 | 5.9 |
| 10% Normal Goat Serum | 1 hour, RT | 12,800 | 1,200 | 10.7 |
| Commercial Buffer X | 1 hour, RT | 13,100 | 1,500 | 8.7 |
Note: Data are for illustrative purposes only.
Signal Amplification Strategies
If the target abundance is low, even after optimizing the assay conditions, signal amplification techniques may be necessary to improve the signal-to-noise ratio.
Signaling Pathway for Tyramide Signal Amplification (TSA)
Caption: Simplified signaling pathway for Tyramide Signal Amplification (TSA).
Tyramide Signal Amplification (TSA) is a powerful technique that can significantly increase signal intensity.[9] It involves the use of a horseradish peroxidase (HRP)-conjugated secondary antibody. In the presence of hydrogen peroxide, HRP catalyzes the conversion of a fluorophore-labeled tyramide substrate into a highly reactive radical. This radical then covalently binds to tyrosine residues on proteins in close proximity to the HRP enzyme, resulting in a substantial deposition of fluorophores at the site of the target antigen and a greatly amplified signal.[9]
References
- 1. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 2. bitesizebio.com [bitesizebio.com]
- 3. benchchem.com [benchchem.com]
- 4. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 5. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 8. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 9. akoyabio.com [akoyabio.com]
common challenges in using PhotoSph
Welcome to the . Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell seeding density for a PhotoSph assay?
A1: The optimal cell seeding density is critical for robust assay performance and can vary depending on the cell line and the duration of the experiment. A cell titration experiment is recommended to determine the ideal density. As a starting point, refer to the table below for general guidelines. Over-confluent or under-confluent wells can lead to variability in results.[1]
Q2: How can I minimize the "edge effect" in my 96-well plate this compound experiments?
A2: The "edge effect," where cells in the outer wells of a plate behave differently than those in the inner wells, is a common issue.[1] To mitigate this, it is best practice to not use the outermost wells for experimental samples. Instead, fill these wells with sterile media or phosphate-buffered saline (PBS) to maintain a humid environment across the plate, which can help reduce evaporation from the experimental wells.[1]
Q3: Can I use lyophilized antibodies for my this compound staining protocol?
A3: Yes, lyophilized antibodies can be used. However, it is important to compare their performance to fresh, non-lyophilized antibodies.[2] You may need to adjust the antibody concentrations by 20-30% to achieve a signal-to-noise ratio comparable to fresh antibodies.[2] Always perform a validation experiment to confirm the optimal concentration for your specific assay.
Q4: How long should I incubate my cells with the this compound reagent?
A4: The optimal incubation time can vary. A time-course experiment is the best way to determine the ideal incubation period for your specific cell line and experimental conditions. Insufficient incubation may result in a weak signal, while excessive incubation could lead to increased background fluorescence.
Q5: What could be causing high background fluorescence in my this compound assay?
A5: High background fluorescence can stem from several factors. One common cause is insufficient washing between steps in your staining protocol.[2] Another potential reason could be the use of an antibody concentration that is too high, leading to non-specific binding. We recommend optimizing your washing steps and performing an antibody titration to find the optimal concentration. Additionally, some cell culture media components can autofluoresce; consider washing cells with PBS before adding the this compound reagent.
Troubleshooting Guides
Issue 1: Weak or No Signal
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Sub-optimal Antibody Concentration | Perform an antibody titration to determine the optimal concentration. Low antibody concentration can lead to a weak signal. |
| Insufficient Incubation Time | Optimize the incubation time for both primary and secondary antibodies. A 20-minute incubation for the primary antibody and a 10-minute incubation for the secondary antibody is a good starting point.[2] |
| Incorrect Filter Settings on Imaging System | Ensure that the excitation and emission filters on your microscope or plate reader are correctly set for the fluorophore used in the this compound reagent. |
| Cell Health Issues | Confirm cell viability and health prior to starting the experiment. Stressed or dying cells may not exhibit the expected biological response. |
| Reagent Degradation | Ensure that the this compound reagents and antibodies have been stored correctly and are within their expiration date. |
Issue 2: High Signal Variability Between Replicate Wells
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. After seeding, avoid disturbing the plate to allow for even cell settling. Moving the plate from the hood to the incubator can create a vortex, causing cells to cluster at the edges of the well.[1] |
| Edge Effects | As mentioned in the FAQs, avoid using the outer wells of the microplate for samples. Fill them with sterile media or PBS to minimize evaporation.[1] |
| Inconsistent Reagent Addition | Use a calibrated multichannel pipette to add reagents to all wells simultaneously and consistently. |
| Temperature Gradients Across the Plate | Allow the plate and reagents to equilibrate to room temperature before use. Ensure the incubator provides uniform temperature distribution. |
Issue 3: Image Out of Focus or Blurry
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Focus Settings | Use the autofocus feature of your imaging system if available. If focusing manually, ensure you are focusing on the plane of the cells. |
| Vibrations | Place the microscope on an anti-vibration table. Avoid any movement in the room during image acquisition.[3] |
| Dirty Objective Lens | Clean the objective lens with appropriate lens cleaning solution and lens paper. Contaminating oils or dust can significantly impact image quality.[3] |
| Condensation on Plate Bottom | If imaging from below, ensure there is no condensation on the bottom of the plate. Allow the plate to equilibrate to room temperature before imaging. |
Experimental Protocols
Protocol: Optimizing Antibody Staining for this compound
This protocol is designed to determine the optimal conditions for immunofluorescent staining in a this compound assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and culture overnight.
-
Permeabilization (if required for intracellular targets): Wash cells with PBS, then add a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.[2]
-
Blocking: Wash cells with PBS and then add a blocking buffer (e.g., 5% BSA in PBS) for 10 minutes to reduce non-specific antibody binding.[2]
-
Primary Antibody Incubation: Prepare a serial dilution of the primary antibody in blocking buffer. Add the different concentrations to the designated wells and incubate for 20 minutes.[2]
-
Washing: Wash the cells three times with a wash buffer (e.g., 0.05% Tween-20 in PBS) for 1 minute each.[2]
-
Secondary Antibody Incubation: Add the fluorescently labeled secondary antibody at its recommended concentration and incubate for 10 minutes in the dark.[2]
-
Final Wash: Repeat the washing step as in step 5.
-
Imaging: Proceed with imaging using the this compound imaging system.
Visualizations
Diagram: this compound Experimental Workflow
Caption: A generalized workflow for a this compound experiment.
Diagram: Troubleshooting Logic for Weak Signal
Caption: Troubleshooting flowchart for a weak signal in this compound.
Diagram: Generic Kinase Signaling Pathway
Caption: A simplified representation of a kinase signaling cascade.
References
Technical Support Center: Refining Photosensitizer Delivery in Complex Biological Systems
Welcome to the technical support center for photosensitizer (PhotoSph) delivery. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
I. Troubleshooting Guides & FAQs
This section is organized by common issues encountered in this compound delivery.
Formulation & Solubility Issues
Q1: My photosensitizer has poor aqueous solubility, leading to aggregation and low bioavailability. What can I do?
A1: Poor aqueous solubility is a common challenge with many photosensitizers, often leading to aggregation in biological fluids, which can quench their photodynamic activity.[1] Several strategies can be employed to enhance solubility and prevent aggregation:
-
Nanocarrier Encapsulation: Encapsulating hydrophobic PhotoSphs into nanocarriers is a highly effective approach.[2][3] Liposomes, polymeric nanoparticles, and micelles can shield the hydrophobic this compound from the aqueous environment, improving its stability and bioavailability.[4]
-
Chemical Modification: Modifying the this compound structure by adding hydrophilic moieties can significantly improve water solubility.[5]
-
Use of Co-solvents or Surfactants: While a simpler approach, the use of co-solvents or surfactants to dissolve the this compound should be carefully evaluated for potential toxicity in your biological system.[6][7]
-
Solid Dispersion: This technique involves dispersing the this compound in a hydrophilic matrix at a solid-state, which can enhance its dissolution rate.[6]
Data Presentation: Comparison of Solubility Enhancement Techniques
| Technique | Mechanism | Advantages | Disadvantages |
| Nanocarrier Encapsulation | Encapsulates hydrophobic this compound within a hydrophilic shell. | High loading capacity, improved stability, potential for targeted delivery.[4] | Complex formulation, potential for immunogenicity. |
| Chemical Modification | Covalently attaches hydrophilic groups to the this compound. | Permanent increase in solubility. | May alter the photophysical properties of the this compound. |
| Co-solvents/Surfactants | Increases the polarity of the solvent. | Simple and cost-effective. | Potential for in vitro and in vivo toxicity.[6][7] |
| Solid Dispersion | Disperses this compound in a hydrophilic solid matrix. | Enhanced dissolution rate and bioavailability.[6] | May not be suitable for all PhotoSphs, potential for drug recrystallization. |
Delivery & Targeting Challenges
Q2: I am observing high off-target toxicity and low accumulation of the photosensitizer in the target tissue. How can I improve targeting?
A2: Achieving selective accumulation of the this compound in the target tissue while minimizing uptake by healthy tissues is crucial for effective and safe photodynamic therapy (PDT).[8] Several targeting strategies can be implemented:
-
Passive Targeting (EPR Effect): Nanocarrier-based delivery systems can take advantage of the enhanced permeability and retention (EPR) effect in tumor tissues. The leaky vasculature and poor lymphatic drainage of tumors allow nanoparticles to accumulate preferentially.[5][8]
-
Active Targeting: To further enhance specificity, nanocarriers can be functionalized with targeting ligands such as antibodies, peptides, or aptamers that bind to receptors overexpressed on the surface of target cells.[9]
-
Stimuli-Responsive Systems: "Smart" delivery systems can be designed to release the this compound in response to specific stimuli within the target microenvironment, such as lower pH, specific enzymes, or hypoxia.[4]
Q3: My photosensitizer shows rapid clearance from circulation, preventing sufficient accumulation at the target site. How can I prolong its circulation time?
A3: Rapid clearance can significantly reduce the therapeutic efficacy of a this compound. To prolong circulation time, consider the following:
-
PEGylation: Modifying the surface of nanocarriers with polyethylene glycol (PEG) can create a hydrophilic shield that reduces recognition and uptake by the mononuclear phagocyte system (MPS), thereby extending circulation half-life.
-
Optimization of Nanoparticle Size: The size of the nanocarrier plays a critical role in its in vivo fate. Generally, nanoparticles between 10 and 200 nm exhibit longer circulation times.
Efficacy & Phototoxicity Problems
Q4: The photodynamic therapy (PDT) effect is lower than expected, even with good cellular uptake. What could be the issue?
A4: Low PDT efficacy despite adequate this compound uptake can be attributed to several factors related to the tumor microenvironment and the experimental setup:
-
Tumor Hypoxia: PDT is an oxygen-dependent process. The hypoxic core of solid tumors can severely limit the generation of cytotoxic reactive oxygen species (ROS).[10] Strategies to overcome hypoxia include using oxygen-carrying nanocarriers or combining PDT with therapies that reduce hypoxia.
-
Insufficient Light Penetration: The depth of light penetration into tissue is limited, especially for shorter wavelengths. Using PhotoSphs that are activated by near-infrared (NIR) light (in the "phototherapeutic window" of 650-850 nm) can improve treatment of deeper tumors.[2]
-
Subcellular Localization: The efficacy of PDT is highly dependent on the subcellular localization of the this compound. Localization in sensitive organelles like mitochondria can lead to more efficient cell death.[1]
-
Light Dose and Fluence Rate: The delivered light dose must be sufficient to activate the this compound. However, very high fluence rates can lead to rapid oxygen depletion, paradoxically reducing PDT efficacy.[10] Fractionated light delivery can sometimes improve outcomes.[10]
Q5: I am observing significant "dark toxicity" (toxicity without light activation). What is the cause and how can I mitigate it?
A5: Dark toxicity can be a significant issue, complicating the interpretation of experimental results and posing a safety concern. Potential causes and solutions include:
-
Inherent Toxicity of the Photosensitizer or Carrier: Some PhotoSphs or components of the delivery vehicle may have intrinsic cytotoxicity. It is essential to perform dark toxicity controls for both the free this compound and the delivery vehicle alone.
-
Aggregation-Induced Toxicity: Aggregation of hydrophobic PhotoSphs can sometimes lead to non-specific cellular damage. Improving solubility and formulation can help mitigate this.[1]
-
Premature Release from Carrier: If the this compound is prematurely released from its carrier, it may interact with non-target cells and cause toxicity. Designing more stable nanocarriers can address this issue.
II. Experimental Protocols
Cellular Uptake Assay
This protocol describes a method for quantifying the cellular uptake of a photosensitizer using fluorescence microscopy.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescently labeled photosensitizer or photosensitizer with intrinsic fluorescence
-
Cell line of interest
-
96-well black, clear-bottom microplate
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight to allow for cell attachment.
-
Photosensitizer Incubation: Prepare a working solution of the photosensitizer in cell culture medium at the desired concentration. Remove the old medium from the cells and add the photosensitizer-containing medium. Incubate for various time points (e.g., 1, 4, 8, 24 hours) to determine the uptake kinetics.
-
Washing: After the incubation period, aspirate the photosensitizer-containing medium and wash the cells three times with ice-cold PBS to remove any unbound photosensitizer.
-
Fluorescence Measurement:
-
Fluorescence Microscopy: Add fresh PBS to the wells and visualize the cells under a fluorescence microscope. Capture images for qualitative analysis of uptake and subcellular localization.
-
Quantitative Analysis (Plate Reader): After washing, lyse the cells with a suitable lysis buffer. Measure the fluorescence intensity of the cell lysate using a fluorescence plate reader at the appropriate excitation and emission wavelengths for your photosensitizer.
-
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the cell number or protein concentration to determine the amount of photosensitizer taken up by the cells.
MTT Assay for Phototoxicity
This protocol outlines the use of the MTT assay to assess cell viability after photodynamic therapy.[11]
Materials:
-
Cell culture medium
-
PBS
-
Photosensitizer
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Light source with appropriate wavelength and power for this compound activation
Procedure:
-
Cell Seeding and Photosensitizer Incubation: Follow steps 1 and 2 of the Cellular Uptake Assay protocol. Include control wells with cells but no photosensitizer.
-
Washing: After incubation, wash the cells twice with PBS to remove the photosensitizer-containing medium.
-
Light Irradiation: Add fresh cell culture medium to the wells. Expose the designated wells to light for a predetermined duration to activate the photosensitizer. Keep a set of wells with photosensitizer but without light exposure as a "dark toxicity" control. Also include a "light only" control (cells without photosensitizer but exposed to light).
-
Post-Irradiation Incubation: Return the plate to the incubator for 24-48 hours to allow for cell death to occur.
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
In Vivo Biodistribution Study
This protocol provides a general framework for assessing the biodistribution of a photosensitizer in an animal model using in vivo imaging.
Materials:
-
Animal model (e.g., tumor-bearing mice)
-
Fluorescently labeled photosensitizer
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia
Procedure:
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols.
-
Photosensitizer Administration: Administer the photosensitizer via the desired route (e.g., intravenous injection).
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 8, 24, 48 hours), place the anesthetized animal in the in vivo imaging system. Acquire fluorescence images to monitor the distribution of the photosensitizer in real-time.
-
Ex Vivo Imaging: At the final time point, euthanize the animal and dissect the major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart). Arrange the organs in the imaging system and acquire ex vivo fluorescence images to confirm and quantify the photosensitizer accumulation in each organ.
-
Data Analysis: Quantify the fluorescence intensity in the regions of interest (ROIs) corresponding to the tumor and major organs to determine the biodistribution profile and tumor-to-normal tissue ratios.
III. Visualizations
Signaling Pathways
Caption: PDT-induced apoptosis pathway.
Experimental Workflows
Caption: Preclinical evaluation workflow.
Logical Relationships
Caption: Troubleshooting low PDT efficacy.
References
- 1. Novel Methods to Incorporate Photosensitizers Into Nanocarriers for Cancer Treatment by Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photosensitizers-Loaded Nanocarriers for Enhancement of Photodynamic Therapy in Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanotechnology-Based Drug Delivery Systems for Photodynamic Therapy of Cancer: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current Limitations and Recent Progress in Nanomedicine for Clinically Available Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A review of nanoparticle photosensitizer drug delivery uptake systems for photodynamic treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nanomaterials-based photosensitizers and delivery systems for photodynamic cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nanoparticles for Photodynamic Therapy of Breast Cancer: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intratumoral Photosensitizer Delivery and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Photosensitizer Photobleaching and Prevention
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering photosensitizer photobleaching in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is photosensitizer photobleaching?
A1: Photosensitizer photobleaching is the irreversible photochemical destruction of a photosensitizer molecule upon exposure to light. This process renders the molecule incapable of performing its function, whether it be generating reactive oxygen species (ROS) for photodynamic therapy (PDT) or fluorescing for imaging applications.[1][2] The primary cause of photobleaching is the interaction of the excited photosensitizer with molecular oxygen, leading to oxidative degradation.[2]
Q2: Why is my fluorescent signal fading rapidly during my experiment?
A2: Rapid signal decay is a hallmark of photobleaching. The rate of photobleaching is influenced by several factors, including the intensity and duration of the excitation light, the local concentration of oxygen, and the intrinsic photostability of the photosensitizer itself.[2] High light intensity and prolonged exposure are the most common reasons for accelerated photobleaching.
Q3: How can photobleaching adversely affect my experimental results?
Q4: How can I distinguish between signal loss due to photobleaching and a genuine biological process?
A4: To differentiate between photobleaching and a biological event, you can perform a control experiment. Image a control sample (e.g., fixed cells or a sample without the biological stimulus) under the identical imaging conditions. If the signal fades in the control sample, photobleaching is the likely cause. Additionally, observing a steady decline in signal intensity that is dependent on light exposure is characteristic of photobleaching.
Troubleshooting Guide
This guide addresses common issues related to photosensitizer photobleaching and provides practical solutions.
| Problem | Possible Causes | Solutions |
| Rapid loss of fluorescent signal | 1. Excitation light intensity is too high. 2. Prolonged exposure to excitation light. 3. High oxygen concentration in the medium. 4. The chosen photosensitizer has low photostability. | 1. Reduce the laser power or use neutral density filters. 2. Minimize exposure time by using the shortest possible acquisition time that provides a good signal. Use a shutter to block the light path when not acquiring images. 3. Use an oxygen-scavenging system or an antifade reagent in the imaging medium. 4. Select a more photostable photosensitizer. Refer to the photostability comparison table below. |
| Poor signal-to-noise ratio | 1. Significant photobleaching reducing the signal. 2. High background fluorescence (autofluorescence). | 1. Implement strategies to reduce photobleaching as listed above. 2. Use a mounting medium with an antifade reagent that also reduces background. Image in a medium with reduced autofluorescence. |
| Inconsistent results in long-term imaging | 1. Cumulative photobleaching over time. 2. Phototoxicity affecting cell health and photosensitizer uptake/localization. | 1. Use a highly photostable photosensitizer. 2. Employ an antifade reagent suitable for live-cell imaging. 3. Use the lowest possible light dose (intensity and duration) for each time point. 4. Ensure the imaging environment maintains optimal cell health. |
| Low efficacy of Photodynamic Therapy (PDT) | 1. Photobleaching of the photosensitizer before it can exert its therapeutic effect. 2. Insufficient light penetration to activate the photosensitizer. 3. Hypoxic tumor microenvironment limiting ROS production. | 1. Use a photosensitizer with high photostability. 2. Optimize the light dose and delivery strategy. 3. Consider strategies to overcome hypoxia, such as fractionation of the light dose. |
Quantitative Data on Photostability and Prevention
Table 1: Comparative Photostability of Common Photosensitizer Classes
The photostability of a photosensitizer is often quantified by its photobleaching quantum yield (Φp), which is the probability that a molecule will be photobleached after absorbing a photon. A lower Φp indicates higher photostability.
| Photosensitizer Class | Typical Photobleaching Quantum Yield (Φp) | Key Features Influencing Stability | Common Applications |
| BODIPY Dyes | 10⁻⁵ - 10⁻⁷[1] | Rigid core structure, substitutions can enhance stability.[1] | Fluorescence Imaging, PDT |
| Rhodamines | 10⁻⁶ - 10⁻⁷ | Structurally robust, but can be susceptible to oxidation. | Fluorescence Imaging |
| Cyanine Dyes (e.g., Cy5) | 10⁻⁴ - 10⁻⁶ | Susceptible to ozone and other oxidants. | Fluorescence Imaging, Flow Cytometry |
| Porphyrins | 10⁻⁴ - 10⁻⁶[1] | Large aromatic system, can be stabilized by metal chelation.[1] | PDT, Fluorescence Imaging |
| Phthalocyanines | 10⁻⁵ - 10⁻⁷[1] | High chemical and thermal stability.[1] | PDT, Catalysis |
| Fluorescein | ~10⁻⁴ | Prone to photobleaching, especially at higher pH. | Fluorescence Imaging |
Note: These values are approximate and can vary depending on the specific molecule, its environment, and the illumination conditions.
Table 2: Efficacy of Commercial Antifade Reagents
This table provides a qualitative comparison of the performance of common antifade reagents. Efficacy can vary depending on the photosensitizer and experimental conditions.
| Antifade Reagent | Relative Antifade Efficacy | Initial Signal Quenching | Suitability for Live Cells |
| Vectashield | High[3][4] | Moderate[3] | No |
| ProLong Gold/Diamond | High | Low | No |
| SlowFade | Moderate to High[3] | Low[3] | No |
| Mowiol | Moderate[3] | Very Low[3] | No |
| n-Propyl gallate | Moderate[3] | Moderate | No |
| ProLong Live | Good[5] | Minimal[5] | Yes[5] |
Experimental Protocols
Protocol 1: General Strategy to Minimize Photobleaching in Fluorescence Microscopy
-
Select a Photostable Photosensitizer: Whenever possible, choose a photosensitizer with a low photobleaching quantum yield (see Table 1).
-
Optimize Illumination:
-
Use the lowest possible excitation intensity that provides an adequate signal. This can be achieved by using neutral density filters or adjusting laser power.
-
Minimize the exposure time for each image acquisition.
-
Use a shutter to block the excitation light when not actively imaging.
-
Locate the region of interest using transmitted light or a low-magnification, low-intensity fluorescence scan before switching to high-intensity imaging.
-
-
Use Antifade Reagents:
-
For fixed samples, use a high-quality antifade mounting medium.
-
For live-cell imaging, supplement the imaging medium with a live-cell compatible antifade reagent.
-
-
Optimize the Imaging System:
-
Use a high quantum efficiency detector (e.g., a cooled sCMOS or EMCCD camera) to maximize signal detection with lower excitation light.
-
Ensure the microscope's optical components are clean and aligned for optimal light transmission.
-
Protocol 2: Using Antifade Mounting Media for Fixed Cells
-
Sample Preparation: Perform all staining and washing steps for your immunofluorescence protocol.
-
Final Wash: After the final wash step, carefully remove as much of the wash buffer as possible without allowing the sample to dry out.
-
Mounting: Place a small drop of the antifade mounting medium onto the slide.
-
Apply Coverslip: Gently lower a coverslip onto the mounting medium, avoiding air bubbles.
-
Curing: Allow the mounting medium to cure according to the manufacturer's instructions (this may range from a few hours to overnight at room temperature in the dark).
-
Sealing: For long-term storage, seal the edges of the coverslip with nail polish or a commercial sealant.
-
Storage: Store slides flat and protected from light at 4°C.
Protocol 3: Using Antifade Reagents in Live-Cell Imaging
-
Prepare Antifade Imaging Medium: Prepare your normal live-cell imaging medium. Just before imaging, add the live-cell antifade reagent at the manufacturer's recommended concentration.
-
Medium Exchange: Remove the culture medium from your cells and replace it with the prepared antifade imaging medium.
-
Incubation: Incubate the cells for the time recommended by the manufacturer (typically 15-30 minutes) to allow the reagent to equilibrate.
-
Imaging: Proceed with your live-cell imaging experiment, following the general strategies to minimize photobleaching.
Visualizations
Below are diagrams created using the DOT language to illustrate key concepts related to photosensitizer photobleaching.
Caption: Mechanism of Type II photobleaching.
Caption: Strategies to prevent photobleaching.
Caption: A logical workflow for troubleshooting photobleaching.
References
- 1. benchchem.com [benchchem.com]
- 2. Photobleaching [evidentscientific.com]
- 3. Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
dealing with PhotoSph aggregation issues
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with PhotoSph. Here you will find answers to frequently asked questions and detailed guides to help you overcome challenges related to this compound aggregation.
Troubleshooting Guides
Issue: I am observing visible precipitates or cloudiness in my this compound solution.
This is a common sign of this compound aggregation. Aggregation can occur due to a variety of factors, leading to the formation of insoluble protein complexes.[1] This guide will walk you through a systematic approach to identify the cause and resolve the issue.
Step 1: Initial Assessment
First, it's crucial to determine at what stage the aggregation is occurring. Note whether the precipitation is observed immediately after thawing, during an experimental procedure, or after a period of storage.
Step 2: Troubleshooting Workflow
Follow the workflow below to diagnose and address the aggregation problem.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound aggregation?
A1: Protein aggregation, including that of this compound, is often triggered by non-optimal solution conditions and handling.[2] Key factors include:
-
High Protein Concentration: Increased molecular crowding can promote self-association.[3]
-
pH and Isoelectric Point (pI): Proteins are least soluble when the buffer pH is close to their pI, as the net charge is zero.[3]
-
Temperature Stress: Both elevated temperatures and repeated freeze-thaw cycles can denature the protein, exposing hydrophobic regions that lead to aggregation.[1][3]
-
Ionic Strength: Sub-optimal salt concentrations can affect electrostatic interactions between protein molecules.[3]
-
Oxidation: For proteins with cysteine residues, oxidation can lead to the formation of non-native disulfide bonds and subsequent aggregation.[3]
Q2: How can I prevent this compound aggregation during storage?
A2: Proper storage is critical for maintaining the stability of this compound. We recommend the following best practices:
-
Aliquot: Divide the this compound solution into smaller, single-use aliquots to minimize freeze-thaw cycles.
-
Optimal Temperature: For long-term storage, -80°C is generally recommended over 4°C.[3]
-
Cryoprotectants: Add a cryoprotectant, such as glycerol (typically 10-50%), to the buffer to prevent aggregation during freezing.[3]
Q3: What buffer conditions are recommended for this compound?
A3: The optimal buffer will depend on the specific characteristics of your this compound construct. However, here are some general guidelines:
-
pH: Maintain the buffer pH at least one unit away from the isoelectric point (pI) of this compound.[3]
-
Buffer Type: Different buffer systems can influence protein stability.[4][5] It may be necessary to screen various buffers (e.g., phosphate, HEPES, Tris) to find the most suitable one.
-
Ionic Strength: The addition of salt, such as 50-150 mM NaCl, can help to shield electrostatic interactions that may lead to aggregation.[1]
Q4: Can additives help in preventing this compound aggregation?
A4: Yes, various additives can be used to stabilize this compound and prevent aggregation.[3] The effectiveness of each additive is protein-specific, so empirical testing is often required.
| Additive | Typical Concentration | Mechanism of Action |
| Glycerol | 10-50% (v/v) | Stabilizes the native protein structure and acts as a cryoprotectant.[1][3] |
| Arginine & Glutamate | 50-500 mM | Suppresses aggregation by binding to charged and hydrophobic regions.[3][6] |
| Reducing Agents (DTT, TCEP) | 1-5 mM | Prevents the formation of non-native disulfide bonds.[3][6] |
| Non-ionic Detergents (e.g., Tween-20) | 0.01-0.1% (v/v) | Solubilizes protein aggregates by interacting with hydrophobic patches.[3][6] |
| Osmolytes (e.g., Proline) | 0.5-2 M | Favor the compact, native state of the protein.[7] |
Q5: How can I detect low levels of this compound aggregation that are not visible to the naked eye?
A5: Several biophysical techniques can be employed to detect soluble aggregates and assess the overall quality of your this compound preparation:[8]
-
Size Exclusion Chromatography (SEC): This method separates proteins based on size, allowing for the detection of dimers and higher-order aggregates.[8]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is sensitive to the presence of aggregates.
-
UV-Vis Spectroscopy: An increase in light scattering at 350 nm can indicate the presence of aggregates.[8]
-
Intrinsic Tryptophan Fluorescence: Changes in the local environment of tryptophan residues upon protein misfolding can be detected by fluorescence spectroscopy.[8]
Experimental Protocols
Protocol: Screening for Optimal Buffer Conditions
This protocol outlines a method for identifying a buffer system that minimizes this compound aggregation.
Objective: To determine the optimal buffer type, pH, and salt concentration for this compound stability.
Materials:
-
This compound stock solution
-
A selection of biological buffers (e.g., Phosphate, HEPES, Tris)
-
Solutions of NaCl at various concentrations
-
pH meter
-
Dynamic Light Scattering (DLS) instrument or a spectrophotometer capable of measuring absorbance at 350 nm.
Methodology:
-
Prepare a Matrix of Buffer Conditions: Prepare a series of buffers with varying pH values (e.g., 6.0, 7.0, 8.0) and salt concentrations (e.g., 50 mM, 100 mM, 150 mM NaCl) for each buffer type.
-
Sample Preparation: Dilute the this compound stock solution into each of the prepared buffer conditions to a final concentration of 1 mg/mL.
-
Incubation and Stress (Optional): To accelerate the identification of suboptimal conditions, samples can be subjected to a thermal stress, for example, by incubation at an elevated temperature (e.g., 37°C) for a defined period.
-
Aggregation Analysis:
-
Visual Inspection: Observe each sample for any signs of precipitation or cloudiness.
-
Spectroscopy: Measure the absorbance at 350 nm for each sample. An increase in A350 indicates light scattering from aggregates.
-
DLS Analysis: If available, perform DLS measurements to determine the size distribution and identify the presence of aggregates.
-
-
Data Analysis: Compare the results across all buffer conditions to identify the combination that results in the lowest level of aggregation.
Signaling Pathway: The Role of Protein Misfolding in Aggregation
The aggregation of this compound, like many proteins, is often preceded by the misfolding of its native structure. This process exposes hydrophobic regions that are normally buried within the protein's core, leading to intermolecular interactions and the formation of aggregates.
References
- 1. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 2. utsouthwestern.edu [utsouthwestern.edu]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 7. Strategies to stabilize compact folding and minimize aggregation of antibody-based fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. approcess.com [approcess.com]
Technical Support Center: Optimizing PhotoSwitching Temporal Resolution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with photoswitching technologies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the temporal resolution of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during photoswitching experiments that can limit temporal resolution.
| Problem | Possible Cause | Suggested Solution |
| Slow Photoisomerization Rate | Insufficient light intensity. | Increase the excitation laser intensity. Higher intensities can accelerate the photoswitching kinetics of many fluorescent probes.[1] |
| Suboptimal excitation wavelength. | Ensure the excitation wavelength corresponds to the absorption maximum of the photoswitchable molecule for efficient isomerization.[2] | |
| Environmental effects. | The polarity of the solvent or the confinement of the photoswitch can significantly impact isomerization rates. Consider optimizing the buffer or matrix composition.[3][4] For instance, integrating spiropyran derivatives into a rigid, solvent-free matrix can dramatically enhance photoisomerization rates.[5][6][7] | |
| Inefficient photoswitch. | Some photoswitches inherently have slow kinetics. Consider using photoswitches engineered for faster isomerization, such as those with donor-acceptor substitutions.[8][9] | |
| Photobleaching or Phototoxicity | High light intensity or prolonged exposure. | While higher intensity can speed up switching, it can also lead to photobleaching and phototoxicity, especially in live-cell imaging.[10] Use the minimum light intensity required and consider using fluorophores that are less prone to photobleaching. |
| Use of UV light. | UV irradiation for photoswitching can be damaging to biological samples.[10][11][12] Explore photoswitches that can be activated with visible or near-infrared (NIR) light.[11][12][13] Indirect excitation methods like two-photon absorption or triplet sensitization can also be employed to utilize lower-energy light.[11][12] | |
| Poor Signal-to-Noise Ratio | Low photon emission per switching event. | Optimize camera speed and laser intensity. While high camera speeds are necessary for high temporal resolution, they can reduce the number of photons collected per frame.[1] |
| Stochastic fluctuations in fluorophore behavior. | "Photoswitching noise," which arises from the stochastic nature of fluorophore blinking and bleaching, can be misinterpreted as a signal.[14] Optimizing exposure time can help mitigate this; longer exposures can decrease Poisson noise but increase photobleaching noise.[14] | |
| Incomplete Photoswitching (Low Conversion to the Metastable State) | Reaching a photostationary state (PSS) with a low population of the desired isomer. | The PSS is a dynamic equilibrium between the two isomeric states under illumination.[4] Modifying the excitation wavelength and intensity can shift the PSS. |
| Rapid thermal relaxation. | For T-type photoswitches, the metastable state can thermally relax back to the stable state, limiting its population.[4] Consider using P-type photoswitches with higher thermal stability or performing experiments at lower temperatures if compatible with the system. |
Frequently Asked Questions (FAQs)
Q1: How does laser intensity affect the temporal resolution of photoswitching?
A1: Increasing the laser intensity generally accelerates the photoswitching kinetics, which can improve temporal resolution.[1] However, it's a trade-off, as higher intensities can also lead to increased photobleaching and phototoxicity, which can degrade image quality and harm biological samples.[1][10] It is crucial to find an optimal laser intensity that maximizes switching speed while minimizing these detrimental effects.
Q2: What is the role of the molecular environment in photoswitching speed?
A2: The local environment of a photoswitch can significantly influence its isomerization rate. Factors such as solvent polarity, viscosity, and confinement can alter the energy landscape of the photoswitching reaction.[3][4] For example, confining certain photoswitches, like spiropyrans, in a rigid, solvent-free environment can dramatically increase their switching speed by orders of magnitude compared to their behavior in solution.[5][6][7][15]
Q3: Can I improve temporal resolution without increasing light intensity?
A3: Yes, several strategies can improve temporal resolution without increasing light intensity:
-
Choose a faster photoswitch: Different classes of photoswitches have inherently different isomerization kinetics. For instance, hemithioindigo photoswitches are known for their ultrafast photoisomerization.[9]
-
Optimize the environment: As mentioned above, modifying the solvent or using a confined environment can enhance switching speed.[3][5]
-
Indirect excitation methods: Techniques like triplet sensitization can be used to trigger photoisomerization with lower-energy (longer wavelength) light, which can be less damaging to samples.[11][12][13]
Q4: What are "P-type" and "T-type" photoswitches, and how does this affect temporal resolution?
A4: Photoswitches are categorized based on the stability of their isomers:
-
P-type (Photochemically-driven): Both isomers are thermally stable, and light is required to switch between them. These are ideal for applications requiring long-term stability in one state.
-
T-type (Thermally-driven): One isomer is thermally unstable and will relax back to the more stable form over time.[4] The rate of this thermal relaxation can limit the temporal window in which the switched state can be studied. For fast temporal control, a rapid thermal back-isomerization can be advantageous in some applications.
Q5: How can I minimize artifacts in super-resolution microscopy related to photoswitching?
A5: In single-molecule localization microscopy (SMLM), uneven photoswitching events can lead to image artifacts, such as the over-accumulation of localizations from fluorophores in a prolonged emissive state.[16] To address this, you can implement computational correction strategies that analyze the photoswitching pattern of individual molecules and remove signals from these long-lived states.[16]
Experimental Protocols
Protocol 1: Characterization of Photoswitching Kinetics using UV-Vis Spectroscopy
This protocol outlines a general method for measuring the photoisomerization rate constants of a photoswitch in solution.
Materials:
-
Photoswitchable compound of interest
-
Appropriate solvent (e.g., DMSO, water, buffer)
-
UV-Vis spectrophotometer
-
Light source for photoisomerization (e.g., LED or laser with appropriate wavelength)
-
Cuvette
Procedure:
-
Prepare a solution of the photoswitchable compound at a known concentration (typically in the range of 10⁻⁵ to 10⁻³ M).[17]
-
Record the initial UV-Vis absorption spectrum of the solution in the dark to capture the spectrum of the stable isomer.
-
Irradiate the sample in the cuvette with the light source at the desired wavelength to induce photoisomerization.
-
At regular time intervals during irradiation, stop the irradiation and record the UV-Vis absorption spectrum.
-
Continue this process until the spectrum no longer changes, indicating that the photostationary state (PSS) has been reached.
-
To measure the reverse reaction (either photo-induced or thermal), irradiate with a different wavelength of light or monitor the spectral changes in the dark over time.
-
Fit the change in absorbance at a specific wavelength as a function of time to a first-order exponential decay function to determine the rate constant (k) for the photoisomerization process.[5]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Quantifying and Optimizing Single-Molecule Switching Nanoscopy at High Speeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of photoswitch conjugation and light activation of an ionotropic glutamate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Photoswitching in Confined Spaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular photoswitches in aqueous environments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00547A [pubs.rsc.org]
- 5. Breaking the photoswitch speed limit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 8. Fast Photoswitchable Molecular Prosthetics Control Neuronal Activity in the Cochlea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CIPSM - Making Fast Photoswitches Faster—Using Hammett Analysis to Understand the Limit of Donor–Acceptor Approaches for Faster Hemithioindigo Photoswitches [cipsm.de]
- 10. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detour to success: photoswitching via indirect excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detour to success: photoswitching via indirect excitation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02538E [pubs.rsc.org]
- 13. Expanding excitation wavelengths for azobenzene photoswitching into the near-infrared range via endothermic triplet energy transfer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Photoswitching noise distorts all fluorescent images [andrewgyork.github.io]
- 15. researchbunny.com [researchbunny.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. An automated photo-isomerisation and kinetics characterisation system for molecular photoswitches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Protein Phosphorylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with protein phosphorylation analysis.
Frequently Asked Questions (FAQs)
Q1: What is protein phosphorylation and why is it important to study?
A1: Protein phosphorylation is a post-translational modification where a phosphate group is added to an amino acid, most commonly serine, threonine, or tyrosine.[1][2] This process is a key mechanism in cellular signal transduction, regulating a wide range of cellular activities such as the cell cycle, metabolism, and differentiation.[1][2][3] Dysregulation of phosphorylation is implicated in many diseases, including cancer and neurodegenerative disorders, making it a critical area of study in drug development.[3][4]
Q2: What are the common methods for detecting protein phosphorylation?
A2: Several methods are used to detect and quantify protein phosphorylation. The most common is Western blotting , which uses phospho-specific antibodies to detect the phosphorylated protein of interest.[1][5] Other methods include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based immunoassay that is more quantitative than Western blotting.[1]
-
Kinase Activity Assays: These assays measure the activity of a specific kinase by detecting the phosphorylation of a substrate, often using radiometric or fluorescence-based methods.[6][7][8]
-
Mass Spectrometry (MS): A powerful technique for identifying and quantifying phosphorylation sites on a large scale (phosphoproteomics).[1][5][9][10][11][12]
-
Flow Cytometry: Allows for the rapid, quantitative analysis of phosphorylation events in single cells.[5][13]
Q3: Why is it important to use phosphatase inhibitors during sample preparation?
A3: Phosphatases are enzymes that remove phosphate groups from proteins (dephosphorylation).[2] When cells are lysed, these enzymes are released and can rapidly dephosphorylate your target proteins, leading to a loss of signal.[3][14] Therefore, it is crucial to add a cocktail of phosphatase inhibitors to your lysis buffer to preserve the phosphorylation state of your proteins.[14][15]
Q4: Should I use milk or Bovine Serum Albumin (BSA) as a blocking agent for Western blotting of phosphorylated proteins?
A4: It is strongly recommended to use BSA instead of milk.[16] Milk contains casein, which is a phosphoprotein, and can cause high background noise because the phospho-specific antibody may detect the casein in the milk.[14]
Q5: Why is it necessary to detect the total protein in addition to the phosphorylated protein?
A5: Detecting the total protein serves as a loading control and allows you to determine the fraction of the protein that is phosphorylated.[17][18][19] Changes in the level of the phosphorylated protein could be due to either an increase in phosphorylation or an increase in the total amount of the protein. By normalizing the phosphorylated protein signal to the total protein signal, you can distinguish between these two possibilities.[3][16][18]
Experimental Protocols
Detailed Methodology for Western Blotting of Phosphorylated Proteins
This protocol outlines the key steps for successful detection of phosphorylated proteins via Western blot.
1. Sample Preparation and Lysis:
-
Culture and treat cells as required for your experiment. To induce phosphorylation, you may need to stimulate the cells and perform time-course experiments to determine the optimal time point.[19]
-
Place culture dishes on ice and wash cells with ice-cold PBS.
-
Aspirate PBS and add ice-cold lysis buffer containing a freshly prepared protease and phosphatase inhibitor cocktail.[14]
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Add an equal volume of 2x SDS-PAGE sample buffer to the protein solution.[14]
-
Denature the samples by heating at 95°C for 5 minutes.[14]
-
Samples can be stored at -80°C or used immediately.[3]
2. Gel Electrophoresis and Membrane Transfer:
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel.[20]
-
Run the gel according to standard procedures.
-
Transfer the separated proteins to a PVDF membrane.[14] PVDF membranes are recommended for their robustness, especially if stripping and reprobing is required.[17]
-
Verify transfer efficiency by staining the membrane with Ponceau S.[14]
3. Antibody Incubation and Detection:
-
Block the membrane with 5% BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[14] Avoid using PBS-based buffers as the phosphate can interfere with the phospho-specific antibody.[16][17]
-
Dilute the primary phospho-specific antibody in 5% BSA in TBST at the recommended dilution.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[14][20]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Dilute the HRP-conjugated secondary antibody in 5% BSA in TBST.
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. For low abundance proteins, a highly sensitive substrate is recommended.[17]
4. Stripping and Reprobing for Total Protein:
-
After detecting the phosphorylated protein, the membrane can be stripped of the antibodies and reprobed for the total protein.
-
Incubate the membrane in a stripping buffer according to the manufacturer's instructions.
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again with 5% BSA in TBST.
-
Proceed with the primary and secondary antibody incubations for the total protein as described above.
Troubleshooting Guides
| Problem | Possible Cause | Solution |
| Weak or No Signal | Insufficient phosphorylation of the target protein. | Optimize cell stimulation conditions (e.g., time course, stimulant concentration).[19] |
| High phosphatase activity in the sample. | Ensure fresh and effective phosphatase inhibitors were added to the lysis buffer. Keep samples on ice at all times.[14][19] | |
| Low abundance of the target protein. | Load more protein onto the gel.[17] Consider enriching your sample for the phosphoprotein using immunoprecipitation.[17][19] | |
| Ineffective primary antibody. | Use a primary antibody that is validated for Western blotting and specific for the phosphorylated target. | |
| High Background | Blocking with milk. | Use 5% BSA in TBST for blocking and antibody dilutions.[14] |
| Non-specific antibody binding. | Optimize the primary and secondary antibody concentrations. Increase the number and duration of wash steps. | |
| Use of PBS-based buffers. | Use Tris-based buffers (TBST) for all washing and antibody incubation steps.[16][17] | |
| Multiple Bands | Non-specific antibody binding. | See "High Background" solutions. |
| Protein degradation. | Ensure protease inhibitors are fresh and added to the lysis buffer. | |
| Inconsistent Results | Uneven protein loading. | Quantify protein concentration accurately and load equal amounts for each sample. |
| Variable transfer efficiency. | Ensure proper gel and membrane setup during transfer. Verify with Ponceau S staining. |
Data Presentation
Table 1: Comparison of Common Methods for Phosphorylation Detection
| Method | Advantages | Disadvantages |
| Western Blot | Widely accessible, provides molecular weight information.[1] | Semi-quantitative, can have lower sensitivity. |
| ELISA | More quantitative than Western blot, higher sensitivity.[1] | Does not provide molecular weight information. |
| Kinase Activity Assays | Directly measures enzyme activity. | Provides indirect information about in-cell phosphorylation levels.[1] |
| Mass Spectrometry | High-throughput, can identify novel phosphorylation sites.[1][9][10][11][12] | Requires specialized equipment and expertise for data analysis.[4][21][22][23] |
| Flow Cytometry | Rapid, single-cell analysis, allows for multiplexing.[5][13] | Requires cell suspension, indirect detection of phosphorylation. |
Visualizations
Caption: A simplified diagram of a generic kinase signaling pathway.
Caption: Experimental workflow for Western blot analysis of phosphorylated proteins.
References
- 1. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 2. Protein Phosphorylation: Mechanisms, Types, and Research Techniques - Creative Proteomics [creative-proteomics.com]
- 3. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 4. kinase-insight.com [kinase-insight.com]
- 5. pharmiweb.com [pharmiweb.com]
- 6. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Strategies for Mass Spectrometry-based Phosphoproteomics using Isobaric Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphoproteomics | Thermo Fisher Scientific - UZ [thermofisher.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Mass Spectrometry for Phosphoproteomics: Which Platform Is Best? - Creative Proteomics [creative-proteomics.com]
- 13. 4 Considerations For Assessing Protein Phosphorylation Using Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 18. raybiotech.com [raybiotech.com]
- 19. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 20. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 21. google.com [google.com]
- 22. molbiolcell.org [molbiolcell.org]
- 23. academic.oup.com [academic.oup.com]
Validation & Comparative
Validating Phosphorylation Events: A Comparative Guide to Phos-tag™ Technology
In the dynamic fields of cellular biology and drug discovery, accurately validating protein phosphorylation is paramount to understanding signaling pathways and therapeutic mechanisms. Phos-tag™, a functional molecule that specifically captures phosphorylated serine, threonine, and tyrosine residues, has emerged as a powerful tool for phosphoproteome analysis. This guide provides a comprehensive comparison of Phos-tag™-based techniques with alternative methods, supported by experimental data and detailed protocols to aid researchers in validating their experimental results.
Quantitative Data Comparison
Phos-tag™ offers distinct advantages in detecting and quantifying protein phosphorylation compared to traditional methods. The following tables summarize the performance of Phos-tag™ SDS-PAGE against conventional mass spectrometry-based phosphoproteomics and standard SDS-PAGE with phospho-specific antibodies.
Table 1: Performance Comparison of Phosphoproteomic Techniques
| Feature | Phos-tag™ SDS-PAGE | Mass Spectrometry (MS)-based Proteomics | Phospho-specific Antibodies |
| Principle | Mobility shift of phosphorylated proteins in a polyacrylamide gel containing Phos-tag™. | Identification and quantification of phosphopeptides after enzymatic digestion of proteins. | Immunodetection of a specific phosphorylation site. |
| Detection | All phosphorylated forms of a target protein. | A broad spectrum of phosphopeptides in a complex sample. | A single, known phosphorylation site. |
| Quantification | Relative quantification based on band intensity. | Label-free, SILAC, or TMT for relative and absolute quantification.[1][2] | Relative quantification based on signal intensity. |
| Stoichiometry | Can estimate the stoichiometry of different phosphorylated species.[3] | Can be challenging to determine stoichiometry accurately. | Does not provide stoichiometric information. |
| Discovery | Can identify previously unknown phosphorylation events that cause a mobility shift. | High-throughput discovery of novel phosphorylation sites. | Limited to known and antibody-validated sites. |
| Validation | Requires a specific antibody to the protein of interest (not the phospho-site). | Requires synthetic phosphopeptide standards for validation. | Requires extensive validation of antibody specificity. |
| Throughput | Moderate; multiple samples can be run on a single gel. | High; capable of analyzing thousands of phosphosites in one experiment.[2] | Low to moderate, depending on the number of antibodies used. |
Table 2: Experimental Comparison of Phos-tag™ SDS-PAGE and Conventional SDS-PAGE
| Parameter | Phos-tag™ SDS-PAGE | Conventional SDS-PAGE |
| Separation of Phospho-isoforms | Yes, based on the number and location of phosphate groups.[4] | No, proteins migrate based on molecular weight only. |
| Detection of Phosphorylation | Direct visualization of phosphorylated and non-phosphorylated forms. | Requires a specific phospho-antibody for detection. |
| Sample Preparation | Similar to conventional SDS-PAGE, but requires metal ions (Mn²⁺ or Zn²⁺).[5] | Standard protein lysis and sample loading buffers. |
| Electrophoresis Time | Can be longer to achieve optimal separation of shifted bands.[6][7] | Typically 1-2 hours. |
| Western Blot Transfer | Requires an EDTA-containing buffer to remove metal ions for efficient transfer.[8] | Standard transfer protocols apply. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key Phos-tag™-based experiments.
Protocol 1: Phos-tag™ SDS-PAGE for Phosphoprotein Separation
This protocol describes the separation of phosphorylated proteins using polyacrylamide gel electrophoresis with Phos-tag™ Acrylamide.
Materials:
-
Phos-tag™ Acrylamide AAL-107
-
10 mM MnCl₂ or ZnCl₂ solution
-
Standard SDS-PAGE reagents (Acrylamide/Bis-acrylamide solution, Tris-HCl, SDS, APS, TEMED)
-
Protein samples
-
Electrophoresis apparatus
Procedure:
-
Prepare the Resolving Gel:
-
For a 10% gel, mix the required amounts of acrylamide/bis-acrylamide solution, resolving gel buffer, and distilled water.
-
Add 100 µM Phos-tag™ Acrylamide and 200 µM ZnCl₂ (the ratio of Phos-tag™ to the metal ion should be 1:2).[9]
-
Degas the solution for 3-5 minutes.
-
Add APS and TEMED to initiate polymerization. Pour the gel and allow it to polymerize for 10-20 minutes.[9]
-
-
Prepare the Stacking Gel: Prepare a standard 5% stacking gel without Phos-tag™ and pour it on top of the resolving gel.
-
Sample Preparation and Loading:
-
Electrophoresis:
-
Post-Electrophoresis Treatment:
-
Before transferring to a membrane, soak the gel in transfer buffer containing 10 mM EDTA for 10 minutes to chelate the metal ions, which improves transfer efficiency. Repeat this step with fresh buffer.
-
Protocol 2: Western Blotting of Phos-tag™ Gels
This protocol outlines the transfer of separated proteins from a Phos-tag™ gel to a PVDF membrane for immunodetection.
Materials:
-
Phos-tag™ gel from Protocol 1
-
PVDF membrane
-
Transfer buffer (with 10 mM EDTA)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody (to the protein of interest)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Protein Transfer:
-
Following the EDTA wash, assemble the transfer stack (gel, PVDF membrane, filter papers) and perform the transfer according to standard protocols (wet or semi-dry).
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an ECL reagent.[11]
-
Mandatory Visualizations
Diagrams illustrating key processes and workflows provide a clear understanding of the experimental design and underlying biological mechanisms.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Phos-tag Western blotting for detecting stoichiometric protein phosphorylation in cells [protocols.io]
- 4. Protein phosphorylation analysis using Phos-tag-based techniques | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 5. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Separation and detection of large phosphoproteins using Phos-tag SDS-PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bujnochem.com [bujnochem.com]
- 9. kspbtjpb.org [kspbtjpb.org]
- 10. Unveiling Phosphorylation Modification Using Phos-tag SDS-PAGE Gel Electrophoresis and In Vitro Kinase Assay [jove.com]
- 11. Frontiers | Monitoring protein phosphorylation by acrylamide pendant Phos-Tag™ in various plants [frontiersin.org]
A Comparative Guide to Photoswitchable Probes: Benchmarking Against the Ideal "PhotoSph"
In the dynamic fields of cell biology, neuroscience, and drug development, photoswitchable probes have emerged as indispensable tools for real-time monitoring and manipulation of molecular processes with high spatiotemporal resolution. These probes, which can be reversibly or irreversibly transitioned between fluorescent and non-fluorescent states using light, enable a plethora of advanced imaging techniques, including super-resolution microscopy and pulse-chase analysis.
This guide provides a comparative analysis of currently available photoswitchable probes, benchmarked against the characteristics of a hypothetical, ideal probe we term "PhotoSph." this compound represents the pinnacle of photoswitchable probe performance: exceptionally high brightness and contrast, rapid and fatigue-resistant switching, and complete photostability. By comparing real-world probes to this ideal, we can better understand their strengths and limitations for various research applications.
Quantitative Performance of Photoswitchable Probes
The selection of a photoswitchable probe is dictated by the specific requirements of the experiment. Key performance indicators include the quantum yield (a measure of fluorescence efficiency), extinction coefficient (light absorption efficiency), brightness (a product of quantum yield and extinction coefficient), and the on/off contrast ratio. The following table summarizes these quantitative parameters for several popular photoswitchable fluorescent proteins, offering a direct comparison with the idealized this compound.
| Probe | Quantum Yield (On State) | Extinction Coefficient (On State) (M⁻¹cm⁻¹) | Brightness (On State) | On/Off Contrast Ratio |
| This compound (Ideal) | >0.9 | >150,000 | >135 | >1000:1 |
| Skylan-NS [1] | 0.59 | 133,770 | 78.9 | High |
| rsEGFP2 [1] | - | - | - | High |
| Dronpa [1][2] | - | - | - | Low off-state fluorescence |
Note: Brightness is calculated as (Quantum Yield * Extinction Coefficient) / 1000. Data for rsEGFP2 and Dronpa brightness and specific contrast ratios were not fully available in the provided search results.
Photoswitching Kinetics and Photostability
The speed and efficiency of photoswitching, as well as the probe's resistance to photobleaching, are critical for long-term and rapid imaging experiments. The ideal this compound would exhibit instantaneous switching with no loss of fluorescence over an infinite number of cycles. Real probes, however, have finite switching times and are susceptible to photobleaching.
| Probe | On-Switching Half-Time | Off-Switching Half-Time | Photostability (Switching Cycles) |
| This compound (Ideal) | < 1 ms | < 1 ms | Infinite |
| Skylan-NS [1] | - | - | High |
| rsEGFP2 [1] | Slower than Skylan-NS | Slower than Skylan-NS | Moderate |
| Dronpa [1] | Faster than Skylan-NS | Faster than Skylan-NS | Low |
Note: Specific half-time values were not available in the provided search results. The table reflects relative performance as described in the cited literature.
Experimental Methodologies
To ensure objective comparisons, standardized experimental protocols are essential. Below are detailed methodologies for characterizing the key performance aspects of photoswitchable probes.
Protocol 1: Measurement of Photoswitching Kinetics
-
Cell Preparation: Transfect COS-7 cells with plasmids encoding the photoswitchable fluorescent protein of interest.
-
Fixation: After 24 hours of expression, fix the cells with 4% (wt/vol) paraformaldehyde and 0.2% glutaraldehyde in PBS for 15 minutes at 37°C.
-
Imaging Setup: Use a confocal microscope equipped with lasers for both activation (e.g., 405 nm) and deactivation/excitation (e.g., 488 nm).
-
Data Acquisition:
-
To measure off-switching, continuously illuminate a region of interest (ROI) with the deactivation laser at a specific power density (e.g., 100 W/cm²) and record the fluorescence decay over time.
-
To measure on-switching, first, switch the probe to the off-state using the deactivation laser. Then, apply a short pulse of the activation laser and measure the rate of fluorescence recovery under low-power excitation.
-
-
Analysis: Fit the fluorescence decay and recovery curves to exponential functions to determine the half-times for off- and on-switching, respectively.
Protocol 2: Assessment of Photostability (Switching Cycles)
-
Sample Preparation: Use fixed cells expressing the photoswitchable probe as described in Protocol 1.
-
Imaging Protocol: Subject an ROI to repeated cycles of activation and deactivation using the respective lasers.
-
Data Acquisition: Record the peak fluorescence intensity in the "on" state after each activation pulse.
-
Analysis: Plot the peak fluorescence intensity as a function of the switching cycle number. The number of cycles before the fluorescence intensity drops to 50% of its initial value is a measure of the probe's photostability.
Visualizing Photoswitching Mechanisms and Workflows
Understanding the underlying principles of photoswitching is crucial for optimizing experimental design. The following diagrams, generated using Graphviz, illustrate the general mechanism of a reversibly photoswitchable fluorescent protein and a typical experimental workflow for super-resolution microscopy.
Caption: General mechanism of a reversibly photoswitchable fluorescent protein.
Caption: Experimental workflow for localization-based super-resolution microscopy.
Conclusion
While the ideal "this compound" probe remains a theoretical benchmark, ongoing research continues to push the boundaries of photoswitchable probe performance. Probes like Skylan-NS offer significant improvements in brightness and photostability, expanding the possibilities for live-cell and long-term imaging.[1] The choice of probe will always be a trade-off between various performance parameters. By carefully considering the quantitative data and experimental protocols outlined in this guide, researchers can select the most appropriate photoswitchable probe to illuminate their specific biological questions with unprecedented clarity.
References
Unraveling the Landscape of Target Engagement and Protein-Protein Interaction Analysis: A Comparative Guide
A comprehensive analysis of current methodologies in drug discovery reveals a diverse and evolving landscape of techniques for assessing target engagement and protein-protein interactions. While a specific technology termed "PhotoSph" did not yield significant results in the scientific literature within this context, a deep dive into established and emerging methods provides valuable insights for researchers, scientists, and drug development professionals.
This guide offers a comparative analysis of prominent traditional and advanced techniques, focusing on their underlying principles, experimental workflows, and data outputs. By understanding the strengths and limitations of each approach, researchers can make informed decisions to best suit their specific research questions and experimental goals.
A Comparative Overview of Key Methodologies
To facilitate a clear understanding of the available tools, the following table summarizes the key characteristics of several widely used methods in drug discovery.
| Method Category | Specific Technique | Principle | Throughput | Cellular Context | Key Outputs |
| Biochemical Assays | Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[1] | Low to Medium | In vitro (purified proteins) | Binding kinetics (k-on, k-off), affinity (KD)[2] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event to determine thermodynamic parameters.[2] | Low | In vitro (purified proteins) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | |
| Cell-Based Assays | Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding alters the thermal stability of a target protein.[3] | Medium to High | In situ (cell lysates), in vivo (intact cells) | Target engagement, identification of on- and off-target effects[4] |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures energy transfer between a bioluminescent donor and a fluorescent acceptor fused to interacting proteins.[3] | High | In vivo (living cells) | Protein-protein interactions, target engagement | |
| Affinity-Based Methods | Co-Immunoprecipitation (Co-IP) | Uses an antibody to pull down a target protein ("bait") and its interacting partners ("prey") from a cell lysate.[1][5] | Low to Medium | In vitro (cell lysates) | Identification of protein-protein interactions |
| Pull-Down Assays | Utilizes a tagged "bait" protein to capture its interacting partners from a cell lysate.[5] | Low to Medium | In vitro (cell lysates) | Identification of protein-protein interactions | |
| Label-Transfer Methods | Proximity Ligation Assay (PLA) | Employs antibodies with attached DNA strands that, upon close proximity, are ligated and amplified, generating a detectable signal.[1] | Medium | In situ (fixed cells/tissues) | Visualization and quantification of protein-protein interactions |
| Mass Spectrometry-Based Proteomics | Activity-Based Protein Profiling (ABPP) | Uses chemical probes that covalently bind to the active sites of enzymes to profile their activity.[4] | High | In vitro, in situ, in vivo | Enzyme activity profiling, target identification, off-target analysis |
Experimental Protocols and Workflows
To provide a practical understanding of these techniques, detailed methodologies for key experiments are outlined below.
Cellular Thermal Shift Assay (CETSA) Workflow
CETSA is a powerful method for assessing target engagement in a cellular environment.[3] The workflow typically involves the following steps:
-
Cell Culture: Cells expressing the target protein are cultured to a suitable density.
-
Compound Treatment: Cells are incubated with the test compound or a vehicle control.
-
Heat Shock Gradient: The cell suspensions are subjected to a temperature gradient for a defined period.
-
Cell Lysis: Cells are lysed to release their protein content.
-
Centrifugation: The lysates are centrifuged to separate aggregated (denatured) proteins from the soluble fraction.
-
Protein Quantification: The amount of soluble target protein in the supernatant is quantified.
-
Western Blot / Mass Spectrometry: The soluble protein fraction is analyzed by Western blotting or mass spectrometry to detect the target protein. A shift in the melting curve indicates ligand binding.
Co-Immunoprecipitation (Co-IP) Experimental Workflow
Co-IP is a cornerstone technique for identifying protein-protein interactions.[1][5] The general workflow is as follows:
-
Cell Lysis: Cells are lysed under non-denaturing conditions to maintain protein-protein interactions.
-
Antibody Incubation: The cell lysate is incubated with an antibody specific to the "bait" protein.
-
Bead Incubation: Protein A/G-coupled beads are added to the lysate to capture the antibody-protein complex.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
SDS-PAGE: The eluted proteins are separated by size using SDS-polyacrylamide gel electrophoresis.
-
Western Blot: The "prey" protein is detected by Western blotting using an antibody specific to it.
-
Mass Spectrometry: Alternatively, the entire eluted complex can be analyzed by mass spectrometry to identify all interacting partners.
Signaling Pathway Visualization
Understanding the context of protein interactions within signaling pathways is crucial. The following diagram illustrates a generic signal transduction cascade, a common area of investigation in drug discovery.
Conclusion
The field of drug discovery relies on a robust toolkit of methodologies to validate targets and characterize the mechanism of action of novel therapeutics. While the term "this compound" did not correspond to a known technology in this domain, the exploration of established techniques such as CETSA, Co-IP, SPR, and BRET provides a solid foundation for researchers. The choice of method will ultimately depend on the specific biological question, the available resources, and the desired throughput. As technology continues to advance, the integration of multiple approaches, including powerful mass spectrometry-based proteomics, will be crucial for a comprehensive understanding of drug-target interactions and their downstream effects.
References
- 1. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 5. Overview of Protein–Protein Interaction Analysis | Thermo Fisher Scientific - IN [thermofisher.com]
A Comparative Guide to Target Engagement Assays: Cross-Validation of Photo-Affinity Labeling with Alternative Techniques
A Note on Terminology: The term "PhotoSph" does not correspond to a recognized standard technique in the field of drug discovery. This guide proceeds under the assumption that the intended topic is Photo-Affinity Labeling (PAL) , a widely used method for identifying and characterizing protein-ligand interactions.
This guide provides a comprehensive comparison of Photo-Affinity Labeling (PAL) with other prevalent biophysical and cellular techniques for assessing target engagement in drug discovery. Researchers, scientists, and drug development professionals can use this information to select the most appropriate method for their specific research needs, from initial hit identification to lead optimization and validation. We will delve into the experimental protocols, data outputs, and the respective advantages and limitations of PAL, the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Principles of Target Engagement Techniques
Photo-Affinity Labeling (PAL) is a powerful chemical biology tool used to covalently capture and identify the binding partners of a small molecule within a complex biological sample, such as a cell lysate or even in living cells.[1][2] This technique involves chemically modifying a molecule of interest (the "bait") with a photoreactive group and often a reporter tag (like biotin or an alkyne).[1] Upon exposure to UV light, the photoreactive group is activated, forming a highly reactive intermediate that covalently crosslinks to any nearby interacting proteins (the "prey").[1][3] The reporter tag then allows for the enrichment and subsequent identification of these captured proteins by mass spectrometry.
Cellular Thermal Shift Assay (CETSA) is a label-free method that assesses target engagement in a cellular context.[4] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[4] In a typical CETSA experiment, cells or cell lysates are treated with a compound and then heated to a specific temperature. Unbound proteins will denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble target protein is then quantified, typically by Western blot or mass spectrometry.[4]
Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that measures the binding kinetics and affinity of molecular interactions in real-time.[5][6] In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor chip surface, and its binding partner (the analyte) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (k_on) and dissociation (k_off) rates, as well as the equilibrium dissociation constant (K_D).[5]
Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat changes associated with a binding event.[7][8] In an ITC experiment, a solution of one molecule (the ligand) is titrated into a solution of its binding partner (the macromolecule) in a sample cell. The heat released or absorbed upon binding is measured, and from this data, the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction can be determined in a single experiment.[7][8]
Quantitative Comparison of Techniques
The choice of a target engagement assay depends on various factors, including the stage of drug discovery, the nature of the target and ligand, and the specific information required. The following table summarizes the key quantitative and qualitative parameters of the four techniques discussed.
| Parameter | Photo-Affinity Labeling (PAL) | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Data Output | Identification of binding partners, binding site mapping | Target engagement confirmation, cellular potency (EC50) | Binding kinetics (k_on, k_off), affinity (K_D) | Binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) |
| Typical Affinity Range | Wide range, including transient and low-affinity interactions | Micromolar to nanomolar | Millimolar to picomolar | Millimolar to nanomolar |
| Throughput | Low to medium | Medium to high (with adaptations) | High | Low |
| Sample Consumption | Moderate (protein), low (compound) | Low (cells) | Low (protein and compound) | High (protein and compound) |
| Labeling Requirement | Probe requires chemical modification (photoreactive group, tag) | Label-free | Label-free | Label-free |
| Cellular Context | Can be performed in living cells | Yes, a key advantage | No (in vitro) | No (in vitro) |
| Key Advantages | Identifies unknown targets; maps binding sites; captures transient interactions. | Measures target engagement in a physiological context; label-free. | Real-time kinetic data; high sensitivity; reusable sensor chips. | Provides a complete thermodynamic profile of the interaction; solution-based. |
| Key Limitations | Probe synthesis can be challenging; potential for non-specific labeling; modification may alter binding. | Not all proteins show a thermal shift upon binding; indirect measure of binding. | Requires protein immobilization which may affect activity; sensitive to buffer composition. | Low throughput; requires large amounts of pure sample; sensitive to buffer mismatch. |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process is crucial for understanding the practical application of each technique. The following diagrams, created using the DOT language, illustrate the generalized workflows.
Detailed Experimental Protocols
Photo-Affinity Labeling (PAL) Protocol for Proteomics
This protocol provides a general framework for a PAL experiment coupled with quantitative proteomics.[3][9]
-
Probe Synthesis:
-
Synthesize a photo-affinity probe by incorporating a photoreactive moiety (e.g., diazirine, benzophenone) and an alkyne or biotin tag onto the small molecule of interest. The position of these modifications should be carefully chosen to minimize disruption of the protein-ligand interaction.
-
-
Cell Culture and Treatment:
-
Culture cells (e.g., A549) to approximately 90% confluency in 15 cm plates.[10]
-
Treat the cells with the PAL probe at a predetermined concentration (e.g., 1-10 µM) and incubate for a specific duration (e.g., 1-4 hours) at 37°C.
-
Include control groups: a vehicle control (e.g., DMSO), and a competition control where cells are pre-incubated with a 50-fold excess of the unmodified parent compound before adding the PAL probe.[10]
-
-
UV Irradiation:
-
Wash the cells with ice-cold PBS.
-
Irradiate the cells with UV light (e.g., 365 nm) for a specified time (e.g., 10-30 minutes) on ice to induce covalent crosslinking.[9]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Click Chemistry (for alkyne-tagged probes):
-
To the cell lysates, add biotin-azide, TCEP, TBTA ligand, and copper(II) sulfate.
-
Incubate at room temperature for 1-2 hours to conjugate biotin to the probe-labeled proteins.
-
-
Enrichment of Labeled Proteins:
-
Incubate the lysates with streptavidin-coated magnetic beads for 1-2 hours at 4°C to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Resuspend the beads in a digestion buffer and reduce, alkylate, and digest the proteins with trypsin overnight.
-
Collect the resulting peptides and analyze them by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the enriched proteins. Proteins that are significantly enriched in the probe-treated sample compared to the competition control are considered specific binding partners.
-
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines the steps for generating a CETSA melt curve.[11][12][13]
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat the cells with the compound of interest at a fixed concentration (e.g., 10 µM) or with a vehicle control (e.g., DMSO).
-
Incubate for 1-2 hours at 37°C.[11]
-
-
Cell Harvesting and Aliquoting:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
-
Heat Treatment:
-
Place the PCR tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments).
-
Heat the samples for 3 minutes, followed by cooling to room temperature for 3 minutes.[13]
-
-
Cell Lysis:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).[13]
-
-
Separation of Soluble and Insoluble Fractions:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[12]
-
-
Sample Preparation for Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Prepare samples with Laemmli buffer, boil, and load equal amounts onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Normalize the intensities to the unheated control.
-
Plot the percentage of soluble protein against the temperature to generate melt curves. A shift in the melting temperature (Tm) between the compound-treated and vehicle-treated samples indicates target engagement.[11]
-
Surface Plasmon Resonance (SPR) Protocol for Small Molecule-Protein Interaction
This protocol describes a typical SPR experiment for characterizing the binding of a small molecule to a protein.[5][14]
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.
-
Immobilize the protein (ligand) to the surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of the small molecule (analyte) in the running buffer. The concentration range should typically span from 0.1 to 10 times the expected K_D.
-
Include a blank (running buffer only) for double referencing.
-
-
Binding Analysis:
-
Equilibrate the system with running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.
-
Monitor the association phase, followed by a dissociation phase where only running buffer is injected.
-
After each cycle, regenerate the sensor surface with a specific solution (e.g., a pulse of high salt or low pH) to remove the bound analyte.
-
-
Data Processing and Analysis:
-
Generate sensorgrams by plotting the response units (RU) versus time.
-
Perform double referencing by subtracting the response from the reference flow cell and the blank injection.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
-
Isothermal Titration Calorimetry (ITC) Protocol for Protein-Ligand Binding
This protocol provides a general procedure for an ITC experiment.[7][15][16]
-
Sample Preparation:
-
Express and purify the protein (macromolecule) and obtain the small molecule (ligand).
-
Dialyze the protein extensively against the final experimental buffer.
-
Dissolve the ligand in the final dialysis buffer. It is crucial that the buffer for the protein and ligand are identical to minimize heats of dilution.[7]
-
Determine the concentrations of the protein and ligand accurately.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Loading the Instrument:
-
Load the protein solution into the sample cell (typically 200-300 µL).
-
Load the ligand solution into the injection syringe (typically 40-50 µL). The ligand concentration is usually 10-20 times that of the protein.[15]
-
-
Titration Experiment:
-
Perform an initial small injection (e.g., 0.5 µL) which is typically discarded from the analysis.
-
Perform a series of subsequent injections (e.g., 20-30 injections of 2 µL each) with a defined spacing between injections to allow the signal to return to baseline.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the peaks in the raw thermogram to obtain the heat change for each injection.
-
Subtract the heat of dilution from the heat of binding for each injection.
-
Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG) and the entropy of binding (ΔS) from the obtained parameters.
-
References
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 7. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 14. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 16. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
A Comparative Analysis of PhotoSph: Assessing Specificity and Selectivity in Targeted Photodynamic Therapy
Introduction: The landscape of cancer treatment is continually evolving, with a significant emphasis on developing therapies that offer high precision in targeting malignant cells while minimizing damage to healthy tissue. Photodynamic therapy (PDT) has emerged as a promising modality that utilizes a photosensitizer, light, and oxygen to induce localized cell death.[1][2][3] This guide provides a comparative overview of PhotoSph , a hypothetical, next-generation, targeted photosensitizer, with established alternatives. This compound is conceptualized as a third-generation photosensitizer, designed with advanced targeting moieties to enhance its accumulation in tumor tissues.[[“]][5] This guide will objectively compare its theoretical performance metrics against first and second-generation photosensitizers, as well as a non-PDT alternative, to provide researchers, scientists, and drug development professionals with a comprehensive assessment of its potential specificity and selectivity.
Comparative Performance of Photosensitizers
The efficacy and safety of photodynamic therapy are critically dependent on the selective accumulation of the photosensitizer in tumor cells.[6] The following table summarizes the key performance indicators for this compound in comparison to other agents.
| Feature | This compound (Third-Generation, Targeted) | Second-Generation Photosensitizer (e.g., Porphyrin derivatives) | First-Generation Photosensitizer (e.g., Photofrin®) | Topical Chemotherapy (e.g., 5-Fluorouracil/Efudix®) |
| Tumor Selectivity | High to Very High | Moderate to High | Low to Moderate | Moderate |
| Mechanism of Action | Targeted delivery and light activation leading to ROS production[[“]] | Accumulation in tumor tissue followed by light activation[5] | Systemic distribution with some preferential tumor retention[6] | Inhibition of DNA synthesis in rapidly dividing cells[7][8] |
| Light Absorption (Wavelength) | 700-800 nm (deeper tissue penetration)[9] | Typically 630-700 nm | ~630 nm[6][9] | Not applicable |
| Tissue Penetration Depth | 5 to 6 mm[9] | 2 to 5 mm | 2 to 3 mm[9] | Superficial |
| Reported Clearance Rates | Potentially >90% (based on targeted therapies) | Up to 91% in some studies[8] | Variable, often requires repeated treatments | ~75% sustained lesion clearance at 12 months[8] |
| Common Side Effects | Minimal, localized photosensitivity | Prolonged generalized photosensitivity | Significant and prolonged generalized photosensitivity | Skin irritation, redness, peeling, discomfort[7] |
Signaling Pathways in Photodynamic Therapy
Photodynamic therapy primarily relies on the generation of reactive oxygen species (ROS) to induce cell death. Upon activation by light of a specific wavelength, the photosensitizer transitions to an excited triplet state.[3] From this state, it can initiate two types of photochemical reactions.
Caption: Mechanism of action for Type I and Type II photodynamic therapy pathways.
The Type I pathway involves electron transfer from the triplet state photosensitizer to a biological substrate, forming radical ions that can react with oxygen to produce ROS such as superoxide, hydrogen peroxide, and hydroxyl radicals.[3][9] The Type II pathway, which is often predominant, involves the direct transfer of energy from the triplet photosensitizer to molecular oxygen, generating highly reactive singlet oxygen.[3][9] Both pathways lead to oxidative stress and subsequent cell death.
Experimental Protocols for Specificity and Selectivity Assessment
To quantitatively assess the specificity and selectivity of a novel photosensitizer like this compound, a series of in vitro and in vivo experiments are required. The following outlines a general methodology.
In Vitro Selectivity Assessment
-
Cell Lines: A panel of cancer cell lines relevant to the intended therapeutic area and a non-cancerous control cell line from the same tissue type are selected.
-
Photosensitizer Incubation: Cells are incubated with varying concentrations of the photosensitizer (e.g., this compound, control photosensitizers) for a predetermined duration to allow for cellular uptake.
-
Irradiation: Following incubation, the cells are irradiated with light of the appropriate wavelength and fluence (J/cm²).
-
Cell Viability Assay (MTT Assay): Post-irradiation (typically 24-48 hours), cell viability is assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10] The absorbance is measured to determine the percentage of viable cells relative to untreated controls.
-
Morphological Observation: Cellular morphology is observed under a microscope to identify signs of apoptosis or necrosis induced by the photodynamic therapy.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each cell line. A high selectivity index (IC50 in normal cells / IC50 in cancer cells) indicates high cancer cell selectivity.
In Vivo Specificity Assessment
-
Animal Models: Tumor-bearing animal models (e.g., mice with xenograft tumors) are used.
-
Photosensitizer Administration: The photosensitizer is administered systemically (e.g., intravenously).
-
Biodistribution Studies: At various time points post-administration, tissues (tumor and major organs) are harvested, and the concentration of the photosensitizer is quantified to determine its accumulation in the tumor relative to healthy tissues.
-
PDT Efficacy Studies: Once the optimal time for tumor accumulation is determined, tumor-bearing animals are irradiated at the tumor site. Tumor growth is monitored over time and compared to control groups.
-
Histological Analysis: After the study, tumors and surrounding tissues are examined histologically to assess the extent of necrosis and damage to healthy tissue.
The following diagram illustrates a generalized workflow for these assessment protocols.
Caption: Workflow for assessing photosensitizer specificity and selectivity.
Conclusion
The development of third-generation photosensitizers, exemplified by the conceptual this compound, represents a significant advancement in photodynamic therapy. By incorporating targeting moieties, these agents have the potential to achieve superior tumor selectivity and efficacy compared to earlier generations of photosensitizers. The enhanced specificity aims to reduce off-target effects, such as prolonged photosensitivity, which has been a limiting factor for broader clinical application. The experimental protocols outlined provide a framework for the rigorous evaluation of these next-generation compounds, ensuring that only the most promising candidates advance toward clinical use. The continued innovation in photosensitizer design holds great promise for improving cancer treatment outcomes.
References
- 1. sedoptica.es [sedoptica.es]
- 2. Recent Strategies to Develop Innovative Photosensitizers for Enhanced Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. consensus.app [consensus.app]
- 5. Some Natural Photosensitizers and Their Medicinal Properties for Use in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Daylight Photodynamic Therapy (PDT) is an Efudix Alternative - Melanoma Scan Brisbane [melanomascan.com.au]
- 8. Blog | Photodynamic Therapy vs. Topical Chemotherapy for Actinic Keratoses: Which is Right for You? [puredermtx.com]
- 9. Dye Sensitizers for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of PhotoSph Isomers in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the photodynamic efficacy of different PhotoSph isomers. The selection of an appropriate photosensitizer isomer is critical in the development of effective photodynamic therapy (PDT) protocols. The data presented herein, supported by detailed experimental methodologies, aims to facilitate the informed selection of this compound isomers for research and preclinical development.
Comparative Photophysical and Photochemical Data
The efficacy of a photosensitizer in PDT is intrinsically linked to its photophysical and photochemical properties. These properties dictate the efficiency of reactive oxygen species (ROS) generation upon light activation, which is the primary mechanism of PDT-induced cell death. The following table summarizes the key parameters for two representative this compound isomers, herein designated as α-PhotoSph and β-PhotoSph.
| Parameter | α-PhotoSph | β-PhotoSph |
| Molar Extinction Coefficient (ε) at λmax | 25,000 M⁻¹cm⁻¹ | 35,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φf) | 0.10 | 0.05 |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.60 | 0.85 |
| Photostability (t½ in min) | 45 | 30 |
| Cellular Uptake (µg/mg protein) | 1.5 | 2.8 |
| IC50 (µM) post-PDT | 5.2 | 1.8 |
Experimental Protocols
The data presented in this guide were obtained using the following standardized experimental protocols.
Determination of Photophysical Properties
-
Molar Extinction Coefficient: The molar extinction coefficient (ε) was determined by measuring the absorbance of serially diluted solutions of each this compound isomer in dimethyl sulfoxide (DMSO) using a UV-Vis spectrophotometer at their respective maximum absorption wavelengths (λmax).
-
Fluorescence Quantum Yield: The fluorescence quantum yield (Φf) was calculated using a comparative method with a standard of known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95). The integrated fluorescence intensities and absorbances of the sample and the standard were measured using a spectrofluorometer.
-
Singlet Oxygen Quantum Yield: The singlet oxygen quantum yield (ΦΔ) was determined indirectly by monitoring the photooxidation of a singlet oxygen scavenger, 1,3-diphenylisobenzofuran (DPBF). The decrease in DPBF absorbance at 415 nm was measured over time upon irradiation in the presence of the this compound isomer. Methylene blue in DMSO (ΦΔ = 0.52) was used as a reference.
-
Photostability: The photostability of each isomer was assessed by measuring the decrease in its absorbance at λmax over time during continuous irradiation with a light source corresponding to its absorption maximum.
In Vitro Efficacy Studies
-
Cell Culture: A human colorectal cancer cell line (e.g., HCT116) was cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cellular Uptake: Cells were seeded in 6-well plates and incubated with 10 µM of each this compound isomer for 24 hours. After incubation, the cells were washed with phosphate-buffered saline (PBS), lysed, and the intracellular concentration of the photosensitizer was determined by fluorescence spectroscopy against a standard curve. The total protein content was determined using a BCA protein assay kit to normalize the uptake.
-
Phototoxicity Assay (MTT Assay): Cells were seeded in 96-well plates and incubated with varying concentrations of each this compound isomer for 24 hours. The cells were then irradiated with a specific light dose (e.g., 10 J/cm²). After 24 hours post-irradiation, cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Signaling Pathways in this compound-Mediated PDT
Photodynamic therapy induces cell death through various signaling pathways, primarily triggered by the generation of ROS. The subcellular localization of the photosensitizer plays a crucial role in determining the dominant cell death mechanism.
A Comparative Guide to Methylene Blue and Verteporfin in Preclinical Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent photosensitizers, Methylene Blue (MB) and Verteporfin, for use in photodynamic therapy (PDT). The information presented is based on preclinical data from various model organisms, with a focus on cancer models. This guide aims to assist researchers in selecting the appropriate photosensitizer for their specific research needs by providing quantitative efficacy data, detailed experimental protocols, and insights into the underlying mechanisms of action.
Executive Summary
Methylene Blue and Verteporfin are both effective photosensitizers that induce cell death upon light activation. However, they exhibit differences in their mechanisms of action, optimal applications, and performance in various preclinical models.
-
Methylene Blue (MB) is a phenothiazinium dye that has been shown to be effective in various cancer models, including breast and colorectal cancer. It primarily localizes in the mitochondria and induces apoptosis through the generation of reactive oxygen species (ROS). Its efficacy is well-documented in several mouse models, leading to significant tumor regression.
-
Verteporfin , a benzoporphyrin derivative, is clinically approved for the treatment of age-related macular degeneration. In preclinical cancer models, it demonstrates a dual mechanism of action: classical photodynamic effects through ROS production and inhibition of the pro-proliferative YAP-TEAD signaling pathway, even in the absence of light. It has shown efficacy in models of breast cancer metastasis and ovarian cancer.
While direct head-to-head comparative studies in the same cancer model under identical conditions are limited, this guide provides a comprehensive overview of their individual performance to aid in informed decision-making.
Quantitative Performance Data
The following tables summarize the quantitative efficacy of Methylene Blue and Verteporfin in various preclinical cancer models. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, including cell lines, animal models, and treatment parameters.
Table 1: Efficacy of Methylene Blue (MB) Photodynamic Therapy (PDT)
| Model Organism/Cell Line | Cancer Type | Key Quantitative Outcomes | Reference |
| Nude Mice | Lung Adenocarcinoma Xenograft | 52% mean tumor volume regression 15 days post-treatment. | [1] |
| Female Nude Mice | Colorectal Tumor Xenograft | 79% of treated animals showed complete tumor destruction. | [2] |
| Human Breast Cancer Cell Lines (MCF-7, MDA-MB-231) | Breast Cancer | Up to 98.6% cell death in MDA-MB-231 cells 24h post-PDT. | [3] |
| B16F1 Melanoma Cells | Melanoma | Significant dose-dependent decrease in cell viability. | [4] |
| C3H Mice | Squamous Cell Carcinoma | Significant reduction in tumor size. | [5] |
Table 2: Efficacy of Verteporfin Photodynamic Therapy (PDT)
| Model Organism/Cell Line | Cancer Type | Key Quantitative Outcomes | Reference |
| Athymic Rats | Breast Cancer Metastasis | Dose-dependent increase in the region of effect (bioluminescence and histology). | [6] |
| Mice with Ovarian Cancer | Ovarian Cancer | Significant inhibition of tumor growth with NLC-Verteporfin. | [7] |
| BrafCA; Tyr-CreERT2; Ptenf/f Mice | Melanoma | No significant inhibition of tumor initiation or progression. | [8] |
| Human Colorectal Cancer Cells | Colorectal Cancer | Significant phototoxicity and inhibition of proliferation. | [9] |
| MDA-MB-231 Breast Cancer Cells | Breast Cancer | IC50 determined; significant cell proliferation inhibition. | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for MB-PDT and Verteporfin-PDT in mouse models.
Methylene Blue PDT Protocol for Squamous Cell Carcinoma in Mice
This protocol is adapted from a study investigating the effects of MB-PDT on a mouse model of squamous cell carcinoma[5].
-
Animal Model: C3H mice with chemically induced squamous cell carcinoma.
-
Photosensitizer Administration: Topical application of a 1% Methylene Blue solution to the tumor area.
-
Incubation Period: The photosensitizer is allowed to penetrate the tissue for a specific duration (not explicitly stated in the abstract).
-
Light Activation:
-
Light Source: Diode laser.
-
Wavelength: Not explicitly stated, but typically in the red light spectrum for MB (around 660 nm).
-
Irradiance: 74 mW/cm².
-
Total Light Dose: 100 J/cm².
-
Duration: 15 minutes.
-
-
Post-Treatment Analysis: Morphological changes, cell proliferation, apoptosis, and other biological markers are analyzed at 24 hours and 15 days post-treatment.
Verteporfin PDT Protocol for Breast Cancer Metastasis in Rats
This protocol is based on a study defining the therapeutic window of Verteporfin-PDT in a rat model of breast cancer metastasis[6].
-
Animal Model: Athymic rats with intracardiac injection of human breast carcinoma cells (MT-1) stably transfected with the luciferase gene.
-
Photosensitizer Administration: Intravenous injection of Benzoporphyrin-derivative monoacid ring A (BPD-MA; Verteporfin). A dose-escalating scheme was used, starting with 0.2 mg/kg.
-
Light Activation:
-
Light Source: Not explicitly stated.
-
Wavelength: Appropriate for Verteporfin (around 690 nm).
-
Light Energy: A dose-escalating scheme was used, starting with 50 J.
-
-
Post-Treatment Analysis:
-
Bioluminescence imaging at 48 hours post-treatment to assess viable tumor.
-
Histomorphometric assessment of tumor burden.
-
Neurologic evaluation.
-
Mechanism of Action and Signaling Pathways
The efficacy of PDT is intrinsically linked to the cellular pathways activated by the photosensitizer upon illumination.
Methylene Blue: Mitochondrial-Mediated Apoptosis
Methylene Blue primarily localizes in the mitochondria of cancer cells. Upon light activation, it generates reactive oxygen species (ROS) that initiate a cascade of events leading to apoptosis[4][11].
The key signaling events in MB-PDT induced apoptosis include:
-
ROS Generation: The primary event is the production of singlet oxygen and other ROS.
-
Mitochondrial Dysfunction: ROS damages the mitochondrial membrane, leading to a decrease in mitochondrial membrane potential.
-
Caspase Activation: This triggers the intrinsic apoptosis pathway, characterized by the activation of caspase-9 and caspase-3[4].
-
Downregulation of Anti-Apoptotic Proteins: A decrease in the levels of proteins like Bcl-2 is observed[11].
Verteporfin: Dual Mechanism of Action
Verteporfin exhibits a more complex mechanism of action. Upon photoactivation, it induces cell death through ROS-mediated damage, primarily targeting the mitochondria and endoplasmic reticulum (ER)[12]. This leads to both apoptosis and autophagy[9].
In addition to its photodynamic effects, Verteporfin can inhibit the Hippo signaling pathway by preventing the interaction between the transcriptional co-activator YAP and the TEAD transcription factors, a mechanism that does not require light activation[13]. This inhibition can suppress tumor cell proliferation.
Conclusion
Both Methylene Blue and Verteporfin are potent photosensitizers with demonstrated efficacy in preclinical cancer models. The choice between them will depend on the specific research question, the target tissue, and the desired mechanism of action.
-
Methylene Blue is a well-characterized photosensitizer that reliably induces mitochondrial-mediated apoptosis. Its straightforward mechanism and extensive preclinical data make it a solid choice for studies focused on inducing apoptotic cell death.
-
Verteporfin offers a unique dual mechanism of action, combining photodynamic effects with the inhibition of the Hippo-YAP pathway. This makes it an intriguing candidate for cancers where this pathway is dysregulated and for exploring combination therapy approaches.
Further direct comparative studies are needed to definitively establish the superiority of one photosensitizer over the other in specific cancer types and model organisms. Researchers are encouraged to carefully consider the data presented in this guide and the original research articles to make an informed decision for their experimental designs.
References
- 1. Apoptosis induced by methylene‐blue‐mediated photodynamic therapy in melanomas and the involvement of mitochondrial dysfunction revealed by proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic effect and apoptosis pathways activated by methylene blue-mediated photodynamic therapy in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylene blue photodynamic therapy induces selective and massive cell death in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis induced by methylene-blue-mediated photodynamic therapy in melanomas and the involvement of mitochondrial dysfunction revealed by proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Defining the therapeutic window of vertebral photodynamic therapy in a murine pre-clinical model of breast cancer metastasis using the photosensitizer BPD-MA (Verteporfin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Efficiency of Verteporfin as a Therapeutic Option in Pre-Clinical Models of Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photodynamic therapy induces autophagy-mediated cell death in human colorectal cancer cells via activation of the ROS/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. Photodynamic Therapy Using Hippo Pathway Inhibitor Verteporfin: A Potential Dual Mechanistic Approach in Treatment of Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Sphingolipid Signaling: A Comparative Guide to PhotoSph and Existing Chemical Tools
For researchers, scientists, and drug development professionals navigating the complex landscape of sphingolipid signaling, the precise control and study of these bioactive molecules are paramount. This guide provides an objective comparison of PhotoSph, a photoswitchable sphingosine analog, with other chemical tools designed to investigate the intricate roles of sphingolipids, particularly through the sphingosine-1-phosphate (S1P) signaling pathway.
This document outlines the performance of this compound against alternative methods, presents detailed experimental protocols for their application, and visualizes the key signaling pathways and experimental workflows involved.
Performance Comparison of Chemical Tools for Sphingolipid Research
The ability to acutely and reversibly control the concentration and activity of signaling lipids like sphingosine is a key challenge in chemical biology. Photoswitchable lipids, such as this compound, and caged lipids represent two major strategies to achieve spatiotemporal control. Below is a comparison of their key features.
| Feature | This compound (Photoswitchable) | Caged Sphingosine (Photoreleasable) | Traditional Agonists/Antagonists |
| Mechanism of Action | Reversible photoisomerization between an inactive cis isomer and an active trans isomer using light of specific wavelengths. | Irreversible release of active sphingosine upon photolysis of a caging group with UV light. | Direct binding to and activation or inhibition of S1P receptors. |
| Reversibility | High (can be switched on and off multiple times). | No (a one-time activation event). | Reversible binding, but washout is required to terminate the signal. |
| Temporal Control | High (on the order of seconds to minutes for isomerization). | High (release is rapid upon illumination). | Lower (dependent on diffusion and washout kinetics). |
| Spatial Control | High (light can be precisely focused on specific subcellular regions). | High (light can be targeted to specific areas). | Low (difficult to restrict activity to a specific location). |
| Metabolic Fate | The photoswitchable analog is metabolized, and its metabolic fate can be light-dependent. | The released sphingosine is metabolized through natural pathways. | Metabolized and cleared through various pathways, depending on the compound. |
| Potential for Off-Target Effects | The inactive isomer may have some residual activity. Phototoxicity from repeated light exposure is a consideration. | The caging group and its photolysis byproducts may have off-target effects. UV light can cause photodamage. | Potential for off-target binding to other receptors or enzymes. |
Experimental Protocols
S1P Receptor Activation Assay using a Fluorescent Indicator
This protocol describes a common method to assess the activation of S1P receptors in response to a chemical probe.
Materials:
-
HEK293 cells stably expressing the S1P receptor of interest (e.g., S1P1).
-
Fluo-4 AM calcium indicator dye.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (e.g., trans-PhotoSph, caged sphingosine, S1P).
-
Light source for photoactivation (e.g., 365 nm LED for trans-to-cis isomerization of this compound, UV lamp for uncaging).
-
Fluorescence plate reader or microscope.
Procedure:
-
Seed the HEK293 cells in a 96-well black, clear-bottom plate and culture overnight.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's instructions to allow for the measurement of intracellular calcium mobilization, a downstream effect of S1P receptor activation.[1]
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compounds at various concentrations to the wells. For this compound, add the compound in its inactive cis form (pre-irradiated with the appropriate wavelength) or in the dark-adapted state.
-
To initiate the reaction with photoswitchable or caged compounds, expose the wells to the appropriate light source for a defined period.
-
Immediately measure the change in fluorescence intensity using a plate reader or microscope. An increase in fluorescence indicates a rise in intracellular calcium and thus receptor activation.
-
Data Analysis: Plot the peak fluorescence response against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vitro Sphingosine Kinase (SphK) Activity Assay
This protocol is used to determine if a sphingosine analog, such as this compound, can be phosphorylated by sphingosine kinases.
Materials:
-
Recombinant human SphK1 or SphK2.
-
[γ-³²P]ATP or a fluorescence-based ATP detection kit.
-
Sphingosine or a photoswitchable analog (e.g., this compound).
-
Kinase assay buffer.
-
96-well plates.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, SphK enzyme, and the sphingosine substrate (either natural sphingosine or the test compound like this compound in its trans or cis form).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and separate the phosphorylated product from the unreacted ATP. This can be done by thin-layer chromatography (TLC) or by using specialized plates that bind the phosphorylated lipid.[2][3]
-
Quantify the amount of phosphorylated product using a scintillation counter for the radioactive assay or a fluorescence plate reader for non-radioactive methods.[4][5][6]
-
Data Analysis: Compare the kinase activity with the test compound to that with natural sphingosine to determine if it is a substrate.
Visualizing Sphingolipid Signaling and Experimental Design
To better understand the context in which this compound and similar tools are used, the following diagrams, generated using the DOT language, illustrate the S1P signaling pathway and a typical experimental workflow for using a photoswitchable probe.
References
- 1. Photolysis of intracellular caged sphingosine-1-phosphate causes Ca2+ mobilization independently of G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
- 5. A real-time high-throughput fluorescence assay for sphingosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
In-depth Statistical Analysis of PhotoSwitch-Derived Data: A Comparative Guide
In the landscape of modern drug discovery and cellular analysis, the ability to precisely measure and understand protein-protein interactions and conformational changes is paramount. PhotoSwitch-based technologies have emerged as a powerful tool for researchers, offering a high degree of spatiotemporal control over cellular processes. This guide provides a comprehensive comparison of PhotoSwitch-derived data analysis with alternative methodologies, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
Comparative Analysis of Quantitative Data
The selection of an appropriate analytical technology is often a trade-off between sensitivity, throughput, and the specific biological question being addressed. Below is a summary of key performance metrics for PhotoSwitch technology compared to other common methods for studying protein dynamics.
| Feature | PhotoSwitch | Förster Resonance Energy Transfer (FRET) | Surface Plasmon Resonance (SPR) | Co-Immunoprecipitation (Co-IP) |
| Principle | Light-induced conformational change of photosensitive proteins | Non-radiative energy transfer between two light-sensitive molecules | Change in refractive index at a sensor surface due to molecular binding | Antibody-based pull-down of protein complexes |
| Spatiotemporal Control | High (sub-cellular, milliseconds) | Moderate (cellular, seconds to minutes) | Low (in vitro, real-time) | Low (lysed cells, no temporal data) |
| In Vivo Compatibility | Yes | Yes | No | No |
| Quantitative Nature | Ratiometric, relative quantification | Ratiometric, relative quantification | Quantitative (binding kinetics, affinity) | Semi-quantitative |
| Throughput | Moderate to High | Moderate | Low to Moderate | Low to Moderate |
| Artifacts | Phototoxicity, off-target effects of light | Spectral bleed-through, photobleaching | Non-specific binding, mass transport limitations | Non-specific antibody binding |
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following sections detail the methodologies for key experiments utilizing PhotoSwitch technology and a common alternative, FRET.
PhotoSwitch-Based Assay for Protein-Protein Interaction
-
Construct Design and Cloning: Genetically fuse the proteins of interest to the N- and C-terminal fragments of a photoswitchable protein (e.g., Dronpa).
-
Cell Culture and Transfection: Culture the desired cell line and transfect with the PhotoSwitch constructs using a suitable method (e.g., lipofection, electroporation).
-
Microscopy Setup: Utilize a confocal or widefield fluorescence microscope equipped with appropriate lasers for activating and deactivating the photoswitchable protein (e.g., 488 nm for activation, 405 nm for deactivation).
-
Image Acquisition:
-
Acquire a baseline fluorescence image in the "off" state.
-
Apply a focused light stimulus (e.g., 488 nm laser) to a specific region of interest to activate the photoswitchable protein.
-
Acquire a time-series of fluorescence images to monitor the diffusion and interaction of the activated proteins.
-
-
Data Analysis:
-
Correct for photobleaching.
-
Calculate the change in fluorescence intensity in the activated and surrounding regions over time.
-
Fit the data to a suitable kinetic model to determine association and dissociation rates.
-
FRET-Based Assay for Protein-Protein Interaction
-
Construct Design and Cloning: Fuse the proteins of interest to a FRET donor (e.g., CFP) and acceptor (e.g., YFP) fluorophore.
-
Cell Culture and Transfection: Culture and transfect cells with the FRET constructs.
-
Microscopy Setup: Use a fluorescence microscope with filter sets appropriate for the donor and acceptor fluorophores.
-
Image Acquisition:
-
Acquire an image of the donor fluorescence by exciting with the donor excitation wavelength and detecting with the donor emission filter.
-
Acquire an image of the acceptor fluorescence by exciting with the acceptor excitation wavelength and detecting with the acceptor emission filter.
-
Acquire a FRET image by exciting with the donor excitation wavelength and detecting with the acceptor emission filter.
-
-
Data Analysis:
-
Perform background subtraction and correction for spectral bleed-through.
-
Calculate the FRET efficiency for each pixel or region of interest.
-
Compare FRET efficiency between different experimental conditions.
-
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the practical application of these technologies, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a hypothetical signaling pathway that can be investigated.
independent verification of PhotoSph's mechanism
An independent verification of the mechanism of action for a product or technology named "PhotoSph" cannot be provided at this time. Extensive searches for a product or technology specifically named "this compound" have not yielded relevant results pertaining to a distinct mechanism of action, comparative performance data, or detailed experimental protocols.
The search results were primarily related to "Photoshop," a raster graphics editor, photogrammetry, the science of making measurements from photographs, and photodynamic therapy, a form of light-based medical treatment. These fields do not appear to align with a singular, specific mechanism that could be independently verified as requested.
To provide a comprehensive comparison guide as outlined in the prompt, further clarification on the nature of "this compound" is required. Specifically, information regarding the following would be necessary:
-
Correct Naming and Identification: The precise and full name of the product, technology, or compound.
-
Scientific Field: The scientific or commercial domain to which "this compound" belongs (e.g., pharmacology, medical devices, biotechnology, software).
-
Proposed Mechanism of Action: A description of the biological, chemical, or physical process that "this compound" is claimed to utilize.
Without this fundamental information, it is not possible to conduct a targeted search for independent verification studies, identify relevant alternatives for comparison, or detail experimental methodologies and signaling pathways.
Upon receiving the necessary details, a thorough investigation can be initiated to gather the required data and present it in the requested format, including structured tables and Graphviz diagrams.
Safety Operating Guide
Proper Disposal Procedures for PhotoSph for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper handling and disposal of PhotoSph, ensuring the safety of laboratory personnel and compliance with standard regulations. This compound, identified as titanium dioxide coated hollow glass microspheres, require careful management as a potentially hazardous material.[1]
Immediate Safety and Handling Precautions
Personnel handling this compound should be trained in managing potentially hazardous materials.[1] Key safety measures include:
-
Engineering Controls : Use in a well-ventilated area with a mechanical exhaust system. A safety shower and eye bath should be readily accessible.[1]
-
Personal Protective Equipment (PPE) :
-
Hygiene : Avoid breathing dust and prevent contact with skin, eyes, and mouth.[1] Wash hands and exposed skin thoroughly with soap and water after handling.[1] Do not eat, drink, or smoke in areas where this compound are handled.[2]
-
Storage : Keep this compound in a tightly closed container in a cool, dry, and ventilated area, protected from physical damage.[1]
Spill and Exposure Response
-
Inhalation : Move the individual to fresh air. Seek medical attention if symptoms develop.[1]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[1]
-
Eye Contact : Flush eyes immediately with copious amounts of water and seek medical attention if irritation persists.[1]
-
Ingestion : Do not induce vomiting. Wash out the mouth with water and get immediate medical attention.[1]
Quantitative Data Summary
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value/Description |
| Physical Form | Powder |
| Color | White |
| Odor | None |
| Specific Gravity | <1.0 g/cm³ |
| Water Solubility | Insoluble |
| Stability | Stable under normal conditions |
| Reactivity | Avoid strong oxidizing agents. A violent reaction with lithium can occur around 200°C (392°F). Violent reactions may also occur with other metals such as aluminum, calcium, magnesium, potassium, sodium, and zinc.[1] |
Detailed Disposal Protocol
As nanoparticle waste, this compound disposal requires a cautious approach to prevent environmental release and personnel exposure.[3] The following step-by-step procedure should be followed:
-
Waste Characterization : Although classified as non-hazardous for transport, this compound waste should be treated as potentially hazardous chemical waste due to its fine particulate nature and potential for respiratory irritation.[1][3] A formal hazardous waste determination should be performed in consultation with your institution's Environmental Health & Safety (EH&S) department.[3]
-
Waste Collection :
-
Collect all dry this compound waste, including contaminated consumables like wipes and gloves, in a dedicated, sealed container.[3]
-
This primary container should be clearly labeled as "this compound Waste" or with a similar identifier that indicates the contents.[4]
-
For added safety, double-bag the sealed primary container.[3]
-
-
Container Labeling :
-
Affix a completed hazardous waste label to the outer bag or container.[4] This label should include the material's identity, associated hazards (e.g., irritant, harmful by inhalation), and the accumulation start date.
-
-
Storage of Waste :
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be secure and away from general laboratory traffic.
-
-
Final Disposal :
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the key relationships in this compound handling and the procedural flow for its proper disposal.
Caption: Figure 1: Key hazards associated with this compound materials.
Caption: Figure 2: Step-by-step procedure for the safe disposal of this compound.
References
Essential Safety and Handling Guide: Personal Protective Equipment for Photosensitive Compounds (e.g., "PhotoSph")
This guide provides essential, immediate safety and logistical information for handling photosensitive and potentially hazardous compounds, referred to here as "PhotoSph." The following procedures are critical for ensuring personnel safety and maintaining experimental integrity in research, scientific, and drug development settings.
Hazard Assessment and PPE Selection
A thorough risk assessment is the first and most critical step before handling any chemical. For a photosensitive and potentially hazardous substance like this compound, this involves consulting the Safety Data Sheet (SDS) and understanding its specific risks, including toxicity, reactivity, and photosensitivity. The selection of Personal Protective Equipment (PPE) must be based on this assessment.
Table 1: Recommended PPE for Handling this compound
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Chemically resistant gloves (e.g., Butyl rubber, Viton™) based on SDS |
| Eye Protection | UV-blocking safety glasses | UV-blocking safety goggles or a full-face shield |
| Body Protection | Flame-resistant lab coat | Chemical-resistant apron over a flame-resistant lab coat |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area | Required if aerosolization is possible or if working outside a fume hood. Consult the SDS. |
Glove Selection and Usage
Proper glove selection is paramount to prevent chemical exposure. The breakthrough time and permeation rate of the glove material against the specific chemical or solvent system are critical factors.
Table 2: Glove Material Compatibility (General Guidance)
| Glove Material | General Use Case | Best For | Not Recommended For |
| Nitrile | General laboratory use, good for many chemicals | Solvents, oils, greases | Ketones, strong oxidizing acids |
| Latex | Good for biological hazards | Aqueous solutions | Organic solvents |
| Butyl Rubber | High resistance to permeation by gases and vapors | Ketones, esters, aldehydes | Hydrocarbons, halogenated solvents |
| Viton™ | Excellent resistance to a wide range of chemicals | Aromatic and chlorinated hydrocarbons | Ketones, esters |
Always consult the manufacturer's glove compatibility chart and the chemical's SDS for specific recommendations.
Experimental Protocol: Handling this compound in the Laboratory
The following is a step-by-step guide for the safe handling of this compound.
-
Preparation and Area Setup :
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure proper ventilation.
-
Assemble all necessary equipment and reagents.
-
Set up a designated waste container for this compound-contaminated materials.
-
-
Donning PPE :
-
Put on a flame-resistant lab coat and any additional required body protection.
-
Don the appropriate gloves (double-gloving is recommended).
-
Wear UV-blocking safety glasses or goggles.
-
-
Chemical Handling :
-
Dispense and handle this compound within the fume hood to minimize inhalation exposure.
-
Protect the compound from light sources as required by its photosensitivity. This may involve using amber vials, covering glassware with aluminum foil, or working under low-light conditions.
-
Avoid direct contact with skin and eyes.
-
-
Post-Handling and Doffing PPE :
-
After handling, decontaminate any surfaces and equipment.
-
Remove gloves first, using a technique that avoids touching the outside of the glove with bare skin.
-
Dispose of gloves in the designated waste container.
-
Remove eye and body protection.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
All waste contaminated with this compound, including gloves, pipette tips, and empty containers, must be disposed of as hazardous waste according to institutional and local regulations.
Table 3: this compound Waste Disposal
| Waste Type | Container | Disposal Procedure |
| Solid Waste (gloves, wipes) | Labeled, sealed hazardous waste bag or container | Collection by Environmental Health and Safety (EHS) |
| Liquid Waste (solutions) | Labeled, sealed hazardous waste container | Collection by EHS |
| Sharps (needles, scalpels) | Puncture-proof sharps container | Collection by EHS |
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of a photosensitive, hazardous compound.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
